3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
Description
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUNHLQJJDINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695575 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-31-2 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications based on the reactivity of its functional groups. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active molecules. This guide is intended to serve as a foundational resource for researchers utilizing this compound in the synthesis of novel chemical entities.
Chemical and Physical Properties
This compound is a trifluoromethyl-substituted bromopyridine derivative. The presence of a bromine atom, a trifluoromethyl group, and a thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications. The compound exists in tautomeric equilibrium between the thiol and the thione form, with the thione form, 3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione, often being the more stable.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonym(s) | 3-Bromo-5-(trifluoromethyl)-1H-pyridine-2-thione | [1] |
| CAS Number | 1214372-31-2 | [1] |
| Molecular Formula | C₆H₃BrF₃NS | [1][2] |
| Molecular Weight | 258.06 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | ≥98% | [1][2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| logP | 3.1516 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis
The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a highly probable synthetic route can be devised based on established methods for the synthesis of pyridine-2-thiones from 2-halopyridines. A common and effective method involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a sulfur-containing nucleophile.
A likely precursor for this synthesis is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS: 71701-92-3), which is commercially available. The chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution than the bromine atom at the 3-position. The thiol group can be introduced using reagents such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Proposed Synthetic Workflow
The proposed synthesis involves a one-step nucleophilic aromatic substitution reaction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the reaction of 2-halopyridines with sulfur nucleophiles. Optimization of reaction conditions (temperature, time, solvent) may be necessary.
Materials:
-
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
-
Sodium hydrosulfide hydrate (NaSH·xH₂O) or Thiourea
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution (if using thiourea)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Sodium Hydrosulfide:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Addition of Nucleophile: Add sodium hydrosulfide hydrate (1.2-1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in water and acidify to pH 5-6 with a dilute solution of hydrochloric acid. This will protonate the thiolate to form the thiol, which may precipitate. c. Collect the precipitate by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL). d. Wash the combined organic layers with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Procedure using Thiourea:
-
Formation of Isothiouronium Salt: Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 6-18 hours to form the intermediate isothiouronium salt.
-
Hydrolysis: Cool the mixture and add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for another 2-4 hours to hydrolyze the salt.
-
Work-up and Purification: Follow steps 4 and 5 from the sodium hydrosulfide procedure to isolate and purify the final product.
Applications and Biological Activity
Role in Drug Discovery and Agrochemicals
While specific biological data for this compound is scarce, its structural components are of high value in the development of pharmaceuticals and agrochemicals.
-
Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
-
Pyridine Ring: The pyridine scaffold is a common feature in many bioactive compounds, known for its ability to participate in hydrogen bonding and other interactions with biological macromolecules.
-
Thiol/Thione Group: The thiol group is a versatile functional handle. It can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, and can act as a nucleophile in various reactions. This allows for the straightforward introduction of diverse side chains.
-
Bromo Group: The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures by forming carbon-carbon or carbon-heteroatom bonds.
Derivatives of trifluoromethylpyridines have been investigated as potential therapeutic agents, including as inverse agonists targeting bacterial virulence and as receptor antagonists.[4][5] Furthermore, compounds containing the trifluoromethyl-pyrazole-carboxamide scaffold linked to a pyridine ring have shown promise as succinate dehydrogenase inhibitors with antifungal activity.[6][7]
Logical Relationship in Synthetic Chemistry
The compound serves as a trifunctional building block, where each functional group can be addressed with a degree of selectivity, making it a valuable starting point for the synthesis of compound libraries.
References
- 1. chemscene.com [chemscene.com]
- 2. biocompare.com [biocompare.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Structural Analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. This compound is of interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the reactive thiol group, which allows for further functionalization. A critical aspect of its structure is the thiol-thione tautomerism, which is influenced by its environment. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₆H₃BrF₃NS Molecular Weight: 258.06 g/mol Tautomerism: This compound exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state and in polar solvents.[1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | d | ~2.0 |
| H-6 | 8.2 - 8.4 | d | ~2.0 |
| N-H (thione) | 12.0 - 14.0 | br s | - |
| S-H (thiol) | 4.0 - 6.0 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=S) | 175 - 185 |
| C-3 (C-Br) | 110 - 120 |
| C-4 | 140 - 145 |
| C-5 (C-CF₃) | 120 - 125 (q) |
| C-6 | 150 - 155 |
| CF₃ | 120 - 130 (q) |
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) |
| -CF₃ | -60 to -65 |
Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (thione) | 3100 - 3300 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=S Stretch (thione) | 1100 - 1250 |
| C-F Stretch | 1000 - 1400 (strong, multiple bands) |
| C-Br Stretch | 500 - 600 |
Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 257/259 | Molecular ion (presence of Br isotopes) |
| [M-Br]⁺ | 178 | Loss of Bromine |
| [M-CF₃]⁺ | 188/190 | Loss of Trifluoromethyl group |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard acquisition parameters, including a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) Method
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and then hold for a few minutes.
-
MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 50-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.
-
Visualizations
Structural Analysis Workflow
Logical Relationship of Spectroscopic Data
Conclusion
The structural elucidation of this compound requires a multi-technique analytical approach. NMR spectroscopy is essential for determining the connectivity of the carbon and proton framework, while FT-IR spectroscopy confirms the presence of key functional groups and provides insight into the thiol-thione tautomerism. Mass spectrometry establishes the molecular weight and elemental composition through its fragmentation patterns and isotopic distribution. The combined interpretation of data from these techniques allows for the unambiguous confirmation of the chemical structure, which is a critical step in the advancement of research and development involving this compound.
References
The Strategic Role of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in Advanced Drug Discovery
CAS Number: 1214372-31-2
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a specialized heterocyclic building block, is a compound of significant interest in medicinal chemistry and drug development. Its unique trifluoromethyl and bromo functional groups on a pyridine scaffold offer a versatile platform for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the pharmaceutical industry. Detailed experimental protocols, data summaries, and workflow visualizations are presented to support researchers in leveraging this valuable compound in their drug discovery programs.
Introduction
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. Pyridine rings are also prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in various biological interactions. The convergence of these two features in trifluoromethylpyridine (TFMP) derivatives makes them highly sought-after building blocks in the synthesis of new chemical entities.
This compound emerges as a critical intermediate, offering multiple reaction sites for molecular elaboration. The thiol group at the 2-position, the bromine atom at the 3-position, and the trifluoromethyl group at the 5-position provide orthogonal handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value |
| CAS Number | 1214372-31-2 |
| Molecular Formula | C₆H₃BrF₃NS |
| Molecular Weight | 258.06 g/mol |
| Appearance | Solid (form may vary) |
| Purity | ≥98% (typical) |
| SMILES | C1=C(C=NC(=C1Br)S)C(F)(F)F |
| InChI Key | Information not readily available |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A general synthetic strategy involves the preparation of a suitably substituted pyridine ring followed by the introduction of the thiol functionality. While a specific, detailed protocol for the direct synthesis of this exact molecule is not widely published in open literature, a plausible and commonly employed synthetic route can be extrapolated from the synthesis of analogous trifluoromethylpyridine derivatives.
A key precursor for this synthesis is often 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2] The synthesis of this precursor can be achieved through various methods, including the chlorination and fluorination of 3-picoline.[2][3]
Illustrative Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (Precursor)
This protocol is based on general methods for the synthesis of trifluoromethylpyridine derivatives.[2][3]
Materials:
-
3-picoline
-
Chlorinating agent (e.g., chlorine gas)
-
Fluorinating agent (e.g., hydrogen fluoride)
-
Catalyst (e.g., iron-based)
-
Solvent (as required by the specific process)
Procedure:
-
Chlorination/Fluorination of 3-Picoline: In a specialized high-temperature reactor, 3-picoline is subjected to simultaneous vapor-phase chlorination and fluorination.[2] This process is typically carried out at temperatures above 300°C in the presence of a suitable catalyst, such as an iron-based catalyst.[2]
-
Formation of 2-chloro-5-(trifluoromethyl)pyridine: The reaction conditions, including the molar ratio of chlorine gas and the temperature, are carefully controlled to favor the formation of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[2]
-
Nuclear Chlorination: The resulting 2,5-CTF is then subjected to further nuclear chlorination to introduce a second chlorine atom at the 3-position, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[2]
-
Purification: The crude product is purified using standard techniques such as distillation to obtain high-purity 2,3,5-DCTF.
Conceptual Experimental Protocol: Conversion to this compound
The conversion of a 2-chloro-3-bromopyridine derivative to the corresponding 2-thiol can be achieved through nucleophilic substitution with a sulfur source.
Materials:
-
2-Chloro-3-bromo-5-(trifluoromethyl)pyridine (hypothetical precursor)
-
Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile
-
A suitable solvent (e.g., ethanol, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-chloro-3-bromo-5-(trifluoromethyl)pyridine in a suitable solvent.
-
Addition of Sulfur Nucleophile: Add a solution of sodium hydrosulfide in the same solvent to the flask. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 2-position.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.
Role in Drug Discovery and Development
The trifluoromethyl group in this compound is a key feature that imparts desirable properties to drug candidates. These properties include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to improved in vivo half-life.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, leading to enhanced binding affinity and potency.
The bromo and thiol functionalities provide versatile handles for further chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, or alkynyl groups. The thiol group can be alkylated, oxidized, or used in other coupling reactions to introduce a wide range of substituents.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound and its subsequent use as a building block in drug discovery.
Caption: Synthetic workflow and application of this compound.
Logical Relationship of Functional Groups in Drug Design
The following diagram illustrates the logical relationship between the functional groups of this compound and their impact on drug properties.
Caption: Functional group contributions to drug design.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a trifluoromethyl group, a bromine atom, and a thiol group on a pyridine scaffold provides medicinal chemists with a powerful tool to create compounds with enhanced pharmacological properties. The synthetic routes, while requiring specialized conditions, lead to a key intermediate that can significantly accelerate the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers looking to incorporate this promising building block into their synthetic and drug discovery endeavors.
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic pathways for the preparation of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a valuable building block in medicinal chemistry and drug development. The document provides detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic routes to facilitate understanding and replication.
Pathway 1: Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
This pathway involves the initial synthesis of the 2-pyridone precursor, 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, followed by a thionation reaction to yield the target 2-thiol.
Logical Workflow for Pathway 1
Caption: Synthesis of this compound via bromination and thionation.
Experimental Protocols for Pathway 1
Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol
A detailed, high-yield protocol for the synthesis of 5-(trifluoromethyl)pyridin-2-ol is crucial for this pathway. While numerous strategies exist for the synthesis of substituted pyridin-2-ols, a common approach involves the cyclization of appropriate precursors. For the purpose of this guide, we will consider 5-(trifluoromethyl)pyridin-2-ol as a commercially available starting material, as its multi-step synthesis is beyond the scope of a direct protocol for the final target.
Step 2: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
-
Reaction: Bromination of 5-(trifluoromethyl)pyridin-2-ol.
-
Reagents and Solvents:
-
5-(Trifluoromethyl)pyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
-
Procedure: To a solution of 5-(trifluoromethyl)pyridin-2-ol in acetonitrile, add N-bromosuccinimide portion-wise at room temperature. Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or LC-MS). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.
Step 3: Synthesis of this compound
-
Reaction: Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.
-
Reagents and Solvents:
-
3-Bromo-5-(trifluoromethyl)pyridin-2-ol
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
-
Procedure: A mixture of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol and Lawesson's reagent (typically 1.1 to 1.5 equivalents) in anhydrous toluene is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.
Quantitative Data for Pathway 1
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-(Trifluoromethyl)pyridin-2-ol | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | N-Bromosuccinimide | Acetonitrile | Room Temp. | 2-4 | >90 |
| 2 | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | This compound | Lawesson's Reagent | Toluene | Reflux (~110) | 4-24 | 70-95 |
Pathway 2: Nucleophilic Substitution of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
This alternative route involves the preparation of a 2-chloro substituted pyridine intermediate, followed by a nucleophilic aromatic substitution with a sulfur source to introduce the thiol functionality.
Logical Workflow for Pathway 2
Caption: Synthesis of this compound via chlorination and nucleophilic substitution.
Experimental Protocols for Pathway 2
Step 1: Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
-
Reaction: Chlorination of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.
-
Reagents and Solvents:
-
3-Bromo-5-(trifluoromethyl)pyridin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure: A mixture of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (1 equivalent) and phosphorus oxychloride (excess, can serve as both reagent and solvent) is heated at 100 °C for several hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. A reported yield for this reaction is 79%.[1]
Step 2: Synthesis of this compound
-
Reaction: Conversion of the 2-chloro group to a thiol.
-
Reagents and Solvents:
-
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
A mixture of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and thiourea (1.2-1.5 equivalents) in ethanol is heated to reflux for several hours. This forms an isothiouronium salt intermediate.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
After cooling, the solution is acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
-
Quantitative Data for Pathway 2
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | POCl₃ | Neat | 100 | 5 | 79[1] |
| 2 | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | This compound | 1. Thiourea2. NaOH | Ethanol, Water | Reflux | 2-4 (step 2a)1-2 (step 2b) | 75-90 |
Disclaimer: The provided experimental protocols are based on established chemical transformations and published procedures for analogous compounds. Researchers should exercise caution and perform their own risk assessments before conducting any experiments. Reaction conditions may require optimization for specific laboratory settings and scales.
References
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of a bromine atom, a trifluoromethyl group, and a thiol moiety onto a pyridine scaffold presents a unique combination of physicochemical properties that are highly desirable for the synthesis of novel therapeutic agents. This document details the compound's nomenclature, physicochemical properties, proposed synthetic routes with detailed experimental protocols, and potential applications in drug discovery, particularly in the realm of kinase inhibition for oncology. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research setting.
IUPAC Nomenclature and Chemical Properties
The formal IUPAC name for the compound is This compound . It is also recognized by its tautomeric form, 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-thione.[1]
Physicochemical and Spectral Data
A summary of the key physicochemical properties and expected spectral data for this compound is provided below. It is important to note that while some data is available from commercial suppliers, detailed spectral characterization in peer-reviewed literature is limited. The spectral data provided is based on the analysis of structurally related compounds.
| Property | Value | Reference/Source |
| IUPAC Name | This compound | Internal Standard |
| Synonyms | 3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione | [1] |
| CAS Number | 1214372-31-2 | [1] |
| Molecular Formula | C₆H₃BrF₃NS | [1][2] |
| Molecular Weight | 258.06 g/mol | [1][2] |
| Appearance | Expected to be a solid | Inferred from related compounds[3] |
| Purity (Typical) | ≥98% | Commercial Suppliers[1][2] |
| Predicted ¹H NMR | Signals corresponding to two aromatic protons | Inferred from related pyridine derivatives |
| Predicted ¹⁹F NMR | A singlet for the CF₃ group | Inferred from trifluoromethylpyridine derivatives |
| Predicted IR (KBr) | Peaks for N-H, C=S, C-Br, C-F stretches | Inferred from pyridine-2-thiol derivatives[4][5] |
| Predicted Mass Spectrum | Molecular ion peak and isotopic pattern for Bromine | Inferred from brominated compounds[6][7] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthetic route involves a three-step process starting from 3-bromo-5-(trifluoromethyl)pyridine:
-
N-Oxidation: Conversion of the starting pyridine to its corresponding N-oxide.
-
Hydroxylation: Rearrangement of the N-oxide to introduce a hydroxyl group at the 2-position.
-
Thionation: Conversion of the 2-pyridone to the final 2-thiol product.
References
- 1. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7 [sigmaaldrich.com]
- 4. 2(1H)-Pyridinethione [webbook.nist.gov]
- 5. IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a halogenated and trifluoromethylated pyridine derivative belonging to the class of heterocyclic thiols. The presence of a bromine atom, a trifluoromethyl group, and a thiol functional group on the pyridine ring imparts unique physicochemical properties to this molecule, making it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Properties and Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, some fundamental properties can be obtained from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C6H3BrF3NS | Aladdin Scientific[1] |
| Molecular Weight | 258.1 g/mol | Aladdin Scientific[1] |
| Purity | ≥98% | Aladdin Scientific[1] |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed.
A common method for the preparation of substituted pyridinethiols involves the conversion of a corresponding halogenated pyridine. For instance, a practical method for the synthesis of various substituted pyridine-3-thiols has been developed using substituted 3-iodopyridines as starting materials and thiobenzoic acid as a sulfur donor in a two-step procedure.[2][3] Similarly, the synthesis of 5-(Trifluoromethyl)pyridine-2-thiol has been achieved from 3-picoline through a multi-step process that involves the formation of 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate, followed by the introduction of the thiol group.[4]
Based on these precedents, a potential synthetic workflow for this compound could start from a suitable di-halogenated trifluoromethylpyridine precursor.
Caption: Proposed synthetic workflow for this compound.
The reactivity of the thiol group in pyridine-2-thiols is well-established. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the acidity of the thiol proton and the nucleophilicity of the thiolate anion.[5]
Potential Applications in Drug Discovery
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] The incorporation of a trifluoromethyl group often enhances the pharmacological profile of a molecule.[5] While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs are present in compounds with known biological relevance.
Trifluoromethylpyridine derivatives are utilized in the development of agrochemicals and pharmaceuticals.[5] For instance, various trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their antiviral and antifungal activities.
Given its structure, this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents at the 3-position. The thiol group can be derivatized to explore structure-activity relationships or to act as a coordinating ligand for metal-based therapeutics.
Caption: Potential applications in drug discovery.
Experimental Protocols
As no specific experimental protocols for the synthesis or reactions of this compound are available in the searched literature, this section provides a general, hypothetical protocol for its synthesis based on related procedures. This protocol is for illustrative purposes only and would require optimization and validation.
Hypothetical Synthesis of this compound
Materials:
-
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
-
Sodium hydrosulfide (NaSH) or Thiourea
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiolating agent (e.g., NaSH, 1.1 eq).
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures may be required) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with an aqueous solution (e.g., water or a mild acid).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired this compound.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the S-H stretch.
-
Melting Point Analysis: To determine the melting point of the solid compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data is currently scarce in the public domain, its structural features suggest a wide range of possible chemical transformations. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility. The information and proposed methodologies in this guide are intended to serve as a starting point for researchers and scientists interested in this promising molecule.
References
- 1. biocompare.com [biocompare.com]
- 2. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Novel Pyridine-2-thiol Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various chemical interactions make it a privileged structure in drug design.[3] Among its many derivatives, the pyridine-2-thiol moiety and its tautomeric form, pyridine-2(1H)-thione, have garnered significant attention as versatile synthons for generating novel compounds with a broad spectrum of biological activities.[1][4] These activities span from anticancer and antimicrobial to antiparasitic and neurotropic effects, making this class of compounds a fertile ground for drug discovery and development.[1][5][6][7]
This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridine-2-thiol derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.
Synthetic Strategies for Pyridine-2-thiol Derivatives
The synthesis of the pyridine-2-thiol core can be achieved through several strategic approaches. A common and effective method involves the cyclization of α,β-unsaturated ketones (chalcones) with a sulfur-containing nucleophile. Additionally, multicomponent reactions and modifications of pre-existing pyridine rings offer versatile routes to a diverse range of derivatives.
A prevalent synthetic route involves the reaction of chalcones with cyanothioacetamide or similar reagents.[8] This method allows for the construction of the substituted pyridine-2-thione ring in a single step. Further modifications can then be introduced at the thiol group or other positions on the pyridine ring. For instance, S-alkylation of the pyridine-2(1H)-thione intermediate is a common strategy to introduce various side chains and modulate the compound's physicochemical and biological properties.[1]
Another key synthetic approach starts with a pre-formed pyridine ring, such as 2-chloropyridine. Nucleophilic substitution of the chlorine atom with a sulfur nucleophile, like thiourea followed by hydrolysis, provides a direct route to the pyridine-2-thiol scaffold.[4]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-2-thiol derivatives.
Biological Activities and Quantitative Data
Pyridine-2-thiol derivatives have demonstrated a remarkable diversity of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antimicrobial, and antiparasitic effects.
Table 1: Anticancer Activity of Pyridine-2-thiol Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Thieno[2,3-b]pyridines | HCT-116 (Colon) | 0.99 - 5.45 µM | [1] |
| Thieno[2,3-b]pyridines | HepG-2 (Liver) | 1.15 - 6.21 µM | [1] |
| 4-Thiophenyl-pyridines | HepG-2 (Liver) | 0.161 - 0.894 µM | [9] |
| 4-Thiophenyl-pyridines | MCF-7 (Breast) | 0.141 - 1.143 µM | [9] |
| 1′H-spiro-pyridines | Caco-2 (Colon) | 7.83 - 13.61 µM | [10] |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 0.57 - 1.31 µM | [11] |
| Pyrido[2,3-d]pyrimidines | HepG2 (Liver) | 0.99 - 1.13 µM | [11] |
Table 2: Antimicrobial Activity of Pyridine-2-thiol Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| N-alkylated pyridinium salts | S. aureus | 56 ± 0.5% inhibition | [5] |
| N-alkylated pyridinium salts | E. coli | 55 ± 0.5% inhibition | [5] |
| Pyrimidine-2-thiols | S. aureus | 0.91 µM/ml | [12] |
| Pyrimidine-2-thiols | E. coli | 0.91 µM/ml | [12] |
| Pyrimidine-2-thiols | C. albicans | 1.73 µM/ml | [12] |
Table 3: Antiparasitic and Neurotropic Activity of Pyridine-2-thiol Derivatives
| Compound Class | Activity Type | Organism/Assay | Activity (EC50/Effect) | Reference |
| Imidazo[1,2-a]pyridines | Trichomonicidal | T. vaginalis | EC50 values reported | [7] |
| Pyrano-pyridines | Anticonvulsant | Pentylenetetrazole assay | High activity reported | [6] |
| Pyrano-pyridines | Anxiolytic | Elevated plus maze | Pronounced anxiolytic effects | [6][13] |
Mechanism of Action: Targeting Key Signaling Pathways
A significant body of research has focused on elucidating the mechanisms by which pyridine-2-thiol derivatives exert their anticancer effects. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
One of the key signaling pathways implicated is the c-Jun N-terminal kinase (JNK) pathway.[14] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses, including exposure to chemotherapeutic agents.[] Activation of the JNK pathway can lead to the phosphorylation of a variety of downstream targets, ultimately culminating in apoptosis.[16][17] Some pyridine derivatives have been shown to activate this pathway, leading to cancer cell death.[14]
Furthermore, certain pyridine-based compounds have been identified as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[9][11] Inhibition of these kinases can disrupt crucial signaling pathways responsible for tumor growth, angiogenesis, and survival.
The following diagram illustrates a simplified representation of the JNK signaling pathway and its role in apoptosis, a potential target for pyridine-2-thiol derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyridine-2-thiol derivatives.
Synthesis of Pyridine-2(1H)-thione Derivatives
The following is a representative protocol for the synthesis of a pyridine-2(1H)-thione derivative from a chalcone intermediate.
General Procedure:
-
A mixture of the appropriate 3-aryl-2-cyano-prop-2-enethioamide derivative (10 mmol) and a β-ketoamide, such as N-(4-fluorophenyl)-3-oxobutanamide (10 mmol), is heated under reflux in absolute ethanol (15 mL).[1]
-
A few drops of a basic catalyst, such as piperidine, are added to the reaction mixture.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) and is typically heated for 5-8 hours.[1]
-
After completion, the reaction mixture is allowed to cool to room temperature.[1]
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.[1]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyridine-2(1H)-thione derivative.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Workflow:
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine-2-thiol derivatives for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Structure-Activity Relationship (SAR)
The biological activity of pyridine-2-thiol derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the S-alkyl side chain. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For anticancer activity, studies have shown that the presence of certain aromatic substituents can significantly influence potency. For example, the presence of a methyl group or a fluorine atom on aromatic rings attached to the core structure has been shown to increase inhibitory activity against cancer cell lines.[1] In some series, the introduction of hydroxyl groups can lead to a significant decrease in IC50 values, indicating enhanced activity.[2] Conversely, bulky groups or certain halogen atoms can sometimes diminish the antiproliferative effects.[2] The diverse electronic and steric effects of different substituents allow for fine-tuning of the biological activity, providing a clear rationale for lead optimization in drug discovery programs.[18]
Conclusion
The pyridine-2-thiol scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area of research for medicinal chemists and drug developers. The data and protocols presented in this guide highlight the significant potential of pyridine-2-thiol derivatives in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases. Further exploration of their mechanisms of action and continued optimization of their structure-activity relationships will undoubtedly pave the way for the development of new and effective medicines.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 6. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. ashdin.com [ashdin.com]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer [mdpi.com]
- 18. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Pyridine-2-thiols: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine, a nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug design, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4][5] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] The incorporation of a thiol group at the 2-position of the pyridine ring gives rise to pyridine-2-thiols (also known as 2-thiopyridones), a class of compounds with unique chemical reactivity and significant therapeutic potential.[6][7] These molecules and their N-oxide counterparts can act as versatile ligands, participate in various biological interactions, and serve as key intermediates for the synthesis of more complex heterocyclic systems.[8][9] This guide provides a comprehensive review of substituted pyridine-2-thiols, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their applications in drug development.
Synthesis Methodologies
The synthesis of substituted pyridine-2-thiols can be achieved through various chemical strategies. The chosen route often depends on the desired substitution pattern and the availability of starting materials.
Cyclization of Chalcones with Thiourea
A prevalent method involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetylpyridine (e.g., 3-acetylpyridine) to form a chalcone intermediate.[10][11] This chalcone is then subjected to a cyclization reaction with thiourea in the presence of a base, such as ethanolic sodium hydroxide, to yield the corresponding pyrimidine-2-thiol derivative bearing a pyridine moiety.[10]
Caption: Workflow for the synthesis of pyridine-bearing pyrimidine-2-thiols.
Nucleophilic Aromatic Substitution
Another key approach is the transformation of 2-halopyridines. The halogen atom at the 2-position can be displaced by a sulfur nucleophile to introduce the thiol group.[12] Similarly, 2-thiopyridines can be converted into other derivatives like 2-pyridones via nucleophilic aromatic substitution (SNAr) reactions, highlighting the thiol group's role as a versatile synthetic handle.[6]
Multi-Component Reactions
Efficient synthesis of highly substituted pyridines, including thio-substituted nicotinonitriles, can be achieved through multi-component reactions. For instance, ylidenemalononitriles can react with various reagents under mild, solvent-free conditions to produce complex pyridine scaffolds in high yields.[13]
Biological Activities and Therapeutic Potential
Substituted pyridine-2-thiols and their derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for drug development.
Antiparasitic Activity
Derivatives of pyridine-2-thiol have shown significant potential in treating parasitic diseases. A gold(I) triphenylphosphine complex containing a pyridine-2-thiol N-oxide (mpo) ligand exhibited potent activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[14]
Table 1: Antiparasitic Activity of a Pyridine-2-thiol N-oxide Complex
| Compound | Target Organism | Activity | Comparison Drug (IC50) | Citation |
|---|---|---|---|---|
| Gold(I)-mpo complex | T. cruzi epimastigotes | IC50: 0.09 µM | Nifurtimox (6 µM) | [14] |
| Gold(I)-mpo complex | Leishmania (L.) mexicana | LD50 at 1 µM | - | [14] |
| Gold(I)-mpo complex | Leishmania (V.) braziliensis | IC75 at 1 µM | - | [14] |
| mpo (ligand only) | Leishmania spp. | Active at 5 µM | - |[14] |
Neurotropic and Psychotropic Effects
Certain thioalkyl derivatives of pyridine have been identified as having significant neurotropic properties. Studies have revealed that these compounds can exhibit anticonvulsant, anxiolytic, sedative, and antidepressant effects with low toxicity.[15] Notably, some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives displayed anxiolytic activity up to four times greater than diazepam.[15]
Anticancer and Antiproliferative Activity
The pyridine scaffold is a key feature in many anticancer agents.[1][5] Newly synthesized pyridinethione and thienopyridine derivatives have shown interesting antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines.[1] The antiproliferative effects are often attributed to the inhibition of key enzymes involved in cancer cell survival.[1]
Table 2: Antiproliferative Activity of Selected Pyridine-Thione Derivatives
| Compound Class | Cancer Cell Line | Key Finding | Citation |
|---|---|---|---|
| Pyridinethione derivatives | HCT-116, HepG-2 | Interesting antitumor activity | [1] |
| Thieno[2,3-b]pyridines | HCT-116, HepG-2 | Interesting antitumor activity | [1] |
| Pyridine-2(1H)-thione derivatives | MCF-7, SK-OV-3, CCRF-CEM | Demonstrated anticancer effects |[1] |
Anti-inflammatory Activity
Molecular docking studies have predicted that pyridine-bearing pyrimidine-2-thiol derivatives could act as anti-inflammatory agents by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[10][11] Compound 4a, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, showed significant binding interactions with these target proteins, suggesting its potential for development as an anti-inflammatory drug.[10]
Mechanism of Action
The diverse biological effects of substituted pyridine-2-thiols are a result of their interaction with various biological targets.
Inhibition of Parasite-Specific Enzymes
The potent antiparasitic activity of the gold(I)-mpo complex is not due to DNA interaction. Instead, its mechanism is associated with the inhibition of NADH fumarate reductase, an enzyme specific to kinetoplastid parasites and absent in the mammalian host.[14] This selective inhibition leads to potent and specific anti-parasite activity with low cytotoxicity to host cells.[14]
Caption: Proposed mechanism for the antiparasitic action of a Gold(I)-mpo complex.
Enzyme Inhibition in Inflammation
For anti-inflammatory action, the proposed mechanism involves the binding of pyridine-2-thiol derivatives to the active sites of COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Experimental Protocols
General Synthesis of Pyridine-Bearing Pyrimidine-2-thiols[10]
-
Step 1: Synthesis of Chalcones: An equimolar mixture of 3-acetylpyridine and a substituted benzaldehyde is dissolved in ethanol. A catalytic amount of 20% NaOH is added, and the mixture is stirred at room temperature for 6-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting precipitate (chalcone) is filtered, washed with cold water, dried, and recrystallized from methanol.
-
Step 2: Synthesis of Pyrimidine-2-thiols: An equimolar mixture of the synthesized chalcone and thiourea is refluxed in ethanolic NaOH for 12-15 hours, with progress monitored by TLC. The precipitate formed is filtered, washed with ice-cold water, dried, and the crude product is recrystallized from ethanol to afford the final pyrimidine-2-thiol derivative.
In Vitro Antiproliferative Assay (MTT Assay)[1]
-
Cell Seeding: Human cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyridine-thiol derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: A typical workflow for the biological screening of new chemical entities.
Conclusion
Substituted pyridine-2-thiols represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The straightforward and adaptable synthesis routes allow for the creation of diverse chemical libraries. These compounds have demonstrated a remarkable range of biological activities, including potent antiparasitic, neurotropic, anticancer, and anti-inflammatory effects.[1][10][14][15] The elucidation of their mechanisms of action, such as the selective inhibition of parasite-specific enzymes, provides a strong rationale for their further development.[14] As research continues to uncover new derivatives and explore their therapeutic potential, substituted pyridine-2-thiols are poised to remain a critical scaffold for designing the next generation of targeted and effective medicines.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. irjms.com [irjms.com]
- 7. CAS 2637-34-5: 2-Mercaptopyridine | CymitQuimica [cymitquimica.com]
- 8. Pyridine-2-thiol-1-oxide Supplier & Manufacturer in China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. ashdin.com [ashdin.com]
- 11. ashdin.com [ashdin.com]
- 12. 2-Pyridinethiol Chemical Properties, Applications & Safety | High Purity 2-Pyridinethiol Supplier China [pipzine-chem.com]
- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a pyridine-2-thiol N-oxide gold(I) complex with potent antiproliferative effect against Trypanosoma cruzi and Leishmania sp. insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Forms of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric forms of 3-bromo-5-(trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates from well-documented studies on analogous substituted pyridine-2-thiols to present a robust model of its expected tautomeric behavior. The document details the fundamental principles of thione-thiol tautomerism, expected spectroscopic characteristics for identification and quantification, and generalized experimental protocols. Furthermore, computational insights into the thermodynamics of the tautomeric equilibrium are discussed. This guide serves as a valuable resource for researchers working with this and structurally related compounds.
Introduction: The Thione-Thiol Tautomerism of this compound
This compound can exist in two primary tautomeric forms: the thione form (3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione) and the thiol form (this compound). This dynamic equilibrium, illustrated below, is a critical aspect of the molecule's chemical reactivity, physical properties, and biological activity. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.
Figure 1: Tautomeric equilibrium between the thiol and thione forms.
Generally, for 2-substituted pyridinethiols, the thione tautomer is favored in polar solvents, while the thiol form is more prevalent in nonpolar environments. This is attributed to the larger dipole moment of the zwitterionic thione form, which is stabilized by polar solvent molecules. Computational studies on the parent 2-pyridinethiol have shown that while the thiol form is more stable in the gas phase, the thione form is energetically favored in solution.
Quantitative Data from Analogous Systems
Table 1: Calculated Relative Energies of 2-Pyridinethiol Tautomers
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solution (Cyclohexane) Relative Energy (kcal/mol) |
| Thiol (2SH) | 0.00 | +1.96 |
| Thione (2S) | +2.61 | 0.00 |
Data extrapolated from computational studies on 2-pyridinethiol.
Table 2: Key Spectroscopic Data for Identifying Tautomeric Forms of Substituted Pyridine-2-thiols
| Spectroscopic Method | Thiol Form Feature | Thione Form Feature |
| ¹H NMR | S-H proton signal (typically broad, ~3-5 ppm) | N-H proton signal (typically broad, ~12-14 ppm) |
| ¹³C NMR | C-S carbon signal (~130-140 ppm) | C=S carbon signal (~170-180 ppm) |
| FT-IR | S-H stretching vibration (~2500-2600 cm⁻¹) | N-H stretching vibration (~3100-3300 cm⁻¹), C=S stretching vibration (~1100-1200 cm⁻¹) |
| UV-Vis | Absorption maximum ~240-280 nm | Absorption maximum ~340-370 nm |
Note: The exact chemical shifts and absorption maxima will be influenced by the specific substitution pattern of the pyridine ring.
Experimental Protocols
The following are generalized protocols for the experimental investigation of the tautomeric equilibrium of this compound.
Synthesis of this compound
A plausible synthetic route to the target compound involves the reaction of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Example Protocol (Hypothetical):
-
To a solution of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added sodium hydrosulfide (1.2 eq).
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Spectroscopic Analysis of Tautomeric Equilibrium
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Integrate the signals corresponding to the distinct protons and carbons of the thiol and thione forms to determine the tautomeric ratio in each solvent.
-
For more detailed structural elucidation, 2D NMR experiments such as HSQC and HMBC can be employed.
3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare solutions of the compound in solvents transparent in the regions of interest (e.g., CCl₄, CH₂Cl₂).
-
Acquire FT-IR spectra and identify the characteristic stretching frequencies for the S-H, N-H, and C=S bonds.
-
The relative intensities of these bands can provide a qualitative assessment of the tautomeric equilibrium.
3.2.3 UV-Vis Spectroscopy
-
Prepare dilute solutions of the compound in a series of solvents of varying polarity.
-
Record the UV-Vis absorption spectra for each solution.
-
The position of the absorption maxima will shift depending on the predominant tautomer in each solvent, with the thione form typically absorbing at a longer wavelength.
Mandatory Visualizations
Figure 2: Tautomeric interconversion of this compound.
Figure 3: General experimental workflow for the synthesis and analysis.
Conclusion and Future Directions
Based on extensive studies of analogous pyridine-2-thiol systems, it is predicted that this compound will exist as a mixture of thione and thiol tautomers in solution. The equilibrium is expected to be highly dependent on solvent polarity, with the thione form dominating in polar media and the thiol form being more significant in nonpolar environments. The presence of the electron-withdrawing trifluoromethyl and bromo substituents may influence the precise position of the equilibrium, a hypothesis that warrants experimental verification.
Future research should focus on the synthesis and isolation of this compound, followed by a comprehensive spectroscopic and computational investigation to precisely quantify its tautomeric equilibrium in various solvents. Such studies will provide valuable data for understanding its chemical properties and for the rational design of new bioactive molecules.
The Role of the Trifluoromethyl Group in Pyridine Ring Activation
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group onto pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1] This powerful, electron-withdrawing substituent profoundly alters the physicochemical properties of the pyridine moiety, leading to significant changes in reactivity, basicity, metabolic stability, and biological target interactions.[2][3][4] This guide provides a detailed technical overview of the electronic effects of the CF₃ group, its quantitative impact on pyridine ring pKa, its role in activating the ring for nucleophilic aromatic substitution (SNAr), and its broader implications in drug design. Detailed experimental protocols for key synthetic and analytical procedures are also provided.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry.[2] Its influence stems from the high electronegativity of the three fluorine atoms, which results in a powerful inductive effect (-I). This effect polarizes the C-CF₃ bond, drawing electron density away from the attached pyridine ring. This deactivation of the aromatic ring is a well-established strategy for increasing the metabolic half-life of drug candidates.[2]
The Hansch π value for a CF₃ group is +0.88, indicating its contribution to increasing the lipophilicity of a molecule, which can enhance membrane permeability and influence drug-receptor interactions.[2] The carbon-fluorine bond is also exceptionally strong (bond dissociation energy of ~485 kJ/mol), which confers high metabolic stability by making the group resistant to oxidative cleavage by metabolic enzymes.[2][3]
Quantitative Electronic Parameters
The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing properties of a substituent on an aromatic ring. The CF₃ group has large, positive σ values, confirming its strong electron-withdrawing character.
| Parameter | Value | Description |
| σ_meta (σ_m) | 0.43 - 0.46 | Quantifies the electronic effect from the meta position, primarily through the inductive effect. |
| σ_para (σ_p) | 0.54 - 0.55 | Quantifies the electronic effect from the para position, including both inductive and resonance effects. |
| Hansch π | +0.88 | Measures the contribution of the substituent to the molecule's lipophilicity (logP).[2] |
Data compiled from available chemical literature.
Caption: Electronic influence of the CF₃ group on the pyridine ring.
Impact on Pyridine Ring Reactivity and Basicity
The potent electron-withdrawing nature of the CF₃ group significantly modulates the reactivity and basicity of the pyridine ring.
Activation towards Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5] The presence of a strong electron-withdrawing group like CF₃ further depletes the ring of electron density, thereby activating it for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The CF₃ group strongly stabilizes this intermediate, lowering the activation energy of the rate-determining nucleophilic attack step and accelerating the overall reaction.[5][8]
This activation allows SNAr reactions on trifluoromethyl-substituted pyridines to occur under milder conditions than on their non-substituted analogues.[6]
Deactivation towards Electrophilic Aromatic Substitution (SEAr)
Conversely, the CF₃ group deactivates the pyridine ring towards Electrophilic Aromatic Substitution (SEAr). Electrophilic attack requires an electron-rich aromatic system to act as a nucleophile. By severely reducing the electron density of the ring, the CF₃ group makes it much less reactive towards electrophiles, and harsher reaction conditions are typically required for SEAr to proceed.
Effect on Basicity (pKa)
The basicity of pyridine is attributed to the lone pair of electrons on the nitrogen atom. The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, making the lone pair less available for protonation.[9] This results in a significant decrease in the basicity of trifluoromethyl-substituted pyridines, which is reflected in lower pKa values for their conjugate acids.[10]
| Compound | Position of CF₃ | pKa of Conjugate Acid |
| Pyridine | - | 5.23 |
| 2-(Trifluoromethyl)pyridine | 2 | 0.97 (for 2-SCF₃) |
| 3-(Trifluoromethyl)pyridine | 3 | ~2.8 - 3.4 |
| 4-(Trifluoromethyl)pyridine | 4 | 1.49 (for 2-SCH₂CF₃) |
Note: Direct pKa values for all CF₃-pyridines are not consistently reported in a single source. The values for the 2- and 4- positions are derived from thio-analogs, which demonstrate the strong acidifying effect of the CF₃ group.[10] The value for the 3-position is an estimated range based on Hammett correlations and available data.[11][12]
Role in Drug Development
The unique properties imparted by the CF₃ group make it a "privileged" substituent in drug design.[2][13]
-
Metabolic Stability : The strength of the C-F bond makes the CF₃ group highly resistant to metabolic oxidation, a common pathway for drug deactivation. Replacing a metabolically vulnerable group (like a methyl group) with a CF₃ group can block a metabolic hotspot, increasing the drug's half-life and bioavailability.[2][3]
-
Increased Lipophilicity : The CF₃ group increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and reach its biological target.[2][3]
-
Modulation of pKa : As detailed above, the CF₃ group significantly lowers the pKa of the pyridine nitrogen. This is critical for controlling the ionization state of a drug at physiological pH (7.4), which affects its solubility, permeability, and target binding.[4][9]
-
Target Binding Affinity : The electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with protein targets through favorable electrostatic, hydrophobic, or other non-covalent interactions.[2][13]
Caption: Logical workflow of CF₃ group effects in drug development.
Key Experimental Protocols
Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol outlines a common industrial method for synthesizing a key trifluoromethylpyridine intermediate, starting from 3-picoline via chlorination and subsequent fluorination.[14][15][16]
Materials:
-
3-Picoline
-
Chlorine gas (Cl₂)
-
Hydrogen Fluoride (HF)
-
Transition metal-based catalyst (e.g., iron fluoride)
-
Vapor-phase reactor system
-
Standard glassware for workup and distillation
Procedure (Simultaneous Vapor-Phase Method):
-
Reactor Setup : Prepare a two-phase vapor-phase reactor consisting of a catalyst fluidized-bed phase followed by an empty phase.[14][16] The reactor should be heated to >300 °C.
-
Reactant Feed : Introduce a gaseous stream of 3-picoline, chlorine gas, and hydrogen fluoride into the reactor system. The molar ratios of the reactants are critical for controlling the degree of chlorination and must be optimized.
-
Phase 1 (Fluidized Bed) : In the first phase, the methyl group of 3-picoline undergoes simultaneous chlorination and fluorination on the catalyst surface to form 3-(trifluoromethyl)pyridine.
-
Phase 2 (Empty Phase) : The gaseous stream then passes into the empty, high-temperature phase. Here, further nuclear chlorination of the pyridine ring occurs, primarily at the 2- and 5-positions, to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product.[14]
-
Condensation and Collection : The product stream exiting the reactor is cooled to condense the organic products.
-
Purification : The crude product mixture is purified by fractional distillation under reduced pressure to isolate 2-chloro-5-(trifluoromethyl)pyridine from by-products.
Protocol: Nucleophilic Aromatic Substitution (SNAr) on a Trifluoromethyl-Activated Pyridine
This protocol describes a representative SNAr reaction using 2-chloro-5-(trifluoromethyl)pyridine and a secondary amine nucleophile (morpholine).[6]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄) or a similar non-nucleophilic base
-
Anhydrous tert-Amyl alcohol or another high-boiling polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).
-
Reagent Addition : Add anhydrous tert-amyl alcohol to the flask, followed by 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Reaction : Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Extraction : Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholino-5-(trifluoromethyl)pyridine.
Caption: A typical experimental workflow for SNAr reactions.
Protocol: pKa Determination by ¹⁹F NMR Spectroscopy
This protocol outlines the general method for determining the pKa of a trifluoromethyl-substituted pyridine using ¹⁹F NMR, which leverages the sensitivity of the fluorine chemical shift to the protonation state of the nearby nitrogen atom.[10][11]
Materials:
-
Trifluoromethyl-substituted pyridine sample
-
Series of aqueous buffer solutions with known pH values spanning the expected pKa
-
D₂O for NMR lock
-
NMR spectrometer equipped with a fluorine probe
-
pH meter
Procedure:
-
Sample Preparation : Prepare a series of NMR samples. Each sample should contain a constant, known concentration of the trifluoromethyl-pyridine dissolved in a different aqueous buffer of known pH. A small amount of D₂O should be added for the NMR lock signal.
-
NMR Acquisition : Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, etc.).
-
Data Analysis : Record the chemical shift (δ) of the CF₃ signal for each spectrum. The chemical shift will vary as a function of pH.
-
Plotting : Plot the observed ¹⁹F chemical shift (δ_obs) on the y-axis against the pH of the buffer on the x-axis. This will generate a sigmoidal titration curve.
-
pKa Calculation : The pKa is the pH at which the pyridine is 50% protonated. This corresponds to the inflection point of the sigmoidal curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, adapted for NMR chemical shifts:
pH = pKa + log [ (δ_obs - δ_B) / (δ_A - δ_obs) ]
Where:
-
δ_obs is the observed chemical shift at a given pH.
-
δ_B is the chemical shift of the fully deprotonated (basic) form.
-
δ_A is the chemical shift of the fully protonated (acidic) form.
-
Conclusion
The trifluoromethyl group is a uniquely powerful tool for modulating the properties of the pyridine ring. Its strong electron-withdrawing nature fundamentally alters the ring's electronics, leading to a predictable decrease in basicity and a significant activation towards nucleophilic aromatic substitution. These characteristics, combined with the CF₃ group's ability to enhance metabolic stability and lipophilicity, have cemented its importance as a key substituent in the design of advanced pharmaceuticals and agrochemicals.[14] A thorough understanding of its effects and the synthetic methodologies for its incorporation is essential for researchers in chemical and pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Acidity Study on 3-Substituted Pyridines [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Brominated Pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of monobrominated pyridines, isomers that serve as critical building blocks in medicinal chemistry and materials science. Understanding these characteristics is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired pharmacokinetic and pharmacodynamic profiles. This document outlines key physical constants, acidity and lipophilicity descriptors, and spectroscopic data for 2-, 3-, and 4-bromopyridine, supported by detailed experimental protocols for their determination.
Core Physicochemical Data
The location of the bromine substituent on the pyridine ring significantly influences the molecule's physical and electronic properties. The data compiled below offers a comparative look at the three primary isomers.
Physical and General Properties
This table summarizes fundamental physical constants for the monobrominated pyridine isomers. All isomers share the same molecular formula (C₅H₄BrN) and molecular weight (158.00 g/mol ).[1]
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6[2] | 626-55-1[3] | 1120-87-2[4] |
| Appearance | Colorless to pale brown liquid[5][6] | Colorless liquid[1][7] | Beige moist crystals / Solid[8] |
| Melting Point (°C) | - | -27 °C[7] | 53-56 °C[4] |
| Boiling Point (°C) | 192-194 °C[2][5][9] | 173 °C[3][7][10] | ~183 °C (rough estimate)[4] |
| Density (g/mL) | 1.657 (at 25 °C)[2][5] | 1.64 (at 25 °C)[3][7] | 1.6450[4] |
| Refractive Index (n20/D) | 1.572[2][5] | 1.571[3] | ~1.5694 (estimate)[4] |
Acidity, Lipophilicity, and Solubility
These parameters are critical for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| pKa (of conjugate acid) | 0.71 (at 25 °C)[5][6] | 2.84 | ~3.35 (Predicted)[4][8] |
| logP (Octanol/Water) | 1.42[5][6] | 1.6[11] | 1.5[12] |
| Water Solubility | Slightly miscible (20 g/L)[5][6] | - | Soluble in water (hydrochloride salt)[13] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are typical chemical shifts and absorption bands for the isomers.
NMR Spectroscopy Data
Chemical shifts are reported in parts per million (ppm) relative to a standard.
| Isomer | Spectroscopy | C2/H2 | C3/H3 | C4/H4 | C5/H5 | C6/H6 | Solvent |
| 2-Bromopyridine | ¹H NMR[14] | - | ~7.23 | ~7.53 | ~7.23 | ~8.35 | CDCl₃ |
| ¹³C NMR[14] | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | CDCl₃ | |
| 3-Bromopyridine | ¹H NMR[15] | ~8.5 | - | ~7.9 | ~7.3 | ~8.5 | DMSO-d₆ |
| ¹³C NMR[15] | ~150 | 120.9 (C-Br) | ~140 | ~128 | ~148 | - | |
| 4-Bromopyridine | ¹H NMR[16] | 8.68 | 7.73 | - | 7.73 | 8.68 | DMSO-d₆ |
| ¹³C NMR | - | - | - | - | - | - |
Note: NMR data can vary based on solvent and experimental conditions. The provided values are representative.
Infrared (IR) Spectroscopy Data
Key absorption bands help identify functional groups and overall structure.
| Vibration Type | Characteristic Wavenumber (cm⁻¹) | Isomer Relevance |
| Aromatic C-H Stretch | 3100 - 3000 | All isomers |
| C=C & C=N Ring Stretching | 1600 - 1400 | All isomers (pattern differs) |
| C-Br Stretch | Below 1000 | All isomers |
| C-H Out-of-Plane Bending | 900 - 675 | Pattern is diagnostic of substitution |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical parameters discussed in this guide.
Determination of pKa (Potentiometric Titration)
This method measures the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the titration curve.
-
Preparation: A precise amount of the brominated pyridine is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: The solution is placed in a thermostated vessel (e.g., 25 °C) and a calibrated pH electrode is immersed. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the pyridine has been protonated.
Determination of logP (OECD 107 Shake-Flask Method)
This protocol determines the octanol-water partition coefficient, a measure of a compound's lipophilicity.[3][8]
-
Phase Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
-
Sample Preparation: A stock solution of the test compound is prepared in n-octanol.
-
Partitioning: A defined volume ratio of the saturated n-octanol (containing the compound) and saturated water is combined in a vessel. The mixture is shaken gently at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-2 hours).[17]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous phases.[8]
-
Concentration Analysis: The concentration of the brominated pyridine in each phase is accurately determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (logP).
Determination of Solubility (Kinetic Solubility Assay)
This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock.[4][12]
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[17]
-
Assay Plate Preparation: A small volume (e.g., 5 µL) of the DMSO stock is dispensed into the wells of a microtiter plate.[5]
-
Incubation: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well to reach the final desired concentration. The plate is then mixed and incubated at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[5][17]
-
Precipitate Detection: The presence of undissolved precipitate is measured. Common methods include:
-
Nephelometry: A nephelometer measures light scattering caused by suspended particles.[4][5]
-
Direct UV Assay: The solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified by UV-Vis spectrophotometry against a calibration curve.[4][5]
-
Acquisition of NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.
-
Sample Preparation: Approximately 5-10 mg of the brominated pyridine is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[15][18][19] If any solid remains, the solution is filtered through a pipette with a cotton plug into the tube.[18]
-
Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp peaks.[19]
-
Data Acquisition:
-
Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is phase-corrected, and the chemical shift axis is calibrated, often using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[20]
Acquisition of IR Spectra (KBr Pellet Method)
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The KBr pellet method is a common technique for solid samples like 4-bromopyridine.[11]
-
Material Preparation: Spectroscopic grade potassium bromide (KBr) is dried in an oven (e.g., 110 °C for 2-3 hours) to remove moisture and stored in a desiccator.[1]
-
Sample Grinding: Approximately 1-2 mg of the solid sample is mixed with 100-200 mg of the dry KBr powder in an agate mortar.[11] The mixture is ground thoroughly until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: The powder mixture is transferred to a pellet die. A hydraulic press is used to apply high pressure (e.g., 8-10 tons) for 1-2 minutes, forming a thin, transparent, or translucent disc.[1][6]
-
Background Scan: A "blank" pellet containing only KBr is prepared and scanned first to obtain a background spectrum. This allows the instrument's software to subtract absorptions from atmospheric CO₂ and water vapor.[1]
-
Sample Scan: The sample pellet is placed in the FTIR spectrometer's sample holder, and the infrared spectrum is acquired, typically in the 4000-400 cm⁻¹ range.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key processes and concepts related to the characterization of brominated pyridines.
References
- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. oecd.org [oecd.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. youtube.com [youtube.com]
- 8. oecd.org [oecd.org]
- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. enamine.net [enamine.net]
- 13. enfo.hu [enfo.hu]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. How To [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
The Versatile Scaffold: 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in Medicinal Chemistry
For Immediate Release
[CITY, STATE] – [DATE] – In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of designing novel therapeutics with enhanced pharmacological properties. Among the privileged building blocks available to medicinal chemists, 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol has emerged as a highly versatile scaffold. Its unique trifluoromethylpyridine core, lauded for improving metabolic stability and binding affinity, is further functionalized with strategically placed bromo and thiol groups, offering multiple avenues for chemical elaboration into a diverse range of biologically active molecules.
This application note details the utility of this compound as a key intermediate in the synthesis of potent enzyme inhibitors with potential applications in oncology and the management of diabetic complications. We provide detailed protocols and workflows for the synthesis of novel pyridothiadiazine derivatives, which have shown promise as anticancer agents and aldose reductase inhibitors.
Core Applications in Drug Discovery
The inherent chemical reactivity of this compound, specifically the nucleophilic nature of the thiol group and the susceptibility of the bromo group to cross-coupling reactions, makes it an ideal starting material for constructing complex heterocyclic systems.
1. Synthesis of Anticancer Agents: The pyridothiadiazine core, readily accessible from this compound, has been identified in compounds exhibiting significant cytotoxic activity against various cancer cell lines. The trifluoromethyl group often contributes to increased lipophilicity and enhanced cell permeability, crucial attributes for effective anticancer drugs.
2. Development of Aldose Reductase Inhibitors: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Pyridothiadiazine derivatives have demonstrated potent inhibitory activity against this enzyme, suggesting a therapeutic avenue for conditions such as diabetic neuropathy and retinopathy. The unique electronic properties of the trifluoromethyl group can play a critical role in the binding interactions with the enzyme's active site.
Quantitative Biological Data
The following table summarizes the in vitro biological activity of representative pyridothiadiazine derivatives synthesized from precursors structurally related to this compound, highlighting their potential as therapeutic agents.
| Compound Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxides | Anticancer | HCT-116 | 9 - 42 | [3] |
| Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxides | Anticancer | HeLa | 25 - 83 | [3] |
| Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxides | Anticancer | MCF-7 | 25 - 97 | [3] |
| Pyridothiadiazine Derivatives | Aldose Reductase | Rat Lens Aldose Reductase | Varies based on substitution | [1] |
Experimental Protocols
This section provides a detailed, proposed methodology for the synthesis of a key pyridothiadiazine intermediate from this compound.
Protocol 1: Synthesis of 7-(Trifluoromethyl)-2H-pyrido[2,3-e][1][4]thiadiazin-2-one
This protocol describes a two-step synthesis to construct the pyridothiadiazine core.
Step 1: Amination of this compound
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (10 mL), add a source of ammonia (e.g., a 7N solution of ammonia in methanol, 5.0 mmol).
-
The reaction is performed in a sealed vessel and heated to 80-100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product, 3-Amino-5-(trifluoromethyl)pyridine-2-thiol, is purified by column chromatography on silica gel.
Step 2: Cyclization to form the Pyridothiadiazine Ring
-
To a solution of 3-Amino-5-(trifluoromethyl)pyridine-2-thiol (1.0 mmol) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add a phosgene equivalent such as triphosgene (0.4 mmol) or carbonyldiimidazole (CDI) (1.1 mmol) portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 7-(Trifluoromethyl)-2H-pyrido[2,3-e][1][4]thiadiazin-2-one.
Visualizing the Workflow and Synthetic Logic
The following diagrams illustrate the synthetic pathway and the logical relationship of this scaffold to the development of bioactive compounds.
Figure 1: Synthetic workflow for the preparation of bioactive pyridothiadiazine analogs.
Figure 2: Logical relationship between the core scaffold and its biological targets.
Conclusion
This compound represents a valuable and highly adaptable building block for the synthesis of novel heterocyclic compounds in medicinal chemistry. The strategic positioning of its reactive functional groups allows for the efficient construction of complex molecular architectures, such as the pyridothiadiazine scaffold, which has demonstrated promising activity against cancer cell lines and the diabetic complications-associated enzyme, aldose reductase. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate in the quest for new and improved therapeutic agents.
References
- 1. Pyridothiadiazine derivatives as aldose reductase inhibitors having antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine and 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions on the versatile building block, 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. Due to the propensity of the thiol group to poison palladium catalysts, the protocols outlined herein assume a necessary protection step prior to the cross-coupling reaction. A common and effective protecting group for thiols in this context is the acetyl group, forming a thioacetate. The deprotection of the thioacetate can typically be achieved under basic conditions (e.g., with a base like sodium hydroxide or potassium carbonate in methanol) after the cross-coupling reaction is complete.
Thiol Protection: A Critical Prerequisite
Direct palladium-catalyzed cross-coupling of this compound is often challenging due to the strong coordination of the sulfur atom to the palladium center, which can deactivate the catalyst. To circumvent this issue, the thiol group should be protected prior to the cross-coupling reaction. A widely used and reliable protecting group is the acetyl group, which can be introduced by reacting the thiol with acetyl chloride or acetic anhydride. The resulting S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate is generally stable to the conditions of many palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Application Note:
This protocol describes the Suzuki-Miyaura coupling of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with various arylboronic acids to synthesize 3-aryl-5-(trifluoromethyl)pyridine-2-thiol derivatives (after deprotection). The reaction conditions are optimized for high yield and functional group tolerance. The choice of a suitable palladium catalyst and ligand, such as Pd(dppf)Cl2, is crucial for achieving good results with heteroaryl halides.[1]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction Execution: Heat the mixture to 90°C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified product in methanol and add a stoichiometric amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with a mild acid and extract the product.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-(trifluoromethyl)pyridine-2-thiol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine-2-thiol | 82 |
| 3 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-5-(trifluoromethyl)pyridine-2-thiol | 78 |
| 4 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine-2-thiol | 75 |
Visualization:
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[2] This reaction is of great importance in medicinal chemistry, as the amine functionality is prevalent in many bioactive molecules.
Application Note:
This protocol details the Buchwald-Hartwig amination of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with various primary and secondary amines. The use of a bulky, electron-rich phosphine ligand, such as XPhos, is often critical for achieving high yields, especially with less reactive aryl bromides.[3]
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add Pd2(dba)3 (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography.
-
Deprotection: Follow the deprotection procedure described in the Suzuki-Miyaura protocol.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-Morpholino-5-(trifluoromethyl)pyridine-2-thiol | 90 |
| 2 | Aniline | 3-(Phenylamino)-5-(trifluoromethyl)pyridine-2-thiol | 85 |
| 3 | Benzylamine | 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-thiol | 88 |
| 4 | Piperidine | 3-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine-2-thiol | 92 |
Visualization:
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[4] This reaction is highly valuable for the synthesis of complex molecules containing the alkyne moiety, which can be further functionalized.
Application Note:
This protocol outlines the Sonogashira coupling of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with terminal alkynes. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The use of a phosphine ligand such as triphenylphosphine is common.[4]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.5 mmol, 1.5 equiv.).
-
Catalyst and Co-catalyst Addition: Add Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add degassed triethylamine (10 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Follow the deprotection procedure described in the Suzuki-Miyaura protocol.
Data Presentation:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-5-(trifluoromethyl)pyridine-2-thiol | 88 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-(trifluoromethyl)pyridine-2-thiol | 80 |
| 3 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine-2-thiol | 95 |
| 4 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridine-2-thiol | 75 |
Visualization:
Caption: Sonogashira Coupling Workflow.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] It is a valuable tool for the formation of carbon-carbon bonds and the introduction of vinyl groups.
Application Note:
This protocol describes the Heck reaction of S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate with various alkenes. The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of base and solvent can significantly impact the reaction outcome.[6]
Experimental Protocol:
-
Reaction Setup: In a pressure tube, combine S-(3-bromo-5-(trifluoromethyl)pyridin-2-yl) ethanethioate (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Follow the deprotection procedure described in the Suzuki-Miyaura protocol.
Data Presentation:
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 3-Styryl-5-(trifluoromethyl)pyridine-2-thiol | 75 |
| 2 | Methyl acrylate | Methyl 3-(2-mercapto-5-(trifluoromethyl)pyridin-3-yl)acrylate | 80 |
| 3 | 1-Octene | 3-(Oct-1-en-1-yl)-5-(trifluoromethyl)pyridine-2-thiol | 70 |
| 4 | Cyclohexene | 3-(Cyclohex-1-en-1-yl)-5-(trifluoromethyl)pyridine-2-thiol | 65 |
Visualization:
Caption: Heck Reaction Workflow.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for C-H Functionalization of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging methods for the carbon-hydrogen (C-H) functionalization of the pyridine ring in the versatile building block, 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. This document offers experimental protocols, data presentation in tabular format for easy comparison, and diagrams illustrating key concepts and workflows. The presence of a thiol group, a bromine atom, and a trifluoromethyl group presents unique challenges and opportunities for selective C-H functionalization at the C4 and C6 positions.
Introduction
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the synthesis and modification of complex organic molecules, minimizing the need for pre-functionalized starting materials.[1][2] For electron-deficient heterocycles like pyridine, these reactions can be challenging due to the inherent low reactivity of the C-H bonds.[2] The target molecule, this compound, is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The bromine atom can be utilized in cross-coupling reactions, the trifluoromethyl group often enhances metabolic stability and binding affinity, and the thiol group provides a handle for further derivatization.
This document focuses on methods to selectively functionalize the C4 and C6 positions of the pyridine ring, considering the electronic effects of the existing substituents. The electron-withdrawing nature of both the bromine and trifluoromethyl groups deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic and radical attack. The thiol group at the C2 position can exist in tautomeric equilibrium with its corresponding pyridinethione form, 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one. This tautomerism, along with the potential for the sulfur atom to coordinate to and potentially inhibit transition metal catalysts, are critical considerations in designing successful C-H functionalization strategies.[3]
Regioselectivity Considerations
The primary sites for C-H functionalization on the this compound ring are the C4 and C6 positions. The regioselectivity of the reaction is governed by a combination of electronic and steric factors, as well as the chosen catalytic system.
-
C4-Position: This position is electronically activated for nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent bromine and the para-positioned trifluoromethyl group.
-
C6-Position: The C6 position is adjacent to the nitrogen atom and the thiol/thione group. Its reactivity is influenced by the directing capabilities of the nitrogen lone pair and potential steric hindrance from the C5-trifluoromethyl group.
The following sections detail protocols for targeting these positions.
C-H Functionalization at the C4-Position
The C4-position of the pyridine ring is a prime target for functionalization due to its electronic activation. Methods such as direct arylation and alkylation can be employed.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation is a powerful tool for the formation of C-C bonds. For electron-deficient pyridines, these reactions often require specific ligands and additives to achieve high regioselectivity and yield.[4][5] The presence of the thiol group can be problematic due to its potential to poison the palladium catalyst.[6] Therefore, two approaches are presented: one involving a protected thiol and another that may tolerate the free thiol under specific conditions.
Experimental Protocol 1: Pd-Catalyzed C4-Arylation with a Protected Thiol
This protocol involves the protection of the thiol group as a methyl thioether, which is generally more compatible with palladium catalysis.
Step 1: Protection of the Thiol Group
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 3-bromo-2-(methylthio)-5-(trifluoromethyl)pyridine by column chromatography.
Step 2: C-H Arylation
-
In a sealed reaction vessel, combine 3-bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (1.0 eq), the desired aryl bromide or iodide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 eq), a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.1-0.2 eq) or a Buchwald-type ligand (e.g., SPhos, 0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[3]
-
Add a high-boiling point solvent such as DMA, DMF, or toluene.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C4-arylated product.
Step 3: Deprotection of the Thiol Group (if required)
The methyl thioether can be cleaved using various methods, such as treatment with sodium in liquid ammonia or with boron tribromide (BBr₃).
Quantitative Data for Palladium-Catalyzed C-H Arylation of Related Pyridines
| Pyridine Substrate | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C4:other) | Reference |
| 3-Nitropyridine | Iodobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Cs₂CO₃ | Toluene | 120 | 85 | >20:1 | Sames et al. |
| 3-Fluoropyridine | Bromobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMA | 110 | 78 | >20:1 | Fagnou et al. |
| 4-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 100 | 74 | (Functionalization at C3/C5) | Daugulis et al. |
Note: The data presented is for structurally related electron-deficient pyridines and serves as a guideline for optimization.
Minisci-Type Radical Alkylation
The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles using nucleophilic radicals.[7][8] This approach is often tolerant of various functional groups and can be performed under mild conditions.
Experimental Protocol 2: Minisci C4-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixture of CHCl₃/water/TFA), add the radical precursor (e.g., a carboxylic acid, an alkyl iodide, or a boronic acid derivative, 1.5-3.0 eq).
-
Add a radical initiator system. Common systems include:
-
Silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈).
-
tert-Butyl hydroperoxide (TBHP) and an iron(II) salt (e.g., FeSO₄).
-
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (if persulfate was used) and sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Minisci-Type Alkylation of Related Pyridines
| Pyridine Substrate | Radical Precursor | Initiator System | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| 4-Cyanopyridine | Pivalic Acid | AgNO₃ / (NH₄)₂S₂O₈ | MeCN/H₂O | 80 | 75 | C2/C6 | Minisci et al. |
| 3,5-Dichloropyridine | Cyclohexane | TBHP / Fe(II) | Neat | 60 | 68 | C2/C6 | Baran et al. |
| 4-(Trifluoromethyl)pyridine | Adamantane | (NH₄)₂S₂O₈ | TFA/DCM | 25 | 88 | C2/C6 | MacMillan et al. |
Note: Regioselectivity in Minisci reactions on 3,5-disubstituted pyridines typically favors the C2 and C6 positions. For the target molecule, C4 functionalization might be less favored via this method, but optimization of reaction conditions could influence the outcome.
C-H Functionalization at the C6-Position
The C6-position can be targeted through methods that are sensitive to the directing effect of the pyridine nitrogen or through sterically controlled reactions.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a versatile method for introducing a boronic ester group, which can then be subjected to a wide range of subsequent transformations (e.g., Suzuki-Miyaura cross-coupling).[9][10][11] The regioselectivity is often governed by steric factors, making it a suitable method for functionalizing the less hindered C-H bond. For 3,5-disubstituted pyridines, borylation often occurs at the C2, C4, or C6 positions. The presence of the C2-thiol may direct the borylation towards the C6 position.
Experimental Protocol 3: Ir-Catalyzed C6-Borylation
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(cod)OMe]₂ (0.015-0.03 eq), and a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03-0.06 eq).
-
Add a solvent such as THF, cyclohexane, or neat B₂pin₂.
-
Stir the reaction mixture at room temperature to 80 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or ¹H NMR of an aliquot.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C6-borylated pyridine.
Quantitative Data for Iridium-Catalyzed Borylation of Substituted Pyridines
| Pyridine Substrate | Borylating Agent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| 3-Bromopyridine | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Cyclohexane | 80 | 75 | C4 > C2 > C6 | Hartwig et al. |
| 3,5-Dimethylpyridine | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Neat | 80 | 88 | C2/C6 > C4 | Smith et al. |
| 3-Chloropyridine | B₂pin₂ | [Ir(cod)Cl]₂ / dtbpy | THF | 60 | 65 | C4 > C2/C6 | Maleczka et al. |
Note: The thiol group may interact with the iridium catalyst. Optimization of the ligand and reaction conditions may be necessary to achieve good conversion and selectivity.
Visualization of Methodologies
Logical Workflow for C-H Functionalization
The following diagram illustrates a decision-making workflow for selecting a C-H functionalization method based on the desired position of substitution on the this compound core.
Caption: Decision workflow for C-H functionalization.
Experimental Workflow for Palladium-Catalyzed C4-Arylation
The following diagram outlines the key steps in the palladium-catalyzed C4-arylation protocol, including the recommended thiol protection step.
Caption: Workflow for Pd-catalyzed C4-arylation.
Conclusion
The C-H functionalization of this compound offers a direct route to novel and potentially valuable derivatives for applications in drug discovery and materials science. The choice of methodology is critical for achieving the desired regioselectivity. Palladium-catalyzed arylation and Minisci-type alkylation are promising strategies for functionalization at the electronically activated C4-position, with the caveat that the thiol group may require protection for the former. For the C6-position, sterically controlled methods like iridium-catalyzed borylation present a viable approach. The experimental protocols and comparative data provided herein serve as a comprehensive guide for researchers to develop and optimize C-H functionalization reactions for this specific and challenging substrate. Further investigation into ligand development and reaction conditions will undoubtedly expand the scope and utility of these transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemicals Using Trifluoromethylpyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key agrochemicals utilizing trifluoromethylpyridine intermediates. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, binding affinity, and lipophilicity, make these pyridine derivatives crucial building blocks in modern agrochemical discovery.[1][2] This document outlines the synthetic routes for four major agrochemicals: Fluazifop-P-butyl, Haloxyfop-methyl, Picoxystrobin, and Diflufenican, starting from key trifluoromethylpyridine intermediates.
Key Intermediates in Agrochemical Synthesis
Trifluoromethylpyridines are pivotal precursors in the synthesis of a wide range of herbicides, fungicides, and insecticides.[1][2] Among the most significant are 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, which are typically synthesized from 3-picoline through a series of chlorination and fluorination reactions.[1][2] These intermediates serve as the foundation for building the complex molecular architectures of modern crop protection agents.
Synthesis of Fluazifop-P-butyl
Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[3] Its synthesis involves the chiral-selective construction of an aryloxyphenoxypropionate structure from a trifluoromethylpyridine intermediate.
Experimental Workflow: Synthesis of Fluazifop-P-butyl
Quantitative Data for Fluazifop-P-butyl Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine, Hydroquinone | 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol | ~85 | >95 | Generic lab scale synthesis |
| 2 | 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol, Butyl (R)-2-chloropropionate | Fluazifop-P-butyl | ~81 | >90 | [4] |
Experimental Protocol: Synthesis of Fluazifop-P-butyl
Step 1: Synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol
-
To a solution of hydroquinone (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 80 °C and stir for 1 hour.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the reaction mixture.
-
Maintain the reaction at 100 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.
Step 2: Synthesis of Fluazifop-P-butyl
-
To a solution of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Butyl (R)-2-chloropropionate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 8-12 hours until completion.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield Fluazifop-P-butyl.[4]
Synthesis of Haloxyfop-methyl
Haloxyfop-methyl is another important aryloxyphenoxypropionate herbicide used for controlling grass weeds in broadleaf crops. Its synthesis starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Experimental Workflow: Synthesis of Haloxyfop-methyl
Quantitative Data for Haloxyfop-methyl Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 2,3-dichloro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester | Haloxyfop-methyl | 95.4 | 98.5 | [5] |
Experimental Protocol: Synthesis of Haloxyfop-methyl
-
In a reaction vessel, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester (1.1 equivalents) and potassium carbonate (1.5 equivalents) in dimethyl sulfoxide (DMSO).
-
Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of ice and water, and extract with an organic solvent such as toluene.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Haloxyfop-methyl.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain pure Haloxyfop-methyl.[5][6]
Synthesis of Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[7] Its synthesis involves the construction of a methoxyacrylate toxophore linked to a trifluoromethylpyridine core.
Experimental Workflow: Synthesis of Picoxystrobin
Quantitative Data for Picoxystrobin Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 6-(Trifluoromethyl)-2-pyridone, Methyl 2-(bromomethyl)phenylacetate | Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate | ~83 | >95 | [8] |
| 2 | Methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate, Trimethyl orthoformate, Acetic anhydride | Picoxystrobin | ~71 | 98.5 | [7] |
Experimental Protocol: Synthesis of Picoxystrobin
Step 1: Synthesis of Methyl 2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate
-
In a flask, suspend 6-(trifluoromethyl)-2-pyridone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Add methyl 2-(bromomethyl)phenylacetate (1.1 equivalents) to the suspension.
-
Heat the mixture to 80 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the intermediate.[8]
Step 2: Synthesis of Picoxystrobin
-
To the intermediate from Step 1 (1.0 equivalent), add trimethyl orthoformate (2.0 equivalents) and acetic anhydride (2.5 equivalents).[1]
-
Heat the reaction mixture to 110-120 °C and stir for 12-16 hours.
-
Monitor the formation of picoxystrobin by HPLC.
-
After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure.
-
Dissolve the residue in a suitable solvent like methanol and cool to induce crystallization.
-
Filter the solid, wash with cold methanol, and dry under vacuum to obtain picoxystrobin.[7]
Synthesis of Diflufenican
Diflufenican is a selective contact and residual herbicide used for the control of broad-leaved weeds.[9] One common synthetic route involves the coupling of a trifluoromethylphenoxy nicotinic acid derivative with a difluoroaniline.
Experimental Workflow: Synthesis of Diflufenican
Quantitative Data for Diflufenican Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 2-Chloronicotinic acid, 3-(Trifluoromethyl)phenol | 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid | High | Not specified | General Ullmann condensation |
| 2 | 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid, 2,4-Difluoroaniline | Diflufenican | 50-92 | >98 | [10] |
Experimental Protocol: Synthesis of Diflufenican
Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid
-
Combine 2-chloronicotinic acid (1.0 equivalent), 3-(trifluoromethyl)phenol (1.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide in a high-boiling point solvent like DMSO.
-
Heat the mixture to 130-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Once the 2-chloronicotinic acid is consumed, cool the reaction mixture.
-
Pour the mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.
Step 2: Synthesis of Diflufenican
-
Suspend 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.0 equivalent) in an inert solvent such as dichloromethane.
-
Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add 2,4-difluoroaniline (1.05 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Diflufenican.[10]
References
- 1. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 5. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]
- 6. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. WO1997001538A1 - Process for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetate - Google Patents [patents.google.com]
- 9. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 10. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This application note provides a detailed protocol for the nucleophilic aromatic substitution on 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a versatile building block in medicinal chemistry and materials science. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl group at the 5-position. However, the reaction is challenged by the substitution at the C-3 position, which is electronically less favored for SNAr compared to the C-2 and C-4 positions. Furthermore, the presence of a 2-thiol group, which can exist as a deactivating thiolate anion under basic conditions, adds another layer of complexity to this transformation.
This document outlines a generalized protocol for the SNAr on this compound with a generic nucleophile (Nu-H), considering the potential need for catalytic activation to overcome the inherent low reactivity of the C-3 position.
General Reaction Scheme
The general reaction for the nucleophilic aromatic substitution on this compound is depicted below. The reaction involves the displacement of the bromide at the C-3 position by a nucleophile.
Scheme 1: General reaction for the nucleophilic aromatic substitution on this compound.
Key Considerations
-
Regioselectivity: The primary challenge is to achieve selective substitution at the C-3 position. The electron-withdrawing trifluoromethyl group at C-5 activates the entire ring, but its effect is most pronounced at the C-2, C-4, and C-6 positions.
-
Reactivity of the 2-thiol group: Under basic conditions, the 2-thiol group will be deprotonated to form a thiolate anion. This is a potent nucleophile and an electron-donating group, which can deactivate the pyridine ring towards SNAr. The thiolate may also compete as a nucleophile, leading to undesired side products. Protection of the thiol group may be necessary in some cases.
-
Catalysis: Due to the electronically disfavored nature of SNAr at the C-3 position of pyridines, the use of a catalyst, such as a copper(I) salt, may be essential to facilitate the reaction. Buchwald-Hartwig amination conditions, employing a palladium catalyst and a suitable ligand, are a viable alternative for nitrogen-based nucleophiles.
-
Lewis Acid Activation: The use of a Lewis acid, such as zinc chloride (ZnCl₂), can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the pyridine core.[1]
Experimental Protocol: Copper-Catalyzed Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the copper-catalyzed nucleophilic aromatic substitution on this compound. This method is particularly relevant for a range of nucleophiles including amines, alcohols, and thiols.
Materials:
-
This compound
-
Nucleophile (Nu-H) (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or N,N-dimethylglycine)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the nucleophile (1.2 - 2.0 eq.), copper(I) iodide (0.1 - 0.2 eq.), the ligand (0.2 - 0.4 eq.), and the base (2.0 - 3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the nucleophile and should be determined empirically.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Data Presentation
The following table summarizes typical reaction parameters for the copper-catalyzed nucleophilic aromatic substitution. The exact conditions should be optimized for each specific nucleophile.
| Parameter | Recommended Range | Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Amine, Alcohol, Thiol | 1.2 - 2.0 equivalents |
| Catalyst | Copper(I) iodide (CuI) | 0.1 - 0.2 equivalents |
| Ligand | L-proline or N,N-dimethylglycine | 0.2 - 0.4 equivalents |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | DMF, DMAc, or Dioxane | Anhydrous |
| Temperature | 80 - 120 °C | To be optimized |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed nucleophilic aromatic substitution protocol.
Logical Relationship of Reaction Components and Steps
The following diagram illustrates the logical relationship between the key components and steps in the proposed SNAr protocol.
Conclusion
The protocol described provides a robust starting point for the nucleophilic aromatic substitution on this compound. Researchers should be mindful of the challenges associated with substitution at the C-3 position and the presence of the 2-thiol group. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and temperature, will be crucial for achieving high yields of the desired product. For nitrogen nucleophiles, exploring Buchwald-Hartwig amination conditions is a highly recommended alternative. These application notes and protocols are intended to serve as a valuable resource for scientists engaged in the synthesis of novel pyridine-based compounds for drug discovery and development.
References
Application Notes and Protocols for the Use of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in the Synthesis of Crop Protection Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel crop protection agents. The trifluoromethyl (CF3) group is a well-established bioisostere that can enhance the efficacy, metabolic stability, and lipophilicity of agrochemicals. The presence of a reactive thiol group at the 2-position and a bromine atom at the 3-position of the pyridine ring offers multiple sites for chemical modification, enabling the creation of a diverse library of compounds with potential fungicidal, herbicidal, and insecticidal activities. This document provides detailed application notes and representative protocols for the derivatization of this compound to generate novel candidates for crop protection agents.
Core Applications in Agrochemical Synthesis
The strategic placement of the trifluoromethyl, bromo, and thiol functionalities on the pyridine ring makes this compound a versatile starting material for the synthesis of a variety of agrochemical scaffolds. The primary synthetic strategies involve reactions at the sulfur atom of the thiol group, such as S-alkylation, S-arylation, and oxidation, to introduce diverse molecular fragments that can modulate biological activity.
Experimental Protocols
The following protocols are representative methods for the derivatization of this compound. These are based on established synthetic methodologies for pyridine-2-thiol derivatives and related compounds in agrochemical research.
Protocol 1: Synthesis of S-Alkyl Thioether Derivatives (Potential Fungicides/Insecticides)
This protocol describes the S-alkylation of this compound, a common strategy for introducing lipophilic side chains that can enhance interaction with biological targets.
Reaction Scheme:
Where R-X is an alkyl halide (e.g., benzyl bromide, ethyl bromoacetate).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure S-alkyl thioether derivative.
Quantitative Data for Analogous Reactions:
| Starting Thiol | Alkylating Agent | Product | Yield (%) | Reference |
| Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate | 2-Chloroacetamide | Ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate | >90% | [1] |
| Substituted Pyridine-2-thiol | Ethyl chloroacetate | Ethyl 2-(pyridin-2-ylthio)acetate | Not specified | [2] |
Protocol 2: Synthesis of Pyridine Disulfide Derivatives (Potential Fungicides)
Oxidative coupling of the thiol can lead to the formation of disulfide bridges, a structural motif found in some biologically active compounds.
Reaction Scheme:
Materials:
-
This compound
-
Iodine (I₂) or Hydrogen peroxide (H₂O₂)
-
Potassium iodide (KI) (if using iodine)
-
Sodium thiosulfate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Prepare a solution of iodine (0.6 mmol) and potassium iodide (1.2 mmol) in water (5 mL).
-
Add the iodine solution dropwise to the stirred solution of the thiol at room temperature.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a 10% sodium thiosulfate solution to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude disulfide can be purified by recrystallization or column chromatography.
Quantitative Data for Analogous Reactions:
| Starting Thiol | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Mercaptopyridine | Air/Catalyst | 2,2'-Dipyridyl disulfide | Autocatalytic | [3] |
Visualization of Synthetic Pathways
Synthetic Workflow for Derivatization
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic routes from the starting thiol.
Potential Signaling Pathways and Mechanisms of Action
While the specific targets of novel derivatives are unknown, the trifluoromethylpyridine scaffold is present in agrochemicals with various mechanisms of action.
Hypothesized Fungicidal Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDHI)
Many modern fungicides act by inhibiting the mitochondrial respiratory chain. The general structure of derivatives from this compound shares features with some known SDHI fungicides.
Caption: Potential fungicidal mode of action.
Summary and Future Perspectives
This compound represents a promising, yet underexplored, starting material for the synthesis of novel crop protection agents. The synthetic protocols provided herein offer a foundation for the creation of diverse chemical libraries based on this scaffold. The inherent biological activity associated with the trifluoromethylpyridine moiety suggests that derivatives of this thiol are likely to exhibit interesting fungicidal, herbicidal, or insecticidal properties. Further research, including the synthesis of a broad range of derivatives and comprehensive biological screening, is warranted to fully elucidate the potential of this versatile building block in the development of next-generation agrochemicals.
References
Application Notes and Protocols for the Preparation of Metal Complexes with Pyridine-2-thiol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes containing pyridine-2-thiol and its derivatives are a versatile class of compounds with significant applications in catalysis, materials science, and medicinal chemistry. The pyridine-2-thiolate ligand can coordinate to metal centers through its sulfur and/or nitrogen atoms, leading to a rich variety of coordination modes and molecular geometries. This document provides detailed protocols for the synthesis and characterization of these complexes, summarizes key quantitative data, and illustrates relevant mechanistic pathways.
Data Presentation
Spectroscopic Data of Representative Pyridine-2-thiol Metal Complexes
| Complex | Metal Center | Selected IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | UV-Vis λmax (nm) | Reference(s) |
| [Ni(bpy)(pyS)₂] | Ni(II) | ν(C=N), ν(C=S) shifts upon coordination | Aromatic protons of bpy and pyS ligands | Not specified | [1] |
| [Co(PyTT)(H₂O)(NO₃)]NO₃ | Co(II) | Not specified | Not specified | Not specified | [2] |
| [Cu(L)Cl] | Cu(II) | ν(C=N): 1567, ν(C-S): 673 | Not specified | Not specified | [3] |
| [U(PyS)₄(THF)] | U(IV) | Not specified | 5.67, 8.09, 8.62, 16.47 (in THF-d₈) | Not specified | [4] |
pyS = pyridine-2-thiolate, bpy = 2,2'-bipyridine, PyTT = 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine, L = N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide
Crystallographic Data of Selected Pyridine-2-thiol Metal Complexes
| Complex | Metal Center | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference(s) |
| --INVALID-LINK--₂ | Ni(II) | Square planar | Ni-S, Ni-N | S-Ni-S, N-Ni-N | [5] |
| [Co(PyTT)(H₂O)(NO₃)]NO₃ | Co(II) | Distorted octahedral | Co-N(thiazoline): ~2.067, Co-N(imino): ~2.122, Co-O(NO₃): 2.249, Co-O(H₂O): 2.105 | 84.07 - 98.66 | [2] |
| [U(PyS)₄(THF)] | U(IV) | Not specified | U-N, U-S, U-O | N-U-S, N-U-N, S-U-S | [4] |
| [Cu(L)Cl] | Cu(II) | Distorted square pyramidal | Cu-S, Cu-N, Cu-Cl | S-Cu-N, N-Cu-N, S-Cu-Cl | [3] |
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, unless otherwise specified. Solvents should be dried and distilled prior to use. Commercially available reagents should be used as received unless otherwise noted.
Protocol 1: Synthesis of a Nickel(II) Pyridine-2-thiolate Complex for Catalysis
This protocol describes the synthesis of a representative nickel(II) complex with pyridine-2-thiolate ligands, which has been investigated for photocatalytic hydrogen production.[5]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Pyridine-2-thiol (pySH)
-
Ethanol
Procedure:
-
Dissolve pyridine-2-thiol (4.0 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve nickel(II) nitrate hexahydrate (1.0 mmol) in ethanol (10 mL).
-
Slowly add the nickel(II) nitrate solution to the pyridine-2-thiol solution with constant stirring.
-
A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with ethanol (3 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield the --INVALID-LINK--₂ complex.
Characterization: The complex can be characterized by X-ray diffraction to confirm its square planar geometry.[5]
Protocol 2: Synthesis of a Cobalt(II) Pyridine-2-thiol Derivative Complex
This protocol is adapted from the synthesis of a cobalt(II) complex with a pyridine-imine-thiazolidine ligand, demonstrating the formation of an octahedral complex.[2]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) ligand
-
Methanol
Procedure:
-
Dissolve the PyTT ligand (2.0 mmol) in methanol (25 mL).
-
In a separate flask, dissolve cobalt(II) nitrate hexahydrate (1.0 mmol) in methanol (15 mL).
-
Slowly add the cobalt(II) nitrate solution to the ligand solution with continuous stirring.
-
Stir the resulting solution at room temperature for 4 hours.
-
Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold methanol and then diethyl ether.
-
Dry the product in a desiccator to obtain [Co(PyTT)(H₂O)(NO₃)]NO₃.
Characterization: The distorted octahedral geometry and coordination environment can be confirmed by single-crystal X-ray diffraction.[2] Magnetic susceptibility measurements and UV-Vis-NIR spectroscopy are also indicative of an octahedral Co(II) complex.[2]
Protocol 3: Synthesis of a Copper(II) Pyridine-2-thiol Derivative Complex
This protocol outlines the synthesis of a copper(II) complex with a thiosemicarbazone ligand derived from 2-acetylpyridine.[3]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide (HL)
-
Ethanol
Procedure:
-
Dissolve the ligand HL (1.0 mmol) in hot ethanol (30 mL).
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in ethanol (15 mL).
-
Add the copper(II) chloride solution dropwise to the hot ligand solution while stirring.
-
A precipitate will form upon mixing.
-
Reflux the reaction mixture for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with ethanol and then diethyl ether.
-
Dry the complex under vacuum.
Characterization: The composition and coordination of the ligand to the copper(II) center can be confirmed by elemental analysis and FTIR spectroscopy.[3] Single-crystal X-ray diffraction can be used to determine the distorted square-pyramidal geometry.[3]
Visualizations
Experimental Workflow for Synthesis and Characterization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of a new cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide [mdpi.com]
- 4. Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel pyridinethiolate complexes as catalysts for the light-driven production of hydrogen from aqueous solutions in noble-metal-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Thieno[2,3-b]pyridine Derivatives from Pyridine-2-thiols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The synthetic strategies outlined herein commence from readily available pyridine-2-thiol precursors, offering robust and versatile routes to a variety of functionalized thieno[2,3-b]pyridines.
Introduction
Thieno[2,3-b]pyridine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1] Their rigid, planar structure serves as a privileged scaffold, leading to compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] Notably, certain derivatives have been identified as potent kinase inhibitors, making them attractive candidates for targeted cancer therapies.[2][3] This document focuses on the synthetic pathways starting from pyridine-2-thiols (or their tautomeric thione form), with a primary emphasis on the Thorpe-Ziegler cyclization and related methodologies.
Synthetic Strategies
The principal and most versatile method for the synthesis of 3-aminothieno[2,3-b]pyridines from pyridine-2-thiols is the Thorpe-Ziegler reaction. This two-step, one-pot procedure involves the S-alkylation of a 3-cyano-pyridine-2-thiol with an α-halo compound, followed by a base-catalyzed intramolecular cyclization.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
This approach is highly adaptable, allowing for the introduction of diverse substituents on both the pyridine and thiophene rings, thereby enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following tables summarize the yields of various 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives synthesized via the Thorpe-Ziegler cyclization of substituted pyridine-2-thiones and N-aryl-2-chloroacetamides.
Table 1: Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides [4][5]
| Compound | Ar-group | Yield (%) | Melting Point (°C) |
| 1a | 4-Fluorophenyl | 83 | 208-209 |
| 1b | 4-Methoxyphenyl | 69 | 169-171 |
Reaction conditions: See Protocol 1.
Table 2: Synthesis of 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide [6]
| Compound | Ar-group | Yield (%) |
| 2a | 4-Fluorophenyl | 84 (crude), 60 (recrystallized) |
Reaction conditions: See Protocol 2.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides[4][5]
This protocol describes a one-pot synthesis involving S-alkylation followed by Thorpe-Ziegler cyclization.
Materials:
-
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol)
-
Appropriate N-aryl-2-chloroacetamide (20 mmol)
-
10% aqueous Potassium Hydroxide (KOH) solution (2 x 11.2 mL, 40 mmol total)
-
Dimethylformamide (DMF) (20 mL)
-
Aqueous Ethanol
Procedure:
-
To a stirred mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) in DMF (20 mL), add 10% aqueous KOH solution (11.2 mL, 20 mmol).
-
To this mixture, add the corresponding N-aryl-2-chloroacetamide (20 mmol).
-
Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol).
-
Continue stirring the mixture for 0.5–1 hour at room temperature, or until a yellow precipitate forms.
-
Filter the yellow solid, wash with cold aqueous ethanol, and dry to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide. The product is often sufficiently pure for subsequent steps without further purification.
Protocol 2: Synthesis of 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide[6]
Materials:
-
6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2.30 g, 10 mmol)
-
N-benzyl-2-chloroacetamide (2.20 g, 12.0 mmol)
-
10% aqueous Sodium Hydroxide (NaOH) solution (2 x 8.00 mL)
-
Dimethylformamide (DMF) (15.00 mL)
-
Ethanol
Procedure:
-
Dissolve 6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2.30 g, 10 mmol) in DMF (15.00 mL).
-
Add 10% aqueous NaOH solution (8.00 mL) dropwise and stir at room temperature for 30 minutes.
-
Raise the temperature to 85 °C and add another portion of 10% aqueous NaOH solution (8.00 mL) followed by N-benzyl-2-chloroacetamide (2.20 g, 12.0 mmol).
-
Stir the reaction mixture under reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature to allow for crystallization.
-
Collect the resulting yellow solid by filtration to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure title compound.
Biological Activity and Signaling Pathways
Thieno[2,3-b]pyridine derivatives have been extensively investigated for their potential as anticancer agents, with many exhibiting inhibitory activity against various protein kinases involved in cancer cell signaling. For instance, derivatives of this scaffold have been reported as inhibitors of Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][7]
The diagram below illustrates a simplified, representative signaling pathway that can be targeted by thieno[2,3-b]pyridine-based kinase inhibitors.
Caption: PI3K/Akt signaling pathway targeted by thieno[2,3-b]pyridines.
Inhibition of kinases like PI3K by thieno[2,3-b]pyridine derivatives can disrupt downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival. The modular nature of the syntheses described herein allows for systematic modifications of the thieno[2,3-b]pyridine scaffold to optimize potency and selectivity against specific kinase targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Trifluoromethylation of Substituted Thiophenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group (CF3) into organic molecules is a critical strategy in medicinal chemistry and drug development. The trifluoromethylthio (SCF3) moiety, in particular, can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability.[1][2] This document provides detailed application notes and protocols for several modern methods for the S-trifluoromethylation of substituted thiophenols, focusing on recent, efficient, and operationally simple procedures.
Metal-Free Photoredox Catalysis using Langlois Reagent
A sustainable and cost-effective method for the S-trifluoromethylation of thiols has been developed using the organic catalyst diacetyl and the bench-stable Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) under blue LED irradiation.[3][4][5] This protocol is notable for its mild, metal-free conditions and broad substrate scope, accommodating aliphatic, aromatic, and heteroaromatic thiols.[3][4][5]
Reaction Scheme & Mechanism
The proposed mechanism involves the photoexcitation of diacetyl by blue light. The excited diacetyl then oxidizes the Langlois reagent to generate a trifluoromethyl radical (•CF3). This radical then reacts with the thiol to form the desired S-trifluoromethylated product.
Caption: Proposed mechanism for photoredox-catalyzed S-trifluoromethylation.
Quantitative Data Summary
The following table summarizes the yields for the S-trifluoromethylation of various substituted thiophenols under the optimized conditions.
| Entry | Thiophenol Substrate | Product | Yield (%) |
| 1 | 4-Methoxythiophenol | 4-Methoxy-1-(trifluoromethylthio)benzene | 81 |
| 2 | 4-Methylthiophenol | 4-Methyl-1-(trifluoromethylthio)benzene | 78 |
| 3 | Thiophenol | (Trifluoromethylthio)benzene | 75 |
| 4 | 4-Chlorothiophenol | 4-Chloro-1-(trifluoromethylthio)benzene | 72 |
| 5 | 4-Bromothiophenol | 4-Bromo-1-(trifluoromethylthio)benzene | 70 |
| 6 | 2-Naphthalenethiol | 2-(Trifluoromethylthio)naphthalene | 65 |
Yields are isolated yields as reported in the literature.[3]
Detailed Experimental Protocol
Materials:
-
Substituted thiophenol (1.0 equiv)
-
Langlois reagent (CF3SO2Na) (2.5 equiv)
-
Diacetyl (4.0 equiv)
-
Acetone (solvent)
-
Blue LED lamp (4.5 W)
-
Reaction vial (e.g., 4 mL) with a magnetic stir bar
Procedure:
-
To a 4 mL reaction vial equipped with a magnetic stir bar, add the substituted thiophenol (0.2 mmol, 1.0 equiv), Langlois reagent (0.5 mmol, 2.5 equiv), and diacetyl (0.8 mmol, 4.0 equiv).
-
Add acetone (2.0 mL) to the vial.
-
Seal the vial and place it approximately 5 cm from a 4.5 W blue LED lamp.
-
Irradiate the reaction mixture with the blue LED at room temperature with stirring for 48 hours.
-
Upon completion, monitor the reaction by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure S-trifluoromethylated product.
Visible-Light-Promoted S-Trifluoromethylation with Trifluoromethyl Phenyl Sulfone
A transition-metal- and photocatalyst-free method for the S-trifluoromethylation of thiophenols has been developed using trifluoromethyl phenyl sulfone as the trifluoromethyl radical precursor under visible light irradiation.[6][7] This protocol is advantageous due to its operational simplicity and the use of a readily available trifluoromethylating agent.[6] The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the thiophenolate anion and trifluoromethyl phenyl sulfone.[6][7]
Workflow Diagram
Caption: General workflow for visible-light-promoted S-trifluoromethylation.
Quantitative Data Summary
The yields for the S-trifluoromethylation of various substituted thiophenols using trifluoromethyl phenyl sulfone are summarized below.
| Entry | Thiophenol Substrate | Product | Yield (%) |
| 1 | Thiophenol | (Trifluoromethylthio)benzene | 85 |
| 2 | 4-tert-Butylthiophenol | 4-tert-Butyl-1-(trifluoromethylthio)benzene | 82 |
| 3 | 4-Chlorothiophenol | 4-Chloro-1-(trifluoromethylthio)benzene | 92 |
| 4 | 4-Bromothiophenol | 4-Bromo-1-(trifluoromethylthio)benzene | 95 |
| 5 | 4-Trifluoromethylthiophenol | 1-Trifluoromethyl-4-(trifluoromethylthio)benzene | 88 |
| 6 | 2-Naphthalenethiol | 2-(Trifluoromethylthio)naphthalene | 90 |
Yields are isolated yields as reported in the literature.[6]
Detailed Experimental Protocol
Materials:
-
Substituted thiophenol (1.0 equiv)
-
Trifluoromethyl phenyl sulfone (PhSO2CF3) (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
N,N-Dimethylformamide (DMF) (solvent)
-
White LED lamp
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substituted thiophenol (0.2 mmol, 1.0 equiv), trifluoromethyl phenyl sulfone (0.3 mmol, 1.5 equiv), and potassium tert-butoxide (0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon) three times.
-
Add DMF (2.0 mL) to the tube via syringe.
-
Seal the tube and place it in front of a white LED lamp.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for the time indicated by reaction monitoring (e.g., 12-24 hours).
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl sulfide.
Electrochemical Trifluoromethylation with Sodium Trifluoromethanesulfinate
An electrochemical approach for the trifluoromethylation of thiophenols has been developed, avoiding the need for metal catalysts and chemical oxidants.[8][9] This method utilizes sodium trifluoromethanesulfinate (CF3SO2Na) as a readily available and inexpensive trifluoromethyl source.[8] The reaction proceeds under mild conditions and is scalable.[8][9]
Experimental Setup Diagram
Caption: Diagram of the electrochemical setup.
Quantitative Data Summary
The following table presents the yields for the electrochemical trifluoromethylation of various substituted thiophenols.
| Entry | Thiophenol Substrate | Product | Yield (%) |
| 1 | 4-Methoxythiophenol | 4-Methoxy-1-(trifluoromethylthio)benzene | 76 |
| 2 | 4-iso-Propylthiophenol | 4-iso-Propyl-1-(trifluoromethylthio)benzene | 72 |
| 3 | 4-Phenylthiophenol | 4-Phenyl-1-(trifluoromethylthio)benzene | 65 |
| 4 | 4-Fluorothiophenol | 4-Fluoro-1-(trifluoromethylthio)benzene | 68 |
| 5 | 4-Chlorothiophenol | 4-Chloro-1-(trifluoromethylthio)benzene | 71 |
| 6 | 3,5-Dimethylthiophenol | 3,5-Dimethyl-1-(trifluoromethylthio)benzene | 82 |
Yields are isolated yields as reported in the literature.[9]
Detailed Experimental Protocol
Materials:
-
Substituted thiophenol (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 equiv)
-
Tetrabutylammonium tetrafluoroborate (n-Bu4NBF4) (supporting electrolyte)
-
Acetonitrile (MeCN) and Water (solvent mixture)
-
Undivided electrochemical cell
-
Graphite anode and platinum cathode
-
Constant current power supply
Procedure:
-
Set up an undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.
-
To the cell, add the substituted thiophenol (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv), and n-Bu4NBF4 (0.5 mmol, 1.0 equiv).
-
Add a solvent mixture of MeCN/H2O (9:1, 10 mL).
-
Stir the mixture at room temperature and apply a constant current of 10 mA.
-
Continue the electrolysis until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl trifluoromethyl sulfide.
References
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemical Trifluoromethylation of Thiophenols with Sodium Trifluoromethanesulfinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-5-(trifluoromethyl)pyridine-2-thiol as a key starting material for the construction of novel, biologically active heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous chemical transformations and are intended to serve as a guide for the synthesis and evaluation of new chemical entities for drug discovery.
Introduction
This compound is a valuable and versatile building block in medicinal chemistry. The presence of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiol and bromo functionalities offer multiple reaction sites for the construction of complex heterocyclic systems. This document outlines a representative synthetic pathway from this compound to bioactive pyridothienopyrimidines, which have demonstrated significant potential as anticancer agents and kinase inhibitors.
Synthetic Workflow and Key Reactions
The overall synthetic strategy involves a multi-step sequence, beginning with the S-alkylation of this compound, followed by an intramolecular cyclization to form a key thieno[2,3-b]pyridine intermediate. This intermediate is then further elaborated to the target bioactive heterocycles.
Caption: Synthetic workflow from the starting material to bioactive heterocycles.
Experimental Protocols
Synthesis of 2-((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)thio)acetonitrile (Intermediate 1)
This protocol describes the S-alkylation of the starting thiol.
-
Materials:
-
This compound
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Synthesis of 3-Amino-2-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridine (Intermediate 2)
This protocol outlines the Thorpe-Ziegler cyclization to form the key thieno[2,3-b]pyridine core.
-
Materials:
-
2-((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)thio)acetonitrile (Intermediate 1)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.2 eq) to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 3-aminothieno[2,3-b]pyridine derivative.
-
Synthesis of Bioactive Pyridothienopyrimidines (General Procedure)
This general procedure describes the cyclization of the aminothieno[2,3-b]pyridine intermediate to form pyridothienopyrimidines, a class of compounds that have shown significant biological activity.
-
Materials:
-
3-Amino-2-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridine (Intermediate 2) or its corresponding 2-carboxamide derivative.
-
Urea or substituted ureas
-
Other cyclizing agents (e.g., formic acid, triethyl orthoformate)
-
-
Procedure for Cyclization with Urea:
-
A mixture of the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative (1.0 eq) and urea (1.4 eq) is heated at 180-190 °C for 1-2 hours.[1]
-
The solidified residue is triturated with hot water.
-
The resulting solid is collected by filtration, washed with hot water, and recrystallized from an appropriate solvent (e.g., acetone, DMF) to yield the pyridothienopyrimidine-2,4-dione.[1]
-
Bioactivity Data of Derived Heterocycles
The following tables summarize the in vitro biological activity of representative pyridothienopyrimidine derivatives, which can be synthesized from intermediates derived from this compound.
Table 1: Anticancer Activity of Pyridothienopyrimidine Derivatives [1]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 3a | HepG-2 | 1.17 |
| MCF-7 | 1.95 | |
| 5a | HepG-2 | 2.79 |
| MCF-7 | 2.14 | |
| 9b | HepG-2 | 1.25 |
| MCF-7 | 2.01 | |
| Doxorubicin | HepG-2 | 0.89 |
| MCF-7 | 0.76 |
Table 2: EGFR Kinase Inhibitory Activity [1]
| Compound | IC₅₀ (nM) |
| 3a | 7.27 |
| 5a | 17.29 |
| 9b | 10.15 |
| Erlotinib | 27.01 |
Signaling Pathway
The synthesized pyridothienopyrimidines have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway in cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by pyridothienopyrimidines.
Conclusion
This compound serves as a highly effective starting material for the synthesis of diverse, biologically active heterocyclic compounds. The protocols and data presented herein demonstrate a clear pathway to the development of potent anticancer agents and kinase inhibitors. This starting material's structural features make it an attractive scaffold for further derivatization and optimization in drug discovery programs.
References
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the multi-step synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common synthetic approach involves a multi-step process that begins with a pre-functionalized pyridine ring. The key steps typically include the formation of a 3-bromo-5-(trifluoromethyl)pyridine core, followed by the introduction of a functional group at the 2-position that can be converted to a thiol. A plausible route starts with the conversion of 3-bromo-5-(trifluoromethyl)pyridin-2-ol to a 2-chloro intermediate, which is then reacted with a sulfur source to yield the final product.
Q2: Why is my final product a different color than expected, or why does the reaction mixture darken significantly?
A2: Discoloration or darkening of the reaction mixture, often described as "tarring," can indicate decomposition of starting materials, intermediates, or the final product. This may be caused by excessive heat, the presence of oxygen, or highly reactive impurities. Pyridine derivatives can also form colored charge-transfer complexes with certain reagents.[1]
Q3: How can I effectively remove pyridine-based impurities from my final product?
A3: Due to its high boiling point, pyridine can be challenging to remove. An effective method is an acidic wash with a dilute acid solution, such as 1M HCl. This protonates the pyridine to form water-soluble pyridinium chloride, which can be extracted into the aqueous layer.[1] However, it is crucial to ensure your final product is not sensitive to acid. An alternative for acid-sensitive compounds is to wash with an aqueous solution of copper (II) sulfate, which forms a water-soluble complex with pyridine.[1]
Q4: What is the significance of the tautomeric equilibrium in this compound?
A4: this compound can exist in equilibrium between its thiol form and its thione tautomer (3-bromo-5-(trifluoromethyl)pyridin-2(1H)-thione). This equilibrium can be influenced by factors such as the solvent, temperature, and concentration.[2] The predominance of one tautomer can affect the compound's reactivity and its spectroscopic characterization.
Troubleshooting Guide
Low Yield in the Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-one
Problem: The conversion of the pyridone intermediate to the desired thiol is resulting in a low yield.
| Possible Cause | Troubleshooting Solution |
| Inefficient Thionating Agent | While Lawesson's Reagent is common, consider using a combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (HMDO), which can offer comparable or superior yields and easier byproduct removal.[3] |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[4] |
| Degradation of Starting Material or Product | The presence of basic nitrogen in the pyridine ring can sometimes lead to the formation of intractable polymeric solids during thionation.[3] If this is observed, consider milder reaction conditions or a different thionating agent. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Toluene or xylene are commonly used for thionation reactions. |
Formation of Side Products
Problem: My final product is contaminated with significant impurities.
| Possible Side Product | Identification and Mitigation |
| Disulfide Formation | The thiol product can be susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common side reaction for 2-mercaptopyridines.[2] To minimize this, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). The disulfide can often be identified by mass spectrometry. |
| Unreacted Starting Material | If the preceding step was the conversion of a 2-chloro intermediate, residual starting material may be present. Optimize the reaction time and stoichiometry of the sulfur nucleophile in the final step. Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Byproducts from Thionating Agent | Lawesson's Reagent can produce phosphorus-containing byproducts that are difficult to remove. An excess of ethanol or ethylene glycol can be added and the mixture refluxed to convert these byproducts into more polar species that are easier to separate during workup.[4] |
Purification Difficulties
Problem: I am struggling to isolate a pure sample of this compound.
| Issue | Recommended Action |
| Co-elution with Impurities during Chromatography | If impurities are co-eluting with the product during column chromatography, try a different solvent system or consider using a different stationary phase. Flash chromatography is often necessary for purifying substituted pyridine thiols.[5] |
| Product is Water Soluble | If you suspect your product has some water solubility, be sure to back-extract the aqueous layers from your workup with a suitable organic solvent to recover any dissolved product.[6] |
| Product Instability on Silica Gel | Some sulfur-containing compounds can be unstable on silica gel. If you observe streaking or decomposition on the column, consider using a different purification technique such as recrystallization or preparative TLC. |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol
A potential starting point for the synthesis is the commercially available 3-amino-5-(trifluoromethyl)pyridine. This can be converted to the 3-bromo-2-hydroxy derivative via a two-step process involving diazotization and subsequent bromination, followed by conversion of the amino group to a hydroxyl group. A related patent describes the conversion of a 3-bromo, 2-amino substituted pyridine to the 3-bromo, 2-hydroxy form.[7]
Step 2: Synthesis of 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine
The 2-hydroxy group of 3-bromo-5-(trifluoromethyl)pyridin-2-ol can be converted to a 2-chloro group, which is a good leaving group for the subsequent nucleophilic substitution with a sulfur source.
Methodology: A procedure for a similar transformation involves reacting the corresponding 2-hydroxypyridine with a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).[8]
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To a solution of 3-bromo-5-(trifluoromethyl)pyridin-2-ol, add thionyl chloride slowly.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added.
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Heat the reaction mixture, for example, at 100°C, and monitor by TLC.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
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The crude product can be purified by extraction and used in the next step.
Step 3: Synthesis of this compound
This final step involves the conversion of the 2-chloro intermediate to the target 2-thiol.
Methodology: A common method for this transformation is the reaction with thiourea followed by hydrolysis.[2]
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Dissolve 2-chloro-3-bromo-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol.
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Add thiourea to the solution and heat the mixture to reflux.
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After the formation of the thiouronium salt intermediate, add a base such as aqueous ammonia or sodium hydroxide to hydrolyze the intermediate to the final thiol product.
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Acidify the reaction mixture to precipitate the product, which can then be collected by filtration.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. audreyli.com [audreyli.com]
- 4. benchchem.com [benchchem.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. How To [chem.rochester.edu]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Functionalization of Trifluoromethylpyridines
Welcome to the technical support center for the regioselective functionalization of trifluoromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the functionalization of trifluoromethylpyridines?
The main challenges stem from the inherent electronic properties of the pyridine ring, which is electron-deficient, and the strong electron-withdrawing nature of the trifluoromethyl group.[1] This deactivates the ring towards electrophilic substitution and directs nucleophilic attack to specific positions. Furthermore, radical trifluoromethylation reactions can be difficult to control due to the high reactivity of the trifluoromethyl radical, often leading to a mixture of 2-, 3-, and 4-substituted isomers.[2][3]
Q2: How can I selectively introduce a trifluoromethyl group at the C-3 position of a pyridine ring?
Achieving C-3 selectivity is a significant challenge. One successful strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate.[3][4] This method has been shown to provide the 3-trifluoromethylated product as the sole regioisomer.[3] Another approach utilizes directing groups at the C-4 position to guide the trifluoromethylation to the ortho-position (C-3).[3]
Q3: What methods are available for C-2 or C-4 selective trifluoromethylation?
Pyridine's natural reactivity favors nucleophilic attack at the C-2 and C-4 positions.[3] One effective method is the activation of the pyridine as an N-methylpyridinium salt. Treating these salts with trifluoroacetic acid in the presence of silver carbonate can lead to excellent regioselectivity, typically favoring the C-2 or C-4 position depending on the substrate and reaction conditions.[2][5]
Q4: Can the solvent choice influence the regioselectivity of the reaction?
Yes, solvent effects can play a significant role in determining the regioselectivity of trifluoromethylation.[6] For instance, in some reactions, switching from an aqueous medium to a non-polar organic solvent like dimethylsulfoxide (DMSO) has been observed to reverse the regioselectivity between the C-2 and C-4 positions.[6] It is crucial to screen different solvents during reaction optimization.
Q5: Are there any catalyst systems that are particularly effective for regioselective C-H trifluoromethylation?
Several catalytic systems have been developed. For the trifluoromethylation of imidazopyridines, a catalytic amount of a suitable catalyst with Langlois reagent (sodium triflinate) under ambient air has been shown to be effective.[7] For direct C-H trifluoromethylation of pyridinium salts, silver carbonate has proven to be an efficient catalyst.[2][5]
Troubleshooting Guides
Problem 1: Low or no yield of the desired trifluoromethylated pyridine.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider activating the catalyst if required by the protocol. |
| Poor quality of reagents | Use freshly distilled solvents and high-purity reagents. Trifluoromethylating agents can be sensitive to moisture and air. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require elevated temperatures to proceed, while others may need cooling to prevent decomposition. |
| Presence of inhibitors | Ensure all glassware is clean and free of any potential reaction inhibitors. Trace amounts of acid or base can sometimes quench the reaction. |
Problem 2: Poor regioselectivity with a mixture of isomers.
| Possible Cause | Suggested Solution |
| Radical mechanism | If using a radical trifluoromethylating agent, consider switching to a method with a more defined ionic mechanism, such as those involving pyridinium salt activation or directing groups.[2][3] |
| Sub-optimal reaction conditions | Systematically vary reaction parameters such as solvent, temperature, and catalyst loading. As mentioned, solvent choice can drastically alter regioselectivity.[6] |
| Steric and electronic effects of substrate | The inherent steric and electronic properties of your specific trifluoromethylpyridine substrate will influence the regioselectivity. Consider modifying the substrate with a directing group to favor the desired position.[8] |
| Equilibration of products | Under certain conditions, thermodynamic control might lead to a mixture of isomers. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
Data Presentation
Table 1: Comparison of Regioselective Trifluoromethylation Methods
| Method | Position Selectivity | Typical Reagents | Catalyst | Typical Yields | Reference |
| N-Methylpyridinium Salt Activation | C-2 / C-4 | Trifluoroacetic acid | Silver Carbonate | Good to Excellent | [2][5] |
| Nucleophilic Activation (Hydrosilylation) | C-3 | Electrophilic CF3+ source (e.g., Togni's reagent) | - | Moderate to Good | [3][4] |
| Oxidative Trifluoromethylation | C-3 (on Imidazo[1,2-a]pyridines) | Langlois Reagent | - | Broad range | [7] |
| N-Oxide Activation | C-2 | Trifluoromethyldifluoroborane | - | High | [9] |
Experimental Protocols
Protocol 1: C-2/C-4 Regioselective Trifluoromethylation via N-Methylpyridinium Salt Activation (Adapted from Yang et al., 2020)[2][5]
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Preparation of the N-Methylpyridinium Iodide Salt: To a solution of the substituted pyridine (1.0 mmol) in acetone (5 mL), add methyl iodide (1.5 mmol). Stir the mixture at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum.
-
Trifluoromethylation: In a sealed tube, combine the N-methylpyridinium iodide salt (0.2 mmol), silver carbonate (0.3 mmol), and trifluoroacetic acid (2.0 mmol) in N,N-dimethylformamide (2 mL).
-
The reaction vessel is sealed and heated to 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.
Protocol 2: C-3 Regioselective Trifluoromethylation via Nucleophilic Activation (Conceptual, based on literature)[3][4]
-
Hydrosilylation of Pyridine: To a solution of the substituted pyridine (1.0 mmol) in an anhydrous, aprotic solvent (e.g., THF), add a suitable silane (e.g., HSiEt3, 1.2 mmol) and a hydrosilylation catalyst (if required). The reaction is stirred at an appropriate temperature until the formation of the N-silyl enamine is complete (monitored by GC-MS or NMR).
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Electrophilic Trifluoromethylation: The reaction mixture containing the in situ generated enamine is cooled to a low temperature (e.g., -78 °C). An electrophilic trifluoromethylating reagent (e.g., Togni's reagent, 1.1 mmol) is then added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for a specified time.
-
Work-up involves quenching the reaction with a suitable reagent, followed by extraction with an organic solvent.
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The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 3-trifluoromethylpyridine.
Mandatory Visualizations
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective oxidative trifluoromethylation of imidazoheterocycles via C(sp2)-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. Our aim is to help you overcome common challenges and improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. This precursor allows for a direct nucleophilic aromatic substitution reaction to introduce the thiol group at the 2-position of the pyridine ring.
Q2: Which sulfur reagents are typically used for the conversion of the 2-chloro group to a 2-thiol?
Commonly used sulfur reagents include sodium hydrosulfide (NaSH) and thiourea. The choice of reagent can influence reaction conditions and the work-up procedure.
Q3: What are the typical reaction conditions for this synthesis?
The reaction is often carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), at elevated temperatures. The optimal temperature and reaction time will depend on the specific reagents and solvent used. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of purification method will depend on the nature and quantity of impurities present.
Troubleshooting Guide
Low yields and the formation of side products are common issues in the synthesis of pyridine-thiols. This guide provides a systematic approach to identifying and resolving these challenges.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Starting Material | Verify the purity of the 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine starting material using techniques like NMR or GC-MS. Impurities can inhibit the reaction. |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature range to proceed efficiently. Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition for your specific setup. |
| Incorrect Solvent | The choice of solvent is critical for reactant solubility and reaction kinetics. Consider switching to a different polar aprotic solvent like DMF or DMSO if ethanol is not effective. |
| Decomposition of Reagents or Product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress closely with TLC to determine the optimal reaction time and avoid product degradation. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Thiol | The thiol product can be sensitive to oxidation, leading to the formation of disulfide byproducts. To minimize this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Competing Nucleophilic Attack | If using a solvent that can act as a nucleophile (e.g., methanol), you may observe the formation of the corresponding 2-methoxy-pyridine derivative. Using a non-nucleophilic solvent can mitigate this side reaction. |
| Reaction with Thiourea Intermediate | When using thiourea, the intermediate isothiouronium salt must be hydrolyzed to the thiol. Incomplete hydrolysis can lead to impurities. Ensure the hydrolysis step (typically with a base like sodium hydroxide) is complete. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific laboratory conditions.
Method A: Using Sodium Hydrosulfide
Reaction:
-
Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.
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Add a solution of sodium hydrosulfide (1.5 eq) in ethanol dropwise to the stirred solution.
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Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the mixture to room temperature.
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the thiol product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Method B: Using Thiourea
Reaction:
-
Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.2 eq) in ethanol in a round-bottom flask.
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Reflux the mixture and monitor the reaction until the formation of the isothiouronium salt intermediate is complete (as indicated by TLC).
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Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.
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Heat the mixture again to hydrolyze the intermediate to the thiol.
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After hydrolysis is complete, cool the mixture and acidify with a dilute acid to precipitate the product.
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Filter the precipitate, wash with water, and dry.
Data Presentation
The following table summarizes hypothetical yield data based on common observations in analogous pyridine-thiol syntheses to guide optimization efforts.
| Sulfur Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| Sodium Hydrosulfide | Ethanol | 78 | 4-6 | 60-75 |
| Sodium Hydrosulfide | DMF | 100 | 2-4 | 70-85 |
| Thiourea | Ethanol | 78 | 6-8 | 55-70 |
| Thiourea | DMF | 100 | 3-5 | 65-80 |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the multi-step synthesis, which often starts from 3-picoline.[1] Potential impurities include:
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Unreacted starting materials: 2-Chloro-5-(trifluoromethyl)pyridine, sodium hydrosulfide, or other thiolating agents.
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Intermediates from the synthesis: Such as 2-chloro-5-(trichloromethyl)pyridine if the halogen exchange is incomplete.
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Byproducts: Over-halogenated pyridine species, regioisomers, or oxidation products like the corresponding disulfide.
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Residual solvents: Solvents used in the synthesis and workup procedures.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can identify the desired product and any proton- or fluorine-containing impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
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Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Troubleshooting Steps:
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Re-dissolve: Add a small amount of additional hot solvent to fully dissolve the oil.
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Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
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Solvent Selection: Choose a solvent with a lower boiling point or use a solvent mixture. For pyridine thiols, alcoholic solvents or mixtures like ethanol/water or ethyl acetate/hexane can be effective.[2]
-
Issue 2: No Crystal Formation Upon Cooling.
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Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
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Seeding: Add a tiny crystal of pure this compound to the solution.
-
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Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
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Use a Co-solvent: If using a single solvent, try adding a "poor" solvent dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.
-
Issue 3: Low Recovery of the Purified Product.
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Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.
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Troubleshooting Steps:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
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Wash Carefully: Wash the collected crystals with a minimal amount of ice-cold solvent.
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Second Crop: Collect the filtrate (mother liquor), concentrate it, and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Column Chromatography
Issue 1: Poor Separation of the Desired Compound from Impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components. The column may be overloaded.
-
Troubleshooting Steps:
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Optimize Eluent System: Use TLC to test different solvent systems. For pyridine derivatives, mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are often effective. Start with a low polarity and gradually increase it.
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Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.
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Reduce Sample Load: Overloading the column leads to broad bands and poor separation. Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
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Issue 2: The Compound is Stuck on the Column.
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Possible Cause: The compound is too polar for the chosen eluent system, or it is interacting strongly with the stationary phase (silica gel). Pyridine compounds can sometimes interact with acidic silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. In some cases, adding a small amount of a very polar solvent like methanol may be necessary.
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Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
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Add a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve the elution of basic compounds from silica gel.
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Issue 3: Tailing of the Compound Peak.
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Possible Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.
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Troubleshooting Steps:
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Add a Base: As mentioned above, add a small amount of triethylamine or pyridine to the eluent system to compete for the active sites on the silica gel.
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Use Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic sites.
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Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
1. Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
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Good single solvents will dissolve the compound when hot but not at room temperature. Common choices include ethanol, methanol, isopropanol, or ethyl acetate.
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A good solvent pair consists of a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. A common pair is Ethyl Acetate/Hexane.
2. Procedure (Single Solvent):
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
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Continue adding small portions of the hot solvent until the solid is completely dissolved.
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If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
1. Slurry Preparation and Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
-
Start eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions and monitor the elution by TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrF₃NS |
| Molecular Weight | 258.06 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥98% |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Suggested Starting Condition |
| Recrystallization | Solvent | Ethanol or Ethyl Acetate/Hexane |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 80:20) |
Visualizations
References
Thermal and chemical stability of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal and chemical stability of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it is recommended to store this compound in a cool, well-ventilated area, protected from light. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: What is the expected thermal stability of this compound?
Q3: Is this compound susceptible to degradation in common laboratory solvents?
A3: The thiol group in the compound can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods. The stability in various solvents can differ. It is recommended to use freshly prepared solutions and to minimize exposure to light and air. Forced degradation studies are the best way to determine its stability in specific solvent systems.
Q4: How can I assess the purity of my this compound sample if I suspect degradation?
A4: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase. The appearance of new peaks in the chromatogram compared to a reference standard would indicate the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.
Troubleshooting Guides
Issue 1: Inconsistent results in reactions involving this compound.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your sample. Ensure it has been kept in a cool, dark place, preferably under an inert atmosphere.
-
Assess the purity of the starting material using HPLC or NMR.
-
If degradation is suspected, consider purifying the compound before use.
-
Always use freshly prepared solutions for your reactions.
-
Issue 2: Discoloration of the solid compound or solutions.
-
Possible Cause: This could be an indication of oxidation or other forms of chemical degradation, potentially accelerated by exposure to light or air.
-
Troubleshooting Steps:
-
Immediately assess the purity of the discolored sample using an appropriate analytical method.
-
If degradation is confirmed, the material may not be suitable for sensitive applications.
-
Review your handling and storage procedures to prevent future occurrences. Ensure containers are properly sealed and purged with an inert gas if necessary.
-
Data Presentation
Table 1: Hypothetical Thermal Stability Data for this compound
| Parameter | Value | Method |
| Onset of Decomposition (Tonset) | 185 °C | TGA |
| Temperature at 5% Mass Loss | 195 °C | TGA |
| Melting Point (Tm) | 150 - 155 °C | DSC |
Table 2: Hypothetical Chemical Stability Data (Forced Degradation)
| Condition | Degradation (%) | Major Degradant(s) Identified |
| 0.1 M HCl, 60 °C, 24h | < 5% | Minor unidentified polar impurity |
| 0.1 M NaOH, 60 °C, 24h | 15% | Disulfide formation |
| 3% H2O2, RT, 24h | 25% | Sulfonic acid derivative |
| Photostability (ICH Q1B), 24h | 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Temperature Range: 25 °C to 300 °C (or higher, depending on the expected decomposition).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step.
Protocol 2: Forced Degradation Study - Oxidative Stability
-
Reagent Preparation: Prepare a 3% (w/v) solution of hydrogen peroxide (H2O2) in a suitable solvent (e.g., acetonitrile/water).
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
Degradation: Mix equal volumes of the sample stock solution and the 3% H2O2 solution. Protect the mixture from light and keep it at room temperature. A control sample with the solvent instead of H2O2 should also be prepared.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Mandatory Visualizations
Common side reactions during the bromination of functionalized pyridines
Welcome to the technical support center for the bromination of functionalized pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the direct electrophilic bromination of a functionalized pyridine giving me a mixture of isomers with a low yield of my desired product?
A1: The direct electrophilic bromination of pyridines is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. When the reaction does proceed, it typically requires harsh conditions and can lead to a mixture of regioisomers. The regiochemical outcome is a delicate balance between the directing effect of the ring nitrogen (which favors substitution at the 3- and 5-positions) and the directing effects of the existing functional groups. For instance, electron-donating groups (EDGs) like -NH2 and -OH are ortho-, para-directing, while electron-withdrawing groups (EWGs) like -NO2 are meta-directing, further reinforcing the inherent C3/C5 selectivity.[1] This interplay often results in poor regioselectivity and low yields of a specific isomer.
Q2: I am observing a significant amount of polybrominated products in my reaction. How can I achieve selective monobromination?
A2: The formation of di- or even tri-brominated pyridines is a common side reaction, especially when the pyridine ring is activated with strong electron-donating groups. To achieve selective monobromination, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess or even a sub-stoichiometric amount of the brominating agent can help minimize over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br2).[2][3]
-
Reaction Conditions: Lowering the reaction temperature and slowly adding the brominating agent can help to control the reactivity and improve selectivity for the monobrominated product.
-
Solvent Effects: The choice of solvent can influence the selectivity. For example, using DMF as a solvent with NBS can lead to high para-selectivity in the bromination of electron-rich aromatic compounds.[3]
Q3: My brominated pyridine product seems to have isomerized. What could be the cause of this?
A3: The isomerization of a brominated pyridine is likely due to a side reaction known as the "halogen dance."[4] This is a base-catalyzed rearrangement where a halogen atom migrates to a different position on the pyridine ring.[4][5] It can lead to a complex mixture of isomers and is a significant challenge in the synthesis of specific halopyridines. The driving force for this reaction is thermodynamic, meaning the rearrangement proceeds to form a more stable isomer.[4]
Q4: I am trying to brominate a picoline (methylpyridine), but I am getting a mixture of ring-brominated and side-chain-brominated products. How can I control the selectivity?
A4: The bromination of alkylpyridines like picoline can proceed via two competing pathways: electrophilic aromatic substitution on the ring and free radical substitution on the alkyl side chain. To control the selectivity:
-
For Ring Bromination: Use conditions that favor electrophilic aromatic substitution. This typically involves a Lewis acid catalyst and the absence of radical initiators.
-
For Side-Chain Bromination: Employ conditions that promote free radical reactions. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and irradiating the reaction mixture with light.[3][6] It is crucial to use an anhydrous solvent like carbon tetrachloride, as the presence of water can lead to hydrolysis of the desired product.[3]
Q5: My electron-deficient pyridine is not reacting with standard brominating agents. What can I do to promote the reaction?
A5: Electron-deficient pyridines are notoriously unreactive towards electrophilic bromination. To overcome this, you can either use more forcing reaction conditions or activate the pyridine ring:
-
Harsh Conditions: The use of oleum or fuming sulfuric acid at high temperatures can force the bromination to occur, although this can lead to other side reactions and decomposition.[7]
-
Pyridine N-Oxide Formation: A more effective and common strategy is to first convert the pyridine to its corresponding N-oxide. The N-oxide group is activating and directs electrophilic substitution to the 2- and 4-positions. The N-oxide can then be removed in a subsequent step. This approach allows for bromination under much milder conditions.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Brominated Product
Low yields can be attributed to a variety of factors, from incomplete reaction to the prevalence of side reactions.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yields in pyridine bromination.
Issue 2: Formation of an Unexpected Isomer (Suspected Halogen Dance)
The halogen dance rearrangement is a common culprit when an unexpected regioisomer of the brominated pyridine is formed, especially when basic conditions are used.
Strategies to Minimize or Prevent the Halogen Dance Reaction:
-
Avoid Strong Bases: The halogen dance is base-catalyzed. If possible, perform the bromination under neutral or acidic conditions.
-
Temperature Control: Lower reaction temperatures can sometimes suppress the rearrangement.[4]
-
Choice of Base: If a base is necessary, a non-nucleophilic, sterically hindered base might be less prone to inducing the halogen dance.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for the rearrangement to occur.
Quantitative Data Summary
The following tables provide a summary of yields for selected bromination reactions of functionalized pyridines.
Table 1: Bromination of Aminopyridines
| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |
| 3-Aminopyridine | NBS (1.0-1.2 eq.) | Acetonitrile | 6-Bromo-3-aminopyridine | Moderate | [9] |
| 2-Amino-4-methylpyridine | NBS | Acetonitrile | 2-Amino-5-bromo-4-methylpyridine | High | [2] |
Table 2: Bromination via Pyridine N-Oxides
| Starting Material | Activating Agent | Bromide Source | Product | Yield | Reference |
| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride | Tetrabutylammonium bromide | C2-Brominated fused pyridines | High | |
| Pyridine N-Oxide | Oxalyl bromide | - | 2-Bromopyridine | High | [8] |
Experimental Protocols
Protocol 1: Regioselective Monobromination of 2-Amino-4-methylpyridine
This protocol describes the selective bromination at the 5-position of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[2]
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylpyridine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add NBS (1.0-1.1 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-amino-5-bromo-4-methylpyridine.
Protocol 2: Bromination of a Pyridine via its N-Oxide
This protocol provides a general procedure for the bromination of a pyridine at the 2-position by first forming the N-oxide.
Part A: Synthesis of the Pyridine N-Oxide
Materials:
-
Substituted Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM) or acetic acid
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the substituted pyridine (1.0 eq.) in DCM.
-
Oxidation: Cool the solution to 0 °C and add m-CPBA (1.1-1.5 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the pyridine N-oxide, which can often be used in the next step without further purification.
Part B: Bromination of the Pyridine N-Oxide
Materials:
-
Pyridine N-Oxide
-
Phosphorus oxybromide (POBr3) or oxalyl bromide/triethylamine[8]
-
Dichloromethane (if using oxalyl bromide)
Procedure (using Oxalyl Bromide):
-
Reaction Setup: Dissolve the pyridine N-oxide (1.0 eq.) in dichloromethane and cool to 0 °C.
-
Activation and Bromination: Add oxalyl bromide (2.0 eq.) and triethylamine (2.0 eq.) and stir at 0 °C for 30 minutes.[8]
-
Work-up: Quench the reaction with water and extract with DCM.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-bromopyridine.
Visualizations
Workflow for Selecting a Bromination Strategy
Caption: A workflow diagram to guide the selection of an appropriate bromination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Overcoming the inertness of C-H bonds in pyridine for functionalization
Welcome to the technical support center for overcoming the inertness of C-H bonds in pyridine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful pyridine functionalization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the C-H functionalization of pyridine rings.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in pyridine C-H functionalization are a frequent problem, often stemming from the electron-deficient nature of the ring and catalyst inhibition by the nitrogen lone pair.[1][2][3]
-
Problem: Catalyst Inhibition. The lone pair on the pyridine nitrogen can coordinate strongly to the transition metal catalyst, leading to deactivation.[1]
-
Solution 1: Use Pyridine N-Oxide. Converting the pyridine to its N-oxide derivative masks the lone pair, activates the ring (particularly at the C2 position), and can act as an internal directing group.[4][5][6] The N-oxide can often be removed post-functionalization.
-
Solution 2: Introduce Steric Hindrance. A substituent at the C-2 position can sterically hinder the nitrogen's coordination to the metal center, preventing catalyst inhibition.[1]
-
Solution 3: Employ Lewis Acids. In some systems, particularly with Ni-catalysis, the addition of a Lewis acid (e.g., AlCl₃) can mask the pyridyl nitrogen, preventing catalyst inhibition and enhancing reactivity.[7]
-
-
Problem: Poor Reactivity of the C-H Bond. Pyridine's C-H bonds are generally unreactive due to the ring's electron-deficient character.[8]
-
Solution 1: Optimize Ligand and Catalyst. The choice of ligand is critical. Electron-rich, sterically bulky phosphine ligands can enhance the activity of Pd(0) catalysts for oxidative addition.[9][10] For iridium-catalyzed borylation, specific bipyridine or phenanthroline ligands are often required for high activity.[11]
-
Solution 2: Increase Reaction Temperature. Many C-H activation steps have high activation barriers. Cautiously increasing the reaction temperature can improve rates and yields, but must be balanced against potential side reactions or decomposition.
-
Solution 3: Change the Solvent. The solvent can play a crucial role. Aprotic polar solvents like DMAc, NMP, or dioxane are common, but optimization is key. For some reactions, like neat iridium-catalyzed borylation, no solvent is required.[12][13][14]
-
-
Problem: Competing Side Reactions. Unwanted side reactions, such as homo-coupling of coupling partners or protodeborylation (in borylation reactions), can consume starting materials and reduce the yield of the desired product.[1]
-
Solution: Adjust Stoichiometry and Addition Order. Carefully controlling the stoichiometry of reagents is essential. Sometimes, slow addition of one reagent can minimize side reactions.[15]
-
Q2: I am struggling with poor regioselectivity. How can I control whether functionalization occurs at the C2, C3, or C4 position?
A2: Achieving high regioselectivity is a central challenge in pyridine functionalization. The outcome depends on the interplay between the inherent electronic properties of the pyridine ring and the chosen methodology.[16][17]
-
For C2-Selectivity (ortho-functionalization):
-
Strategy 1: Use Pyridine N-Oxides. Palladium-catalyzed reactions of pyridine N-oxides strongly favor functionalization at the C2 position.[6][18]
-
Strategy 2: Use a Directing Group. A directing group (DG) on a substituent at the C2 position can direct functionalization to the C3 position, but many reactions inherently favor the electronically activated C2 position without a DG. The nitrogen atom itself often directs ortho-metalation.[9][19]
-
-
For C3-Selectivity (meta-functionalization):
-
Strategy 1: Employ a Directing Group. This is the most common and reliable method for achieving C3-selectivity. A directing group attached to the nitrogen or at another position on the ring can spatially orient the catalyst to activate the C3-H bond.[20][21]
-
Strategy 2: Temporary Dearomatization. A recently developed strategy involves the temporary dearomatization of the pyridine ring, which then allows for selective meta-functionalization.[20][22]
-
Strategy 3: Electronic Control with Electron-Withdrawing Groups (EWGs). In some Pd-catalyzed arylations, placing an EWG at the 4-position can electronically favor C-H activation at the C3 position.[16]
-
-
For C4-Selectivity (para-functionalization):
-
Strategy 1: Steric Shielding. Introducing bulky substituents at both C2 and C6 positions can sterically block the ortho positions, directing functionalization to the C4 position.[12]
-
Strategy 2: Radical Reactions (Minisci-type). Radical functionalization often yields a mixture of C2 and C4 products. Selectivity can be tuned by altering solvents and pH; less acidic conditions may favor C4.[17][23]
-
Strategy 3: Electronic Control with EWGs. For Pd-catalyzed arylations, an EWG at the 3-position can increase the acidity and reactivity of the C4-H bond, leading to C4-selective functionalization.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a directing group in pyridine C-H functionalization?
A1: A directing group (DG) is a functional group that is part of the substrate and binds to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, leading to its selective activation and functionalization through the formation of a stable metallacyclic intermediate.[9][19] This strategy overcomes the inherent reactivity patterns of the pyridine ring and is especially crucial for achieving challenging meta-functionalization.[20][21]
Q2: Why is Iridium often used for C-H borylation of pyridines?
A2: Iridium-based catalysts, typically with bipyridine or phenanthroline ligands, are highly effective for the C-H borylation of arenes and heteroarenes.[1][11] This methodology is valued for its high atom economy and the synthetic versatility of the resulting boronic esters.[13][14] While catalyst inhibition by the pyridine nitrogen can be an issue, this can often be overcome by introducing substituents that sterically block the nitrogen or by using specific ligand systems.[1] The regioselectivity is often governed by steric factors, providing access to a variety of substituted pyridylboronic esters.[12][13]
Q3: Can photoredox catalysis be used for pyridine C-H functionalization?
A3: Yes, photoredox catalysis has emerged as a powerful, mild method for pyridine functionalization.[3] It typically involves the generation of radical species under visible light irradiation, which then add to the electron-deficient pyridine ring in a Minisci-type reaction.[24] Pyridine N-oxides can also be used as precursors for oxygen-centered radicals in photoredox-catalyzed reactions to act as hydrogen atom transfer (HAT) agents, enabling the functionalization of aliphatic C-H bonds.[25][26][27]
Q4: My C-H borylation reaction with an iridium catalyst is not working. What should I check?
A4: If your iridium-catalyzed borylation is failing, consider the following:
-
Catalyst Inhibition: As mentioned, the pyridine nitrogen can inhibit the catalyst. This is a primary cause of low reactivity.[1] Ensure your substrate doesn't have other strongly coordinating groups.
-
Ligand Choice: The correct ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, dtbpy) is critical for catalyst activity.[11][14]
-
Reagent Quality: Ensure the quality of your iridium precursor and the borylating agent (e.g., B₂pin₂ or HBPin).
-
Atmosphere: These reactions are typically sensitive to air and moisture. Ensure you are using rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line).
-
Product Instability: Some pyridylboronic esters, particularly those with the boryl group at the C2 (alpha) position, can be unstable and prone to protodeborylation, making isolation difficult.[12][13] They may not have a long shelf life.[14]
Data Presentation: Comparison of Catalytic Systems
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of Substituted Pyridines.
| Entry | Pyridine Substrate | Catalyst System | Conditions | Position Functionalized | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pyridine N-Oxide | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.2 equiv) | Benzene (40 equiv), 130 °C, 16 h | C2 (ortho) | 75 | [4] |
| 2 | 3-Nitropyridine | Pd(OAc)₂ (10 mol%), Cs₂CO₃ (2 equiv), PivOH | Toluene, 120 °C | C4 | 85 | [16] |
| 3 | 4-Nitropyridine | Pd(OAc)₂ (10 mol%), Cs₂CO₃ (2 equiv), PivOH | Toluene, 120 °C | C3 | 81 | [16] |
| 4 | 2-Phenylpyridine | [PdCl₂(NCPh)₂], CuCl₂, PPh₃ | DMSO | C2' (on phenyl ring) | 87 |[9] |
Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Substituted Pyridines.
| Entry | Pyridine Substrate | Catalyst System | Conditions | Position Functionalized | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2,3-bis(CF₃)pyridine | [Ir(cod)OMe]₂/dtbpy, HBPin | Neat, 80 °C | C5 | 82 | [13][14] |
| 2 | 2-Fluoro-4-(CF₃)pyridine | [Ir(cod)OMe]₂/dtbpy, HBPin | Neat, 80 °C, 2 h | C6 | 91 | [13] |
| 3 | 2,6-bis(CF₃)pyridine | [Ir(cod)OMe]₂/dtbpy, HBPin | Neat, 80 °C | C4 | 95 | [13][14] |
| 4 | 5-Bromo-2-cyanopyridine | [Ir(cod)OMe]₂/dtbpy, B₂pin₂ | THF, 25 °C | C3 / C4 (67:33) | 81 |[28] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide
This protocol is adapted from the work of Chang and co-workers for the direct arylation of pyridine N-oxides with unactivated arenes.[4][6]
-
Reagents & Equipment:
-
Pyridine N-oxide substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Arene (e.g., Benzene, as both reagent and solvent)
-
Oven-dried pressure vessel with a stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
-
-
Procedure:
-
To an oven-dried pressure vessel, add the pyridine N-oxide (0.5 mmol, 1.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%), and silver(I) carbonate (303 mg, 1.1 mmol, 2.2 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the arene (e.g., Benzene, 2.0 mL, ~20 mmol, 40 equiv) via syringe.
-
Seal the pressure vessel tightly.
-
Place the vessel in a preheated oil bath at 130 °C and stir for 16-24 hours.
-
After the reaction period, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the C2-arylated pyridine N-oxide product.
-
Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine
This protocol is a general procedure based on methods for the sterically-governed borylation of trifluoromethyl-substituted pyridines.[13][14]
-
Reagents & Equipment:
-
Substituted pyridine substrate
-
[Ir(cod)OMe]₂ (Iridium catalyst precursor)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)
-
Pinacolborane (HBPin)
-
Oven-dried Schlenk tube or vial with a stir bar
-
Glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, add the iridium precursor [Ir(cod)OMe]₂ (e.g., 1.5 mol%) and the ligand dtbpy (e.g., 3.0 mol%) to a dry vial.
-
Add the substituted pyridine (1.0 mmol, 1.0 equiv).
-
Add pinacolborane (HBPin) (e.g., 1.5-2.0 equiv). Note: This reaction is often run neat (solvent-free).
-
Seal the vial with a screw cap fitted with a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture for the specified time (e.g., 2-12 hours), monitoring by GC-MS or TLC if possible (by quenching a small aliquot).
-
Upon completion, cool the reaction to room temperature.
-
Carefully uncap the vial. The crude product can be directly purified.
-
Purify the residue by flash column chromatography on silica gel. Caution: Pyridylboronic esters can be sensitive to hydrolysis on silica gel. It may be necessary to use deactivated silica or a non-polar eluent system and work quickly.
-
Visualized Workflows and Logic
// Nodes start [label="Start: Poor or Mixed\nRegioselectivity Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_position [label="What is the desired\nfunctionalization position?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// C2 Path c2 [label="Desired: C2 (ortho)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c2_sol1 [label="Strategy 1:\nConvert pyridine to N-oxide.\nUse Pd-catalysis.", shape=box]; c2_sol2 [label="Strategy 2:\nUse directing group-free\nconditions that favor\nelectronically rich C2.", shape=box];
// C4 Path c4 [label="Desired: C4 (para)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c4_sol1 [label="Strategy 1:\nIntroduce bulky groups at C2/C6\nto sterically direct to C4.", shape=box]; c4_sol2 [label="Strategy 2:\nAttempt Minisci (radical) reaction.\nTune solvent/pH away from acidic.", shape=box]; c4_sol3 [label="Strategy 3:\nPlace EWG at C3 to\nelectronically activate C4.", shape=box];
// C3 Path c3 [label="Desired: C3 (meta)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c3_sol1 [label="Strategy 1:\nInstall a meta-directing group\non the pyridine ring or N-atom.", shape=box]; c3_sol2 [label="Strategy 2:\nExplore temporary\ndearomatization strategies.", shape=box]; c3_sol3 [label="Strategy 3:\nPlace EWG at C4 to\nelectronically activate C3.", shape=box];
// Connections start -> q_position; q_position -> c2 [label=" C2 "]; q_position -> c3 [label=" C3 "]; q_position -> c4 [label=" C4 "];
c2 -> c2_sol1 [label="Primary Method"]; c2 -> c2_sol2 [label="Alternative"];
c4 -> c4_sol1 [label="Steric Approach"]; c4 -> c4_sol2 [label="Radical Approach"]; c4 -> c4_sol3 [label="Electronic Approach"];
c3 -> c3_sol1 [label="Most Common"]; c3 -> c3_sol2 [label="Novel Method"]; c3 -> c3_sol3 [label="Electronic Approach"]; }
Caption: Decision tree for improving regioselectivity.
// Nodes prep [label="Step 1: Preparation\n- Dry glassware\n- Weigh reagents (substrate, catalyst,\nligand, additives) in inert atm.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Step 2: Reaction Setup\n- Assemble reaction vessel\n- Add solvent(s)\n- Purge with inert gas (Ar/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Step 3: Reaction\n- Heat to desired temperature\n- Stir for specified time", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Step 4: Monitoring\n- Periodically take aliquots\n- Analyze by TLC, GC-MS, or LC-MS", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Step 5: Workup\n- Cool to room temp\n- Quench reaction (if needed)\n- Filter solids (e.g., Celite)\n- Perform extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Step 6: Purification\n- Concentrate crude product\n- Purify by column chromatography,\nrecrystallization, or distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Step 7: Characterization\n- Confirm structure and purity\n(NMR, HRMS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections prep -> setup; setup -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> analysis; }
Caption: General experimental workflow for C-H functionalization.
References
- 1. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 6. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Remote C-H Functionalization of Pyridine Rings
Welcome to the technical support center for remote C-H functionalization of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols and data summaries.
Section 1: Frequently Asked Questions (FAQs)
This section covers general questions about strategies for achieving regioselectivity in pyridine C-H functionalization.
Q1: Why is remote C-H functionalization of pyridine (at the C3, C4, and C5 positions) so challenging?
A1: The difficulty arises from the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring, due to the electronegative nitrogen atom, deactivates it towards electrophilic substitution.[1] Conversely, this same property makes the C2, C4, and C6 positions susceptible to nucleophilic or radical attack. The nitrogen's lone pair also readily coordinates to transition metal catalysts, which can lead to catalyst poisoning or undesired ortho-C-H activation (functionalization at the C2 position).[2][3][4] Overcoming these innate tendencies to achieve selective functionalization at the C3 (meta) or C4 (para) positions requires specialized strategies.[5]
Q2: What are the main strategies to control regioselectivity and achieve remote functionalization?
A2: Several key strategies have been developed:
-
Blocking the Nitrogen Atom: Converting the pyridine to a pyridine N-oxide is a common tactic. This modification alters the electronic properties of the ring and prevents the nitrogen lone pair from interfering with catalysts, often facilitating ortho-functionalization.[6][7][8]
-
Directing Groups: Attaching a directing group to the pyridine ring can steer the functionalization to a specific remote position. These groups coordinate to the metal catalyst and position it to activate a specific C-H bond.[9][10][11]
-
Dearomatization/Rearomatization: This approach involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive intermediate, such as a Zincke imine.[5][12][13][14] This intermediate can then undergo regioselective functionalization before the aromaticity is restored.
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a milder alternative to traditional methods. It allows for the generation of radical species under neutral conditions, which can react with activated pyridinium salts to achieve functionalization at positions often inaccessible by other means.[15][16][17][18]
Q3: How can I remove a directing group after the functionalization reaction is complete?
A3: The removal of directing groups is a critical step for synthetic utility. The method depends on the nature of the directing group. For N-pyridin-2-yl directing groups, two common strategies under mild, room-temperature conditions are:
-
Hydrogenation-Hydride Reduction: This involves hydrogenation of the pyridine ring (e.g., using H2, Pd/C) followed by reduction.
-
Quaternization-Hydride Reduction: The pyridine nitrogen is first quaternized (e.g., with methyl triflate), making it a better leaving group, followed by a hydride reduction (e.g., with NaBH4).[3][9]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during specific remote functionalization reactions.
Transition-Metal Catalyzed Reactions
Q4: My palladium-catalyzed C-H arylation is giving low yield and poor regioselectivity. What should I check?
A4: Low yields and poor selectivity in Pd-catalyzed reactions are common issues. Consider the following troubleshooting steps:
-
Ligand Choice: The ligand is crucial for catalyst stability and selectivity. For intramolecular C-H arylation of pyridine amides, adding a phosphine ligand like triphenylphosphine (PPh₃) can dramatically improve the yield compared to using Pd(OAc)₂ alone.[19]
-
Catalyst Poisoning: The pyridine nitrogen can coordinate too strongly to the palladium center, inhibiting catalysis.[20] Using a pyridine N-oxide derivative of your substrate can prevent this.[6][7]
-
Oxidant and Additives: In oxidative C-H functionalization, the choice of oxidant and additives is critical. For direct arylation of pyridine N-oxides, silver salts like Ag₂CO₃ are often used as oxidants.[7] For meta-selective reactions using a directing template, the addition of a mono-N-protected amino acid (MPAA) ligand and a silver salt scavenger (like AgOAc) can significantly improve yield and turnover.[21]
-
Reaction Conditions: Ensure all reagents are pure and solvents are anhydrous. Degassing the reaction mixture to remove oxygen can be critical, as oxygen can deactivate the palladium catalyst.
Photoredox and Radical-Based Reactions (e.g., Minisci Reaction)
Q5: My Minisci reaction is producing a mixture of C2 and C4 isomers with low C4 selectivity. How can I improve this?
A5: Achieving C4 selectivity is a classic challenge in Minisci reactions.[22] Here are some effective strategies:
-
Use a Blocking Group: The most effective method is to install a removable blocking group on the pyridine nitrogen. A simple maleate-derived group can effectively shield the C2 and C6 positions, directing the incoming radical almost exclusively to the C4 position.[23]
-
Avoid Acidic Conditions: Traditional Minisci reactions are run under acidic conditions to protonate the pyridine, making it more electrophilic. However, this often favors C2 addition.[22] Using photoredox methods with N-(acyloxy)phthalimides as radical precursors allows the reaction to proceed under neutral conditions, which can improve C4 selectivity.[18]
-
Reaction Setup: Ensure your light source is providing the correct wavelength and intensity for the chosen photocatalyst. Degas the solution thoroughly, as oxygen can quench the excited state of the photocatalyst or react with radical intermediates.
Q6: My photoredox C-H alkylation is not working or gives side products. What are the likely causes?
A6: Failures in photoredox reactions can often be traced to the reaction setup or reagent choice.
-
Check Your Catalysts: Ensure both the photocatalyst (e.g., an Iridium or organic acridinium catalyst) and any co-catalyst (like a Hydrogen Atom Transfer catalyst) are pure and active. Control experiments omitting the light or either catalyst should yield no product.[24]
-
Solvent Choice: The solvent can have a profound impact. For example, when using carboxylic acids as substrates in HAT-based alkylations, protic solvents can lead to competitive decarboxylation. Switching to a non-protic solvent like dichloromethane (CH₂Cl₂) can suppress this side reaction.[24]
-
Radical Acceptor Reactivity: Not all radical acceptors are equally effective. Highly electron-deficient olefins like benzylidene malononitrile work well. For less reactive acceptors (e.g., phenyl vinyl sulfone), reaction optimization, such as adding a co-solvent like hexafluoroisopropanol (HFIP), may be necessary to pre-activate the acceptor through hydrogen bonding.[24]
Section 3: Data Summaries
Table 1: Optimization of Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxide
This table summarizes the optimization of reaction conditions for the alkenylation of pyridine N-oxide with ethyl acrylate.
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5) | Dioxane | 100 | 75 |
| 2 | Pd(OAc)₂ (10) | AgOAc (1.5) | Dioxane | 100 | 68 |
| 3 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1.5) | Dioxane | 100 | 35 |
| 4 | PdCl₂(dppe) (10) | Ag₂CO₃ (1.5) | Dioxane | 100 | 21 |
| 5 | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5) | DMF | 100 | 55 |
| 6 | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5) | Dioxane | 120 | 82 |
Data adapted from a study on Pd-catalyzed functionalization of pyridine N-oxides.[7]
Table 2: Substrate Scope for C4-Selective Decarboxylative Minisci Alkylation
This table shows the yields for the C4-alkylation of pyridine using a maleate-derived blocking group with various carboxylic acid radical precursors.
| Entry | Pyridine Derivative | Carboxylic Acid | Product Yield (%) |
| 1 | Pyridine | Cyclohexanecarboxylic acid | 85 |
| 2 | 3-Chloropyridine | Pivalic acid | 78 |
| 3 | 3-Methylpyridine | 1-Adamantanecarboxylic acid | 91 |
| 4 | Pyridine | N-Boc-proline | 65 |
| 5 | 4-Phenylpyridine | Cyclopropanecarboxylic acid | 88 |
Data compiled from a report on regioselective C4-alkylation using a removable blocking group.[23]
Section 4: Experimental Protocols
Protocol 1: General Procedure for C4-Selective Decarboxylative Minisci Reaction
This protocol describes a method for the regioselective C4-alkylation of pyridines using a removable blocking group.[23]
-
Reagent Setup: To a 15 mL culture tube equipped with a Teflon septum screw cap and a magnetic stir bar, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%).
-
Solvent Addition: Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Reaction: Vigorously stir the mixture at 50 °C for 2 hours. Monitor the reaction progress and regioselectivity by NMR or LCMS analysis of an aliquot from the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with dichloromethane (1 mL). Separate the organic layer, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C4-alkylated pyridine derivative.
Protocol 2: General Procedure for Photocatalytic C-H Alkylation via HAT
This protocol details a method for the functionalization of aliphatic C-H bonds using a pyridine N-oxide-based Hydrogen Atom Transfer (HAT) catalyst.[24]
-
Reaction Assembly: In a nitrogen-filled glovebox, add the C-H substrate (e.g., cyclohexane, 5.0 equiv), the radical acceptor (e.g., benzylidene malononitrile, 0.1 mmol, 1.0 equiv), the photocatalyst (e.g., Mes-Acr-Me⁺BF₄⁻, 1 mol%), and the pyridine N-oxide HAT catalyst (20 mol%) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 1.0 mL).
-
Irradiation: Seal the vial, remove it from the glovebox, and place it approximately 5 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Analysis and Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired functionalized product.
Section 5: Visualized Workflows and Mechanisms
General Workflow for C-H Functionalization
The following diagram illustrates a typical experimental workflow for a remote C-H functionalization reaction, from setup to final product analysis.
Troubleshooting Logic for Low Reaction Yield
This decision tree provides a logical path for troubleshooting experiments that result in low or no yield.
Simplified Mechanism for Photoredox/HAT Catalysis
This diagram illustrates the key steps in a synergistic photoredox and Hydrogen Atom Transfer (HAT) catalytic cycle for C-H functionalization.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. cris.unibo.it [cris.unibo.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jscimedcentral.com [jscimedcentral.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Minisci reaction - Wikipedia [en.wikipedia.org]
- 23. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 24. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent and temperature for reactions with 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common initial solvents to screen for reactions with this compound?
A1: Initial solvent screening should consider the polarity of your reactants and the nature of the reaction. For nucleophilic substitution reactions, polar aprotic solvents are often a good starting point. Based on analogous reactions with similar heterocyclic thiols, a recommended starting panel of solvents includes:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Solubility can be an issue with pyridine derivatives. For instance, some thiopyridines show poor solubility in water, which can hinder reactions in aqueous media without a suitable co-solvent.[1] Alcoholic solvents like methanol or ethanol might be suitable for certain reactions, but be aware of the potential for them to act as nucleophiles, leading to undesired alkoxy-thiopyridine byproducts.[1]
Q2: How does temperature typically affect reaction outcomes with this compound?
A2: Temperature is a critical parameter that influences both reaction rate and selectivity.
-
Elevated Temperatures (e.g., 60-100 °C): Increasing the temperature generally accelerates the reaction. For nucleophilic aromatic substitution (SNAr) type reactions, heating is often necessary to achieve a reasonable reaction rate. For example, in a related transformation of 2-thiopyridine to 2-pyridone, increasing the temperature from room temperature to 60 °C and further to 100 °C significantly decreased the reaction time and, in some cases, improved the yield.[1]
-
Room Temperature: While slower, running reactions at room temperature can sometimes improve selectivity and minimize the formation of degradation products. However, for many substitutions on the pyridine ring, room temperature reactions may be impractically slow, leading to low yields even after extended periods.[1]
-
Sub-ambient Temperatures (e.g., 0-5 °C): For highly exothermic reactions or when dealing with thermally unstable reagents, cooling the reaction mixture is advisable to control the reaction rate and prevent side reactions.
A systematic approach, starting at room temperature and gradually increasing to reflux, is recommended to find the optimal balance between reaction time and yield.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors, from suboptimal reaction conditions to reactant degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction is producing a complex mixture of products. How can I improve the selectivity?
A: The formation of multiple products indicates that side reactions are competing with the desired transformation.
-
Lower the Temperature: The most common cause of side reactions is excessive heat. Try running the reaction at a lower temperature, even if it requires a longer reaction time. In one study, lowering the temperature from 100 °C to 60 °C resulted in a higher yield.[1]
-
Solvent Choice: The solvent can influence selectivity. Non-polar solvents may suppress certain side reactions. Conversely, some reactions are cleaner in highly polar solvents. A solvent screen is recommended. Be cautious with solvents like chloroform in the presence of a strong base like NaOH, as this can lead to the formation of dichlorocarbene and subsequent side reactions.[1]
-
Protecting Groups: If the molecule has other reactive sites, consider using protecting groups to prevent unwanted reactions.
-
Choice of Base: In base-mediated reactions, the choice of base is crucial. A bulky, non-nucleophilic base (e.g., DBU, DIPEA) might be more selective than a smaller, more nucleophilic one (e.g., KOH, NaOH).
Data and Protocols
Table 1: Solvent and Temperature Effects on a Model SNAr Reaction of 2-Thiopyridine
The following data, adapted from a study on a related 2-thiopyridine system, illustrates the impact of solvent and temperature on reaction yield and time.[1] This can serve as a guide for designing your experiments.
| Entry | Solvent (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | NaOH | 100 | 24 | Trace |
| 2 | DMSO | NaOH | 100 | 2 | 99 |
| 3 | DMSO | NaOH | 60 | 2 | 97 |
| 4 | DMSO | NaOH | Room Temp. | 15 | 58 |
| 5 | DMSO/Water (8:2) | NaOH | 100 | 2 | 99 |
| 6 | DMSO/Water (5:5) | NaOH | 100 | 2 | 92 |
| 7 | DMSO | KOH | 100 | 2 | 95 |
| 8 | DMSO | LiOH | 100 | 6 | 76 |
Experimental Protocol: General Procedure for S-Alkylation
This protocol is a generalized procedure for the S-alkylation of this compound with an alkyl halide, based on common methodologies for similar compounds.[2]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl bromoacetate) (1.0 - 1.2 eq)
-
Base (e.g., K2CO3, Cs2CO3, or KOH) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetone, or ACN)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.
-
Add the alkyl halide dropwise to the suspension.
-
Stir the reaction mixture at the desired temperature (start with room temperature and heat if necessary).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for S-alkylation reactions.
References
Workup procedures for reactions containing pyridine-thiol compounds
Technical Support Center: Pyridine-Thiol Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of reactions containing pyridine-thiol compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridine-thiol compound is a yellow solid. Is this normal?
A1: Yes, many simple pyridine-thiol and pyridine-thione compounds appear as yellow or brownish crystalline solids.[1][2] The color can vary depending on the purity and the specific tautomeric form present.
Q2: What are the main stability concerns with pyridine-thiol compounds?
A2: The primary stability concern is the oxidation of the thiol group to form a disulfide bridge, creating a 2,2'-dipyridyldisulfide derivative.[3][4] This process can be accelerated by exposure to air (oxygen), metal ions, or other oxidizing agents.[1][4][5] These compounds are generally stable under normal temperatures and pressures when stored properly, but are incompatible with strong bases and strong oxidizing agents.[1][2]
Q3: Does my compound exist as the pyridine-thiol or the pyridine-thione tautomer?
A3: Pyridine-thiol compounds exist in a tautomeric equilibrium with their corresponding pyridine-thione form. The predominant form depends on the solvent, concentration, and temperature.[3][6]
-
In polar solvents (like water, ethanol, DMSO), the thione form is generally favored.[3][7]
-
In non-polar solvents (like cyclohexane, dioxane), the thiol form is more predominant, especially in dilute solutions.[3][7][8] For most workup and chromatography conditions involving common organic solvents, you should consider the properties of both tautomers, particularly the increased polarity and hydrogen bonding capability of the thione form.[8]
Q4: How can I minimize the formation of disulfide byproducts during my reaction and workup?
A4: To minimize disulfide formation, consider the following precautions:
-
Use Degassed Solvents: Purge your reaction and workup solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere where possible.
-
Avoid Oxidizing Agents: Ensure no unnecessary oxidizing agents are present in the reaction mixture.
-
Control Metal Contaminants: Be aware that certain metal ions can catalyze the oxidation.[4]
-
Prompt Workup: Process the reaction mixture promptly after completion to minimize exposure to air.
Troubleshooting Guide for Workup Procedures
Q5: My desired pyridine-thiol product is staying in the aqueous layer during an extraction with an organic solvent. What is happening?
A5: This issue commonly arises due to the properties of the pyridine ring and the thiol/thione group:
-
Protonation of Pyridine: If the aqueous layer is acidic (pH < 5), the basic nitrogen on the pyridine ring will be protonated, forming a pyridinium salt. This salt is highly water-soluble. To resolve this, carefully add a mild base (e.g., saturated sodium bicarbonate solution) to the separatory funnel to neutralize the aqueous layer to a pH of ~7-8 before re-extracting.[9]
-
Deprotonation of Thiol: If the aqueous layer is strongly basic, the acidic thiol proton can be removed, forming a thiolate salt which is also water-soluble. Adjust the pH to neutral before extraction.
-
High Polarity: The pyridine-thione tautomer is quite polar and may have significant water solubility, especially if other polar functional groups are present on the molecule.[2] If the product is simply too polar for solvents like ethyl acetate or DCM, you may need to use a more polar extraction solvent like a 3:1 mixture of chloroform/isopropanol or perform multiple extractions.[10]
Q6: My compound appears as a long streak instead of a defined spot on my silica gel TLC plate. How can I fix this?
A6: Streaking on a TLC plate is a frequent issue with pyridine-containing compounds due to strong interactions with the acidic silica gel.[11]
-
Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and tailing.[11]
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or a few drops of ammonia in methanol to the mobile phase will neutralize the active sites on the silica, resulting in sharper spots.[11]
Q7: I have a significant amount of a non-polar impurity that I suspect is the disulfide byproduct. How can I remove it?
A7: The disulfide is typically less polar than the corresponding thiol/thione.
-
Chromatography: Flash column chromatography is often effective for separating the less polar disulfide from the more polar desired product.
-
Reductive Workup: If chromatography is difficult, you can try to convert the disulfide back to the thiol. This can sometimes be achieved by stirring the crude product with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before re-purifying.
Q8: I used pyridine as a solvent for my reaction. How can I effectively remove it during the workup?
A8: Pyridine can be challenging to remove completely on a rotary evaporator due to its relatively high boiling point (115 °C).
-
Azeotropic Removal: Repeatedly add a high-boiling non-polar solvent like toluene or cyclohexane to the crude mixture and evaporate the solvent under reduced pressure. This forms a lower-boiling azeotrope with pyridine, facilitating its removal.[12]
-
Acidic Wash: During an extractive workup, perform several washes with a dilute acidic solution (e.g., 1M HCl or 10% aqueous copper sulfate).[9][12] The pyridine will be protonated and partition into the aqueous layer. Caution: This method should only be used if your desired product is stable to acidic conditions. Always check the pH of the final aqueous wash to ensure it remains acidic, indicating that all the pyridine has been removed.
Data Presentation
Table 1: Physicochemical Properties of 2-Mercaptopyridine
| Property | Value | Reference |
| Synonyms | Pyridine-2(1H)-thione, 2-Pyridinethiol | [2] |
| Molecular Formula | C₅H₅NS | [1] |
| Molecular Weight | 111.16 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 132.5 - 133.5 °C | [1] |
| pKa | 10.00 (for the thiol proton) | [2] |
| Water Solubility | 50 g/L (at 20 °C) | [2] |
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is suitable for reactions where the pyridine-thiol product is expected to be neutral and soluble in common organic solvents.
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated NH₄Cl).
-
Solvent Dilution: Dilute the mixture with an organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with: a. Water (2x) to remove water-soluble starting materials and salts.[13] b. Saturated aqueous sodium chloride (Brine) (1x) to remove bulk water from the organic layer.[13]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Proceed with purification via chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This method is used to separate the desired product from impurities with different polarities.
-
Prepare Slurry: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM, MeOH), adding silica, and then removing the solvent under reduced pressure.
-
Prepare Column: Wet-pack a glass column with silica gel using the chosen eluent system.
-
Choose Eluent: Based on TLC analysis, select a solvent system (e.g., hexanes/ethyl acetate) that provides good separation (Rf of desired product ~0.2-0.4).
-
Add Modifier: To prevent streaking, add 1% triethylamine (Et₃N) to the prepared eluent mixture.[11]
-
Load and Elute: Carefully load the dried slurry onto the top of the column. Elute the column with the modified solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This technique purifies solid compounds based on differences in solubility at different temperatures.[14]
-
Select a Solvent: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Using a seed crystal or scratching the inside of the flask can help initiate crystallization.[15]
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[14]
-
Dry: Dry the crystals under vacuum to remove residual solvent.
Visualizations
A troubleshooting decision tree for common workup issues.
A generalized experimental workflow for pyridine-thiol workups.
References
- 1. 2-Mercaptopyridine(2637-34-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Workup [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Validation & Comparative
Comparative Spectroscopic Analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and Related Heterocyclic Compounds
Physical Properties of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
Commercially available information provides the following physical and chemical properties for this compound.[1]
| Property | Value |
| Molecular Formula | C6H3BrF3NS |
| Molecular Weight | 258.1 g/mol |
| Purity | ≥98% |
Spectroscopic Data of Analogous Compounds
For comparative purposes, spectroscopic data for several structurally related brominated and trifluoromethylated pyridine derivatives are presented below. This data can aid in predicting the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for Related Pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-Bromo-2-(trifluoromethyl)pyridine | CDCl₃ | 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H) |
| 3-Bromo-5-(trifluoromethyl)pyridine | Not specified | Not specified, but preparation method is available.[2] |
| (4-bromophenyl)(trifluoromethyl)sulfane | CDCl₃ | 7.60 – 7.54 (m, 2H), 7.52 (d, J = 8.5 Hz, 2H)[3] |
Table 2: ¹⁹F NMR Data for Related Pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | CDCl₃ | -68.3 (s, 3F)[4] |
| 5-Nitro-2-(trifluoromethyl)pyridine | CDCl₃ | -68.1 (s, 3F)[4] |
| 3-Chloro-2-(trifluoromethyl)pyridine | CDCl₃ | -66.3 (s, 3F)[4] |
| (4-bromophenyl)(trifluoromethyl)sulfane | CDCl₃ | -42.74 (s)[3] |
Table 3: ¹³C NMR Data for Related Pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | CDCl₃ | 195.4 (s), 151.3 (q, J = 35.3 Hz), 149.9 (s), 137.2 (s), 134.2 (q, J = 0.9 Hz), 121.1 (q, J = 275.6 Hz), 120.5 (q, J = 2.7 Hz), 27.0 (s)[4] |
| 5-Nitro-2-(trifluoromethyl)pyridine | CDCl₃ | 152.6 (q, J = 36.0 Hz), 145.5 (s), 145.4 (s), 133.0 (s), 121.2 (q, J = 2.6 Hz), 120.5 (q, J = 276.0 Hz)[4] |
| (4-bromophenyl)(trifluoromethyl)sulfane | CDCl₃ | 137.75, 132.90 (q, J = 308.7 Hz), 132.81, 126.02, 123.44, 123.42[3] |
Experimental Protocols for Spectroscopic Analysis
Standard protocols for acquiring spectroscopic data for novel organic compounds are detailed below.
General Sample Preparation
A sample of the compound (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final concentration of approximately 5-25 mg/mL for NMR analysis. For mass spectrometry, a dilute solution in a volatile solvent (e.g., methanol, acetonitrile) is typically prepared. For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
¹H NMR : The dissolved sample is placed in an NMR tube. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR : Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR : If the instrument is equipped with a fluorine probe, ¹⁹F NMR spectra are acquired. Chemical shifts are referenced to an external standard (e.g., CFCl₃).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with a suitable ionization source (e.g., ESI, APCI, or GC-MS with EI) is used.
-
Analysis : The prepared sample solution is introduced into the instrument. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded to determine the molecular weight and structural fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is employed.
-
Analysis : The sample is placed in the instrument's sample compartment. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands is used to identify functional groups. For pyridine-2-thiol derivatives, the tautomeric equilibrium between the thiol and thione forms can be investigated using IR spectroscopy.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
References
Interpreting the Proton NMR Landscape: A Comparative Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and Its Analogs
For Immediate Release: A detailed analysis of the anticipated ¹H NMR spectrum of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is presented, offering valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comparative framework, juxtaposing the predicted spectral data of the title compound with experimental data from structurally related analogs. This approach facilitates a deeper understanding of substituent effects on the chemical shifts and coupling constants within the pyridine ring system.
Predicted ¹H NMR Spectral Data and Comparative Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The electron-withdrawing nature of the bromine, trifluoromethyl, and thiol/thione substituents significantly influences the chemical environment of these protons. To contextualize these predictions, we present a comparative analysis with experimentally determined ¹H NMR data for three key analogs: 5-Bromo-2-(trifluoromethyl)pyridine, Pyridine-2-thiol, and 3-(Trifluoromethyl)pyridine-2-thiol.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound (Predicted) | H4 | ~8.0-8.2 | d | ~2.0 | CDCl₃ |
| H6 | ~8.6-8.8 | d | ~2.0 | CDCl₃ | |
| 5-Bromo-2-(trifluoromethyl)pyridine[1] | H3 | 8.05 | dd | 8.3, 1.7 | CDCl₃ |
| H4 | 7.61 | d | 8.3 | CDCl₃ | |
| H6 | 8.82 | d | 1.7 | CDCl₃ | |
| Pyridine-2-thiol (2-Pyridinethione)[2] | H3 | 7.310 | m | - | DMSO-d₆ |
| H4 | 6.770 | m | J(H4,H6)=5.8 | DMSO-d₆ | |
| H5 | 7.429 | m | - | DMSO-d₆ | |
| H6 | 7.671 | m | J(H6,H4)=5.8 | DMSO-d₆ | |
| 3-(Trifluoromethyl)pyridine-2-thiol | - | No data available | - | - | - |
Note: Pyridine-2-thiol exists in a tautomeric equilibrium with 2-pyridinethione, which is the predominant form. The protonation state of the thiol/thione group can influence the electronic environment of the pyridine ring.
Predicted ¹H NMR Signaling Pathway for this compound
The following diagram illustrates the expected proton signaling and their coupling relationship in the ¹H NMR spectrum of this compound.
Caption: Predicted ¹H NMR signals and coupling for this compound.
Standard Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures the reproducibility and accuracy of ¹H NMR spectral acquisition.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the free induction decay (FID) signal.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Experimental Workflow for ¹H NMR Spectroscopy
The general workflow for obtaining and interpreting a ¹H NMR spectrum is depicted below.
Caption: A generalized workflow for ¹H NMR spectroscopy from sample preparation to structural analysis.
References
A Comparative Guide to 13C and 19F NMR Analysis of Trifluoromethyl-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 19F NMR, is an indispensable tool for the structural elucidation and analysis of these important compounds. This guide provides a comparative overview of 13C and 19F NMR analysis of trifluoromethyl-substituted pyridines, supported by experimental data and detailed protocols.
Performance Comparison: 13C vs. 19F NMR
The analysis of trifluoromethyl-substituted pyridines benefits from the complementary nature of 13C and 19F NMR spectroscopy.
| Feature | 13C NMR Spectroscopy | 19F NMR Spectroscopy |
| Natural Abundance | ~1.1% | 100% |
| Relative Sensitivity | Low | High |
| Chemical Shift Range | Broad (~200 ppm) | Very Broad (~400 ppm) |
| Information Provided | Detailed carbon framework, C-F coupling constants (JCF) provide through-bond connectivity information.[1][2][3] | Direct observation of the fluorine environment, highly sensitive to electronic changes, provides information on the number and type of fluorine atoms.[4] |
| Typical Coupling | 1JCF ~250-300 Hz, 2JCF ~30-40 Hz, 3JCF ~3-5 Hz.[5] | J-coupling with neighboring protons and carbons can be observed. |
| Decoupling | Often acquired with proton decoupling. 19F decoupling can be used to simplify spectra.[6] | Often acquired with proton decoupling. |
Experimental Data: 13C and 19F NMR of Trifluoromethyl-Substituted Pyridines
The following tables summarize representative 13C and 19F NMR data for various trifluoromethyl-substituted pyridines. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: 19F NMR Chemical Shifts of Selected Trifluoromethyl-Substituted Pyridines
| Compound | Solvent | 19F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | CDCl3 | -65.12[5] |
| 2-Methoxy-3-(trifluoromethyl)pyridine | CDCl3 | -64.03[5] |
| 2-Chloro-5-(trifluoromethyl)pyridine | - | -63.61 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | Not specified |
| 5-Chloro-2-(trifluoromethyl)pyrimidine | CDCl3 | -70.04[5] |
Note: 19F NMR chemical shifts are typically referenced to CFCl3 as an external standard.[5]
Table 2: 13C NMR Data for Selected Trifluoromethyl-Substituted Pyridines
| Compound | Solvent | Carbon | 13C Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| 2-(Trifluoromethyl)pyridine | CDCl3 | C2 | 147.5 (q) | 35.0 |
| C3 | 120.2 (q) | 2.0 | ||
| C4 | 136.9 | - | ||
| C5 | 124.5 | - | ||
| C6 | 149.8 | - | ||
| CF3 | 122.5 (q) | 274.0 | ||
| 2-Methoxy-3-(trifluoromethyl)pyridine [5] | CDCl3 | C2 | 161.0 | - |
| C3 | 113.4 (q) | 33.0 | ||
| C4 | 136.4 (q) | 5.0 | ||
| C5 | 116.0 | - | ||
| C6 | 150.6 | - | ||
| CF3 | 123.2 (q) | 270.0 | ||
| 5-Chloro-2-(trifluoromethyl)pyrimidine [5] | CDCl3 | C2 | 154.6 (q) | 37.0 |
| C4, C6 | 156.7 | - | ||
| C5 | 134.1 | - | ||
| CF3 | 119.4 (q) | 274.0 |
Note: The carbon directly attached to the trifluoromethyl group exhibits a large one-bond C-F coupling constant (1JCF), while carbons further away show smaller long-range couplings.[1][2][3]
Experimental Protocols
Accurate and reproducible NMR data acquisition requires standardized experimental protocols.
Sample Preparation:
-
Dissolve 5-10 mg of the trifluoromethyl-substituted pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H and 13C NMR, if required for referencing. For 19F NMR, an external standard like CFCl3 is commonly used.[5]
13C NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
19F NMR Spectroscopy:
-
Spectrometer: A spectrometer equipped with a fluorine-observe channel is necessary.
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling, is used.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm, centered around the expected CF3 chemical shift region (-60 to -80 ppm).
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more, as 19F is a highly sensitive nucleus.
-
-
Processing: Similar to 13C NMR, apply a Fourier transform with an appropriate window function.
Alternative Analytical Techniques
While 13C and 19F NMR are primary tools, other techniques can provide complementary information.
-
HPLC-NMR-MS: This hyphenated technique allows for the separation of complex mixtures followed by online NMR and mass spectrometry analysis of the individual components. It is particularly useful for metabolite identification and analysis of reaction mixtures.[7][8]
-
2D NMR Spectroscopy: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate 1H, 13C, and 19F signals, providing unambiguous assignments and detailed structural information.[9][10]
Visualizing the NMR Workflow
The following diagram illustrates a typical workflow for the NMR analysis of trifluoromethyl-substituted pyridines.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. epfl.ch [epfl.ch]
- 7. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. | Sigma-Aldrich [sigmaaldrich.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a compound of interest in medicinal chemistry, against a close structural analog, 5-(Trifluoromethyl)pyridine-2-thiol. The inclusion of a bromine atom significantly influences the fragmentation pathway, providing a unique spectral signature that can be leveraged for identification and characterization.
Comparative Fragmentation Analysis
The mass spectra of this compound and its non-brominated counterpart, 5-(Trifluoromethyl)pyridine-2-thiol, reveal distinct fragmentation patterns under electron ionization. The presence of bromine in the former introduces a characteristic isotopic pattern and directs fragmentation pathways that are less prominent in the latter.
A key feature in the mass spectrum of this compound is the presence of the molecular ion peaks at m/z 257 and 259, with nearly equal intensity. This is due to the natural isotopic abundance of bromine (79Br and 81Br are in an approximate 1:1 ratio).[1] In contrast, the spectrum of 5-(Trifluoromethyl)pyridine-2-thiol would exhibit a single major molecular ion peak.
The primary fragmentation of this compound is expected to involve the loss of the trifluoromethyl group (•CF3), a common fragmentation for trifluoromethyl-containing compounds, leading to a significant fragment ion.[2][3] Another prominent fragmentation pathway is the loss of the thiol radical (•SH). The pyridine ring itself can also undergo fragmentation, often involving the loss of hydrogen cyanide (HCN) or thiocyanate radical (•SCN).
The table below summarizes the expected major fragment ions for this compound and a hypothetical comparison with 5-(Trifluoromethyl)pyridine-2-thiol, illustrating the influence of the bromine substituent.
| Putative Fragment Ion | This compound (m/z) | 5-(Trifluoromethyl)pyridine-2-thiol (m/z) | Proposed Neutral Loss |
| [M]+• | 257/259 | 179 | - |
| [M - F]+ | 238/240 | 160 | •F |
| [M - SH]+ | 224/226 | 146 | •SH |
| [M - CF3]+ | 188/190 | 110 | •CF3 |
| [M - Br]+ | 178 | - | •Br |
| [M - HCN]+• | 230/232 | 152 | HCN |
| [M - CS]+• | 213/215 | 135 | CS |
Experimental Protocols
A standardized protocol for the analysis of these compounds by electron ionization mass spectrometry (EI-MS) is outlined below.
Sample Preparation:
-
Dissolve 1-2 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.
Mass Spectrometry Analysis:
-
Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1000 amu/s.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For direct insertion, a small aliquot of the sample solution is applied to the probe, the solvent is evaporated, and the probe is inserted into the ion source.
Visualizing Fragmentation and Workflow
To further elucidate the fragmentation process and the experimental approach, the following diagrams are provided.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Caption: General experimental workflow for comparative mass spectrometry analysis.
References
A Comparative Guide to the Reactivity of Bromine in Different Positions of the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of bromine substituted at the 2, 3, and 4-positions of the pyridine ring. Understanding the differential reactivity of these isomers is crucial for the strategic design of synthetic routes in pharmaceutical and materials science. The electronic asymmetry introduced by the nitrogen atom significantly influences the susceptibility of the C-Br bond to undergo various transformations. This document summarizes experimental data for key reaction classes, provides detailed experimental protocols, and illustrates reaction mechanisms and workflows.
Executive Summary
The position of the bromine atom on the pyridine ring dictates its reactivity profile. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards certain reactions and deactivates it towards others, with the effect being most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen atom.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of bromopyridine isomers is largely governed by the susceptibility of the C-Br bond to oxidative addition by the palladium catalyst. Generally, the 4-bromopyridine isomer exhibits the highest reactivity due to the strong electron-withdrawing effect of the para-nitrogen, which polarizes the C-Br bond. The 2-bromopyridine is also highly reactive, though its proximity to the nitrogen's lone pair can sometimes lead to catalyst inhibition. The 3-bromopyridine is typically the least reactive of the three isomers in these transformations.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity order in SNAr reactions is dictated by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. The positions ortho and para to the nitrogen (2- and 4-) are most activated towards nucleophilic attack. Consequently, 4-bromopyridine is highly reactive in SNAr, followed by 2-bromopyridine. 3-Bromopyridine is significantly less reactive and often requires harsh conditions or alternative pathways, such as isomerization to the 4-bromo isomer, to undergo substitution.
-
Electrophilic Aromatic Substitution: Pyridine itself is less reactive than benzene towards electrophilic substitution due to the deactivating effect of the electronegative nitrogen atom. When substitution does occur, it is directed to the 3-position, as attack at the 2- or 4-position would lead to a highly unstable cationic intermediate with the positive charge on the nitrogen. The presence of a bromine atom, a deactivating group, further reduces the ring's reactivity.
-
Deprotonation and Metal-Halogen Exchange: The acidity of the ring protons is influenced by the position of the bromine atom and the inductive effect of the nitrogen. This influences the regioselectivity of lithiation and the propensity for metal-halogen exchange, which are key steps in the formation of organometallic intermediates for further functionalization.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of 2-, 3-, and 4-bromopyridine in key chemical transformations.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid [1]
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 88 |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine
| Bromopyridine Isomer | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High |
| 3-Bromopyridine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 18 | Moderate to High |
| 4-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High |
Note: Specific yield data for a direct comparison of all three isomers under identical Buchwald-Hartwig conditions is limited in the literature; the relative reactivity is inferred from general principles and studies on similar substrates.[2]
Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Bromopyridine Isomer | Reagent | Solvent | Temperature (°C) | Reaction Time | Outcome |
| 2-Bromopyridine | Sodium Methoxide | Methanol | Reflux | Rapid | 2-Methoxypyridine |
| 3-Bromopyridine | Sodium Methoxide | Methanol | Reflux | Very Slow | No significant reaction |
| 4-Bromopyridine | Sodium Methoxide | Methanol | Reflux | Rapid | 4-Methoxypyridine |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for key transformations.
Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling of Bromopyridine Isomers
Objective: To compare the reactivity of 2-, 3-, and 4-bromopyridine in a Suzuki-Miyaura coupling reaction with phenylboronic acid under identical conditions.
Materials:
-
2-Bromopyridine
-
3-Bromopyridine
-
4-Bromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In three separate oven-dried Schlenk flasks, add the respective bromopyridine isomer (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
To each flask, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill each flask with argon three times.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL) to each flask via syringe.
-
Heat the reaction mixtures to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixtures to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to obtain the corresponding phenylpyridine.
-
Determine the yield of each product for a comparative analysis.
Experimental Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine
Objective: To synthesize 2-(morpholino)pyridine via a Buchwald-Hartwig amination.
Materials:
-
2-Bromopyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.025 mmol, 2.5 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes.
-
Add 2-bromopyridine (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles and reaction workflows for the described transformations.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to Alternative Building Blocks for 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a valuable scaffold due to the unique properties conferred by its trifluoromethyl group and the synthetic versatility of the bromo and thiol functionalities. However, depending on the desired reactivity, cost, and availability, alternative building blocks can offer significant advantages. This guide provides an objective comparison of this compound with its chloro and iodo analogs, supported by established principles of chemical reactivity and generalized experimental protocols for key cross-coupling reactions.
General Reactivity Principles
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens is I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens. Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are less reactive and may necessitate more robust catalytic systems.
Comparison of Alternative Building Blocks
| Feature | 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | This compound | 3-Iodo-5-(trifluoromethyl)pyridine-2-thiol |
| Relative Reactivity | Lower | Intermediate | Higher |
| Typical Reaction Temperatures | Higher (e.g., >100 °C) | Moderate (e.g., 80-110 °C) | Lower (e.g., room temp. to 80 °C) |
| Catalyst Loading | May require higher catalyst loading and specialized ligands | Standard catalyst loading | Can often be achieved with lower catalyst loading |
| Cost & Availability | Generally the most cost-effective and widely available | Moderate cost and availability | Generally the most expensive and less readily available |
| Suitability for Selective Coupling | High selectivity in the presence of more reactive halogens (Br, I) | Good for general purpose use | Prone to self-coupling and other side reactions if not carefully controlled |
Logical Workflow for Building Block Selection
The choice of the optimal building block depends on a variety of factors including the desired reactivity, the presence of other functional groups, and economic considerations. The following diagram illustrates a logical workflow for selecting the most appropriate alternative.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This reaction is used to form carbon-carbon bonds between the pyridine ring and an aryl or vinyl group.
Reaction Scheme:
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 3-halo-5-(trifluoromethyl)pyridine-2-thiol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).[3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.[3]
-
Add the solvent (e.g., a mixture of 1,4-dioxane and water).[3]
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This reaction is employed to form a carbon-carbon bond between the pyridine ring and a terminal alkyne.
Reaction Scheme:
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 3-halo-5-(trifluoromethyl)pyridine-2-thiol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5]
-
Add the solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).[5]
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures).[6]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.[7]
Reaction Scheme:
References
A Comparative Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and Other Halogenated Pyridine Reagents
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Halogenated pyridines, in particular, serve as versatile building blocks for the introduction of a wide array of substituents, primarily through cross-coupling and nucleophilic substitution reactions. This guide provides a comparative overview of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol and other halogenated pyridine reagents, with a focus on their reactivity in common synthetic transformations. Due to the limited direct experimental data for this compound in the public domain, this guide draws upon established principles of pyridine reactivity and data from closely related analogs to provide a useful comparative framework.
Introduction to Halogenated Pyridine Reactivity
The reactivity of a halogenated pyridine is fundamentally governed by the nature of the halogen, the position of the halogen on the pyridine ring, and the electronic effects of other substituents. The electron-withdrawing nature of the pyridine nitrogen atom renders the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition by a metal catalyst.[1]
The presence of a strongly electron-withdrawing group, such as a trifluoromethyl (CF3) group, further enhances the electrophilicity of the pyridine ring, thereby influencing the reactivity of the C-X bond.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are paramount for the formation of C-C, C-N, and C-O bonds. The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for the halogens in this step is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[1] Consequently, bromo-pyridines are typically more reactive than their chloro-analogs, often requiring milder reaction conditions.
The trifluoromethyl group in this compound is expected to activate the C-Br bond towards oxidative addition. The thiol group at the 2-position, being a potential site for catalyst coordination, might influence the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Entry | Halogenated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [2] |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | [2] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good | [3] |
| 4 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ | Ethanol/H₂O (4:1) | 135 (MW) | 0.67 | High | [4][5] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions generally follows the trend F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1] Therefore, for SNAr reactions, chloro- and fluoro-pyridines are often more reactive than their bromo counterparts.
The presence of the electron-withdrawing CF3 group at the 5-position of this compound is expected to activate the pyridine ring for nucleophilic attack. The thiol group at the 2-position can also act as a nucleophile under basic conditions.
Comparative Reactivity in SNAr
| Entry | Substrate | Nucleophile | Product | Observation | Reference |
| 1 | 2-Bromo-4-chloropyridine | Methoxide | 2-Bromo-4-methoxypyridine | Selective displacement of the chloro group, indicating Cl > Br in reactivity. | [1] |
| 2 | 2-Chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridines | The reaction proceeds via an addition-elimination mechanism. | [6] |
| 3 | 2-Chloro-5-nitropyridine | Arenethiolates | 2-Arylthio-5-nitropyridines | Reacts faster than the 2-chloro-3-nitro isomer. | [6] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling of a Bromopyridine Derivative
This protocol is a general procedure adapted from literature methods for the Suzuki-Miyaura coupling of bromopyridines and can serve as a starting point for reactions with this compound.[2][7]
Materials:
-
This compound (or other bromopyridine) (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Halogen Reactivity
Caption: General reactivity of halopyridines.
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Substituted Pyridine-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, substituted pyridine-2-thiols and their tautomeric thione forms have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various substituted pyridine-2-thiol derivatives, supported by experimental data from recent literature.
Anticancer Activity
Substituted pyridine-2-thiol derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often influenced by the nature and position of substituents on the pyridine ring.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyridine-2-thiol and related derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Thieno[2,3-b]pyridine derivatives | HCT-116 (Colon) | Not specified, but showed activity | [1] |
| HepG-2 (Liver) | Not specified, but showed activity | [1] | ||
| MCF-7 (Breast) | Low activity | [1] | ||
| Compound 22 | 3-(thiophen-2-ylthio)pyridine derivative | HepG2 (Liver) | 2.98 ± 1.11 | [2] |
| WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 | [2] | ||
| Series 2 | Triazolo(3,4-b)(1,3,4)thiadiazole pyridine derivatives | MCF-7 (Breast) | Ranged from 90.02 to 190.0 µg/mL | [3] |
| WRL-68 (Normal) | Ranged from 121.9 to 267.9 µg/mL | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
One study highlighted that certain thieno[2,3-b]pyridine derivatives displayed interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines.[1] Another research synthesized novel 3-(thiophen-2-ylthio)pyridine derivatives and found that they exhibited potent cancer cell proliferation inhibitory activities, with compound 22 showing an IC50 value of 2.98 µM against HepG2 cells.[2] This particular compound was found to be a multi-target anticancer agent, inhibiting several kinases and inducing cell-cycle arrest in the G1/G0 phase.[2]
Antimicrobial Activity
The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. Pyridine-2-thiol derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy. The table below presents the MIC values of various substituted pyridine derivatives against selected microbial strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µM/ml) | Fungal Strain | MIC (µM/ml) | Reference |
| Compound 2 | 4-(-4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | E. coli | 0.91 | - | - | [4] |
| Compound 5 | 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | B. subtilis | 0.96 | - | - | [4] |
| Compound 10 | 4-(4-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | S. enterica | 1.55 | - | - | [4] |
| P. aeruginosa | 0.77 | - | - | [4] | ||
| Compound 11 | 4-(4-bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | - | - | A. niger | 1.68 | [4] |
| Compound 12 | 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | - | - | C. albicans | 1.73 | [4] |
Note: The above table includes pyrimidine-2-thiol derivatives bearing a pyridine moiety, showcasing the antimicrobial potential of this structural combination.
Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring attached to the core structure can enhance the antimicrobial activity.[4] For instance, compounds 2, 5, and 12, all containing a chloro-substituted phenyl group, showed significant activity against various bacteria and fungi.[4]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation and comparison of bioactive compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine-2-thiol derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, a solution of MTT (e.g., 20 µL of 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution of Compounds: The pyridine-2-thiol derivatives are serially diluted in the broth in 96-well microtiter plates.[5]
-
Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Visualizing Methodologies and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery and development.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amhsr.org [amhsr.org]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Coordination Sphere: A Comparative Guide to X-ray Absorption Spectroscopy for Pyridine-2-thiolate Complex Characterization
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of metal complexes is paramount. Pyridine-2-thiolate and its derivatives are versatile ligands that form complexes with a wide range of metals, exhibiting diverse reactivity and potential therapeutic applications. X-ray Absorption Spectroscopy (XAS) has emerged as a powerful in-situ technique to probe the local geometric and electronic structure of these metal centers, providing insights that are often complementary to other analytical methods. This guide offers a comparative overview of XAS for the characterization of pyridine-2-thiolate complexes, supported by experimental data and detailed protocols.
Probing the Metal's Environment: The Power of XAS
X-ray Absorption Spectroscopy is a synchrotron-based technique that provides element-specific information about the local atomic and electronic structure of a material. By tuning the X-ray energy to a specific absorption edge of an element (e.g., the K-edge of a transition metal or the K-edge of sulfur), one can excite a core electron. The resulting absorption spectrum contains a wealth of information.
The spectrum is typically divided into two regions:
-
X-ray Absorption Near Edge Structure (XANES): This region, spanning the first ~50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom.
-
Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV beyond the edge, contains information about the number, type, and distance of neighboring atoms.
A key advantage of XAS is its applicability to a wide range of sample types, including crystalline solids, solutions, and amorphous materials, making it invaluable for studying reaction intermediates and species under physiologically relevant conditions.
Comparative Analysis: XAS vs. Other Techniques
While powerful, XAS is often used in conjunction with other characterization techniques to build a comprehensive picture of a pyridine-2-thiolate complex. The following table summarizes the strengths and weaknesses of XAS in comparison to common alternatives.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond lengths, local geometry.[1] | Element-specific, applicable to non-crystalline samples, provides direct metal-ligand bond information. | Requires synchrotron access, data analysis can be complex. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise bond lengths and angles, crystal packing.[2][3] | Provides a complete 3D structure with high precision. | Requires single crystals, structure may not be representative of the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand environment, solution-state structure, dynamics.[3] | Excellent for studying solution behavior and ligand-based changes. | Can be challenging for paramagnetic complexes, does not directly probe the metal center. |
| Infrared (IR) & Raman Spectroscopy | Vibrational modes of ligands, metal-ligand vibrations.[3] | Sensitive to changes in bonding and symmetry. | Interpretation can be complex, metal-ligand vibrations are often in the far-IR region. |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, charge transfer).[1] | Simple, widely available, good for monitoring reactions. | Provides indirect structural information, spectra can be broad and difficult to interpret. |
| Density Functional Theory (DFT) Calculations | Theoretical bond parameters, electronic structure, reaction mechanisms.[1][4] | Complements experimental data, provides insights into bonding and reactivity. | Accuracy depends on the chosen functional and basis set, requires computational resources. |
Quantitative Data Comparison
The following tables present a summary of quantitative data obtained from XAS and other techniques for representative pyridine-2-thiolate complexes.
Table 1: Metal-Ligand Bond Lengths (Å) Determined by XAS and SC-XRD
| Complex | Method | M-S Bond Length (Å) | M-N Bond Length (Å) | Reference |
| Ni(bpy)(pyS)₂ (solid) | EXAFS | 2.212 | - | [5] |
| [Th(PyS)₄(THF)] | SC-XRD | 2.859(2) - 2.894(2) | 2.663(7) - 2.701(7) | [2] |
| [U(PyS)₄(THF)] | SC-XRD | 2.793(2) - 2.822(2) | 2.585(6) - 2.620(6) | [2] |
| [Np(PyS)₄(THF)] | SC-XRD | 2.768(2) - 2.793(2) | 2.553(8) - 2.583(8) | [2] |
| [W(CO)(C₂H₂)(4-MePyS)₂] | SC-XRD | 2.413(1) - 2.569(1) | 2.213(3) - 2.217(3) | [3][6] |
| [W(CO)(C₂H₂)(5-NO₂-6-MePyS)₂] | SC-XRD | 2.402(1) - 2.587(1) | 2.222(2) - 2.228(2) | [3][6] |
Table 2: Oxidation State and Edge Energy from XANES
| Complex/Condition | Absorbing Atom | Edge | Edge Energy (eV) | Inferred Oxidation State | Reference |
| Ni(bpy)(pyS)₂ in DMF | Ni | K-edge | - | Ni(II) | [5] |
| Ni(bpy)(pyS)₂ + TFA in DMF | Ni | K-edge | Shift to higher energy | Ni(II) | [5] |
| [An(PyS)₄(THF)] (An = Th, U, Np) | An | M₄-edge | - | An(IV) | [2] |
| Pu byproduct | Pu | M₄-edge | - | Pu(III) | [7] |
| Ni(DACO) (thiolate) | S | K-edge | ~2470.7 (pre-edge) | S(-II) | [8] |
| Ni(MSE) (oxidized thiolate) | S | K-edge | ~2476.1 (pre-edge) | S(IV) in RSO₂⁻ | [8] |
Experimental Protocols
A generalized experimental workflow for characterizing pyridine-2-thiolate complexes using XAS is outlined below. Specific parameters will vary depending on the sample, the element of interest, and the synchrotron beamline.
Sample Preparation
-
Solid Samples: Solid samples are typically ground into a fine powder and pressed into a sample holder or mixed with a binder like boron nitride. For the Ni(bpy)(pyS)₂ complex, measurements were performed on the solid powder.[5]
-
Solution Samples: Solutions are loaded into a liquid cell with appropriate windows (e.g., Kapton or Mylar). For the study of Ni(bpy)(pyS)₂ in dimethylformamide (DMF), solutions were prepared with varying equivalents of trifluoroacetic acid (TFA).[5] The temperature was maintained below the freezing point of DMF (-61 °C) using a He cryostream to minimize sample degradation and bubbling.[5]
Data Acquisition
-
Beamline and Monochromator: Data is collected at a synchrotron beamline. For S K-edge XAS, a Si(111) monochromator is commonly used.[5]
-
Detection Mode:
-
Transmission Mode: Used for concentrated samples.
-
Fluorescence Mode: Used for dilute samples. A fluorescence detector, such as a multi-element silicon drift detector, is employed.[5]
-
-
Energy Calibration: The energy is calibrated using a standard metal foil or a reference compound measured simultaneously. For S K-edge, the first peak of sodium thiosulfate is often set to 2472.02 eV.[5]
-
Data Averaging: Multiple scans are collected and averaged to improve the signal-to-noise ratio.[5]
Data Analysis
-
Data Reduction and Normalization: The raw data is corrected for background absorption and normalized to the edge jump.
-
XANES Analysis: The XANES region is analyzed to determine the oxidation state and coordination geometry by comparing the spectra to those of known reference compounds.
-
EXAFS Analysis: The EXAFS oscillations are extracted and Fourier transformed to obtain a radial distribution function, which provides information about the local coordination environment. The data is then fit to a theoretical model to refine parameters such as bond distances, coordination numbers, and Debye-Waller factors.
Visualizing the Workflow and Ligand Dissociation
The following diagrams illustrate the general experimental workflow for XAS and a specific reaction pathway elucidated by XAS studies.
Caption: General experimental workflow for XAS analysis.
Caption: Ligand dissociation pathway confirmed by XAS.[1][5]
Conclusion
X-ray Absorption Spectroscopy is an indispensable tool for the detailed characterization of pyridine-2-thiolate complexes. It provides unique, element-specific insights into the local electronic and geometric structure of the metal center, which are highly complementary to data obtained from other analytical techniques. By combining XAS with methods like SC-XRD, NMR, and computational chemistry, researchers can achieve a comprehensive understanding of these important molecules, paving the way for the rational design of new catalysts and therapeutic agents. The in-situ capabilities of XAS are particularly crucial for elucidating reaction mechanisms, as demonstrated by the surprising ligand dissociation pathway observed in Ni-based hydrogen evolution catalysts.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfur K-edge XAS and DFT Studies on NiII Complexes with Oxidized Thiolate Ligands: Implications for the Roles of Oxidized Thiolates in the Active Sites of Fe and Co Nitrile Hydratase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Pyridine-Bearing Pyrimidine-2-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key analytical techniques used to characterize pyridine-bearing pyrimidine-2-thiol compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their wide range of biological activities.[1] This document outlines detailed experimental protocols, presents comparative spectral data, and illustrates logical workflows to assist researchers in the structural elucidation and analysis of these compounds.
Spectroscopic and Spectrometric Characterization Methods: A Comparison
The structural confirmation of newly synthesized pyridine-bearing pyrimidine-2-thiol derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular architecture of these compounds. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. For crystalline compounds, X-ray Crystallography offers definitive structural elucidation.
Data Summary
The following tables summarize typical quantitative data obtained from the characterization of various pyridine-bearing pyrimidine-2-thiol derivatives.
Table 1: ¹H NMR Spectral Data of Representative Pyridine-Bearing Pyrimidine-2-thiol Derivatives
| Compound | Ar-H (ppm) | CH of pyrimidine ring (ppm) | SH (ppm) | Other signals (ppm) |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 7.80-8.30 (m, 8H) | 7.42 (s, 1H) | 3.10 (s, 1H) | - |
| 4-(4-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 7.45-8.25 (m, 8H) | 7.45 (s, 1H) | 3.34 (s, 1H) | - |
| 4-(2-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 7.30-8.10 (m, 8H) | 7.35 (s, 1H) | 3.21 (s, 1H) | - |
| 4-(4-bromophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 7.60-8.20 (m, 8H) | 7.50 (s, 1H) | 3.28 (s, 1H) | - |
| 4-(4-hydroxyphenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | 6.90-8.15 (m, 8H) | 7.20 (s, 1H) | 3.15 (s, 1H) | 9.80 (s, 1H, -OH) |
Data compiled from multiple sources. Specific shifts can vary based on solvent and substituents.
Table 2: ¹³C NMR Spectral Data of a Representative Pyridine-Bearing Pyrimidine-2-thiol Derivative
| Compound | C=S (ppm) | Aromatic C (ppm) | Pyrimidine C (ppm) |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 181.4 | 121.7-146.3 | 103.1, 160.1, 163.2, 163.5 |
Source: Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
Table 3: Mass Spectrometry Data of Representative Pyridine-Bearing Pyrimidine-2-thiol Derivatives
| Compound | Molecular Formula | Calculated M.Wt. | [M+H]⁺ Found |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | C₁₅H₁₀N₄O₂S | 310.33 | 311 |
| 4-(4-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | C₁₅H₁₀ClN₃S | 300.78 | 301 |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | 343.79 | 344 |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | 343.79 | 344 |
Data compiled from multiple sources.
Table 4: FT-IR Spectral Data of a Representative Pyridine-Bearing Pyrimidine-2-thiol Derivative
| Compound | ν(S-H) cm⁻¹ | ν(C=N) cm⁻¹ (pyrimidine) | ν(C=C) cm⁻¹ | ν(C-S) cm⁻¹ |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 2597 | 1701 | 1570 | 709 |
Source: Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is commonly used.[3]
-
Temperature: Room temperature.
-
Parameters for ¹H NMR:
-
Number of scans: 16-64
-
Spectral width: ~12 ppm
-
Relaxation delay: 1-2 s
-
-
Parameters for ¹³C NMR:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Spectral width: ~200-220 ppm
-
Technique: Proton-decoupled.
-
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to 1 µg/mL with the initial mobile phase.[4]
-
Instrumentation (LC-MS/MS):
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Ionization Mode: ESI in positive mode is typically used to observe [M+H]⁺ ions.[4]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition: Acquire data in full scan mode to determine the molecular ion peak. Data-dependent MS/MS can be used to obtain fragmentation patterns for structural confirmation.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for KBr Pellet Method:
-
Sample Preparation:
-
Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[5]
-
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use quartz cuvettes with a 1 cm path length.
-
Wavelength Range: Typically 200-800 nm.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the sample cuvette with the sample solution before filling it.
-
Record the UV-Vis spectrum of the sample. The wavelength of maximum absorbance (λmax) is a key characteristic.[6]
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Protocol:
-
Crystal Growth:
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
An intense beam of monochromatic X-rays is directed at the crystal.
-
The diffraction pattern (angles and intensities of reflected X-rays) is recorded as the crystal is rotated.[7]
-
-
Structure Solution and Refinement:
-
The diffraction data is used to determine the unit cell dimensions and crystal symmetry.
-
The phases of the diffracted X-rays are determined to generate an electron density map.
-
An atomic model is built into the electron density map and refined to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.
-
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes relevant to the characterization and potential mechanism of action of pyridine-bearing pyrimidine-2-thiol compounds.
References
- 1. ashdin.com [ashdin.com]
- 2. publishing.bceln.ca [publishing.bceln.ca]
- 3. Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. How To [chem.rochester.edu]
A Comparative Guide to the Purity Analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a key intermediate in pharmaceutical and agrochemical research. The purity of this compound is critical, as impurities can affect reaction yields, byproduct profiles, and the biological activity of subsequent products.[1] This document outlines two alternative reversed-phase HPLC (RP-HPLC) methods and compares their performance in resolving the active pharmaceutical ingredient (API) from potential process-related impurities.
Comparative Purity Analysis
To illustrate the effectiveness of different HPLC conditions, two hypothetical batches of this compound were analyzed using two distinct methods. Method A employs a standard C18 column with a conventional mobile phase, while Method B utilizes a column with a modified stationary phase designed to improve the peak shape of basic compounds.[2][3]
Table 1: Purity Analysis of this compound - Batch 1
| Compound | Method A (Standard C18) | Method B (Modified C18) |
| Retention Time (min) | Peak Area (%) | |
| Impurity 1 | 3.8 | 0.15 |
| Impurity 2 | 4.5 | 0.28 |
| This compound | 6.2 (Tailing) | 99.45 |
| Impurity 3 | 7.1 | 0.12 |
Table 2: Purity Analysis of this compound - Batch 2
| Compound | Method A (Standard C18) | Method B (Modified C18) |
| Retention Time (min) | Peak Area (%) | |
| Impurity 1 | 3.8 | 0.25 |
| Impurity 2 | 4.5 | 0.45 |
| This compound | 6.2 (Tailing) | 98.98 |
| Impurity 3 | 7.1 | 0.32 |
The results demonstrate that while both methods provide similar overall purity assessments, Method B offers superior chromatography with a symmetrical peak shape for the main component, which is crucial for accurate integration and quantification, especially at lower concentrations. The basic nature of the pyridine nitrogen can lead to interactions with residual silanols on standard silica-based columns, resulting in peak tailing, as observed in Method A.[4]
Experimental Workflow & Protocols
The following sections detail the experimental setup and procedures for the purity analysis of this compound.
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
This compound Reference Standard (Purity ≥98%)[5]
-
This compound Samples (Batch 1 and Batch 2)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used.
Chromatographic Conditions
Method A: Standard C18
-
Column: Standard C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method B: Modified C18 for Basic Compounds
-
Column: C18 with low silanol activity, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (70% A: 30% B).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the sample batch in 10 mL of the initial mobile phase composition. Sonicate if necessary to ensure complete dissolution.
Method Comparison and Rationale
The choice of an appropriate HPLC column and mobile phase is critical for the accurate analysis of pyridine-containing compounds.[2][3] The comparison between a standard and a modified C18 column highlights the importance of stationary phase selection.
Method B, utilizing a column with end-capping or a modified silica surface to reduce accessible silanol groups, is the recommended approach. This minimizes undesirable secondary interactions, leading to improved peak symmetry and more reliable integration. For methods requiring mass spectrometry (MS) detection, the use of formic acid as a mobile phase modifier is advantageous as it is volatile and compatible with electrospray ionization (ESI).[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Experimental and Calculated Properties of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally determined and computationally calculated physicochemical and spectroscopic properties of trifluoromethylpyridines. The inclusion of the trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent pyridine ring, making these compounds valuable scaffolds in medicinal chemistry and agrochemistry. An accurate understanding of their properties, and the reliability of computational models in predicting them, is crucial for efficient drug design and development.
Physicochemical Properties: pKa and logP
The acidity (pKa) and lipophilicity (logP) of a molecule are fundamental parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables compare the available experimental and calculated values for the three positional isomers of trifluoromethylpyridine.
Table 1: Comparison of Experimental and Calculated pKa Values
| Compound | Experimental pKa | Calculated pKa | Computational Method |
| 2-(Trifluoromethyl)pyridine | No data found | No data found | - |
| 3-(Trifluoromethyl)pyridine | 3.45 | No data found | - |
| 4-(Trifluoromethyl)pyridine | No data found | 2.92 (Predicted) | Not Specified |
Table 2: Comparison of Experimental and Calculated logP Values
| Compound | Experimental logP | Calculated logP | Computational Method |
| 2-(Trifluoromethyl)pyridine | No data found | 1.83 | XLogP3 (PubChem) |
| 3-(Trifluoromethyl)pyridine | No data found | 1.83 | XLogP3 (PubChem) |
| 4-(Trifluoromethyl)pyridine | No data found | 1.83 | XLogP3 (PubChem) |
Note: The lack of extensive experimental data for the parent trifluoromethylpyridine isomers highlights the reliance on computational predictions for these fundamental properties. The predicted pKa for 4-(trifluoromethyl)pyridine suggests it is a weaker base than pyridine itself, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group.
Dipole Moment
The dipole moment is a measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.
Table 3: Comparison of Experimental and Calculated Dipole Moments
| Compound | Experimental Dipole Moment (D) | Calculated Dipole Moment (D) | Computational Method |
| 2-Chloro-4-(trifluoromethyl)pyridine | No data found | 1.3844 | B3LYP/6-311++G(d,p) |
| 2-, 3-, 4-(Trifluoromethyl)pyridine | No data found | No data found | - |
Note: While a calculated value for a substituted trifluoromethylpyridine is available, a systematic comparison for the parent isomers is lacking in the reviewed literature.
Spectroscopic Properties: IR and NMR
Spectroscopic techniques are essential for the structural elucidation and characterization of molecules. The comparison between experimental and calculated spectra can aid in the correct assignment of signals and provide insights into the molecular structure and vibrational modes.
For substituted trifluoromethylpyridines, such as 2-methoxy-3-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine, studies have shown a good correlation between experimental and calculated vibrational frequencies (FT-IR) and chemical shifts (NMR) using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set.
Table 4: Representative Comparison of Experimental and Calculated FT-IR Data for 2-Methoxy-3-(trifluoromethyl)pyridine
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C-H stretch | 3073 | 3082, 3064, 3077 |
| C-C stretch | 1601, 1590, 1459, 1417 | 1611, 1589, 1458, 1419 |
| C-O-C stretch | 1271, 1015 | 1280, 1013 |
Data extracted from P. Udhayakala et al., J. Chem. Pharm. Res., 2015, 7(7):1172-1183.
Table 5: Representative Comparison of Experimental and Calculated ¹H and ¹³C NMR Data for 2-Methoxy-3-(trifluoromethyl)pyridine (in DMSO)
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| ¹H | Specific proton assignments | Calculated values for corresponding protons |
| ¹³C | Specific carbon assignments | Calculated values for corresponding carbons |
Note: Detailed experimental and calculated NMR data for 2-methoxy-3-(trifluoromethyl)pyridine can be found in the cited literature. Experimental ¹H NMR spectra for 2-(Trifluoromethyl)pyridine and 4-(Trifluoromethyl)pyridine are also available in chemical databases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the determination of the properties discussed in this guide.
pKa Determination
1. Potentiometric Titration: This is a high-precision technique for determining pKa values.
-
Apparatus: Calibrated potentiometer with a pH electrode, magnetic stirrer, and a burette.
-
Procedure:
-
Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Prepare a sample solution of the trifluoromethylpyridine (typically 1 mM) in a suitable solvent, maintaining a constant ionic strength with a salt solution (e.g., 0.15 M KCl).
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, recording the pH after each addition of the titrant.
-
Continue the titration until the pH reaches a stable value (e.g., pH 12-12.5 for titration with NaOH).
-
The pKa is determined from the inflection point of the titration curve.
-
Perform at least three titrations to ensure reproducibility.
-
2. UV-Vis Spectrophotometry: This method is suitable for compounds with a UV-active chromophore near the ionization center and can be used for less soluble compounds.
-
Apparatus: UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of the trifluoromethylpyridine.
-
Add a small, constant amount of the stock solution to each buffer solution.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, often using the Henderson-Hasselbalch equation.
-
logP Determination (Shake-Flask Method)
This is the traditional and most widely accepted method for the experimental determination of the octanol-water partition coefficient.
-
Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol.
-
Prepare a stock solution of the trifluoromethylpyridine in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the trifluoromethylpyridine in both the aqueous and n-octanol phases using a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Dipole Moment Measurement
The dipole moment of a molecule in solution can be determined by measuring the dielectric constant of solutions of the compound in a non-polar solvent.
-
Apparatus: Dielectric constant meter, capacitance cell, and a refractometer.
-
Procedure:
-
Prepare a series of solutions of the trifluoromethylpyridine at different concentrations in a non-polar solvent (e.g., benzene or carbon tetrachloride).
-
Measure the dielectric constant and density of each solution at a constant temperature.
-
Measure the refractive index of each solution.
-
The molar polarization of the solute at infinite dilution is determined by extrapolation.
-
The dipole moment is then calculated using the Debye equation.
-
Spectroscopic Measurements
1. Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Apparatus: FT-IR spectrometer.
-
Procedure (for liquid samples):
-
Transmission Method: A thin film of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR) Method: A drop of the liquid sample is placed directly on the ATR crystal.
-
A background spectrum (of air or the pure solvent) is recorded and subtracted from the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Apparatus: NMR spectrometer.
-
Procedure (for ¹H and ¹³C NMR):
-
Dissolve approximately 5-20 mg of the trifluoromethylpyridine sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
-
Visualizations
Comparison Workflow
The following diagram illustrates the general workflow for comparing experimental and calculated properties of trifluoromethylpyridines.
Caption: Workflow for comparing experimental and calculated properties.
Relationship between Experimental and Computational Approaches
The relationship between experimental data and computational modeling is cyclical and synergistic, where each informs and validates the other.
Caption: The synergistic relationship between experiment and computation.
Safety Operating Guide
Safe Disposal of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are based on the known hazards of structurally similar chemicals, including halogenated pyridines, trifluoromethylated compounds, and thiols. These procedures represent a cautious and comprehensive approach to managing this hazardous waste.
Immediate Safety and Hazard Assessment
This compound should be handled as a hazardous substance. Based on data from analogous compounds, it is presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] The presence of a thiol group may also result in a strong, unpleasant odor.[2]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
-
Hazardous Decomposition: Thermal decomposition may produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[1]
Quantitative Data for Structurally Similar Compounds
The following table summarizes key data from compounds structurally related to this compound. This information should be used as a conservative guide for assessing risk.
| Property | 3-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)pyridine-2-thiol | 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol[1] | General Pyridine Derivatives[3] |
| GHS Hazard Class | Acute Tox. 2 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Flammable, Toxic, Irritant |
| Signal Word | Danger | Warning | Warning | Danger/Warning |
| Physical Form | Solid | Solid | Not Available | Liquid/Solid |
| Flash Point (°C) | 85 | Not Applicable | Not Available | Variable |
| Target Organs | Respiratory System | Respiratory System | Respiratory System | Liver, Kidneys, CNS |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, P2 Respirator | Eyeshields, Gloves, N95 Dust Mask | Protective Gloves, Clothing, Eye/Face Protection | Chemical-resistant Gloves, Goggles |
Experimental Protocols: Disposal and Spill Management
Adherence to the following step-by-step procedures is essential for the safe management of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Waste Segregation and Collection
Proper segregation is crucial to prevent incompatible materials from mixing.
-
Solid Waste:
-
Collect unused this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips, spatulas) in a dedicated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste bag or container.
-
Waste Container Labeling and Storage
Proper labeling and storage are mandated by regulations and are essential for safety.
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all components of a mixture, including solvents.
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
Note the date of waste generation.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible materials.[4]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small, manageable spills, proceed with cleanup only if you are trained and have the proper PPE and materials. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
-
Collect and Dispose:
-
Carefully place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Seal and label the container as described above.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Final Disposal
Final disposal must be conducted in compliance with all local, state, and federal regulations.
-
Professional Disposal: Never pour this compound or its solutions down the drain.[5]
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Incineration: The typical disposal method for pyridine derivatives is high-temperature incineration, which must be performed at a licensed facility to ensure the complete destruction of the compound and the safe handling of hazardous combustion byproducts.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of chemical waste.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are irritants to the eyes, skin, and respiratory system.[1][2][3][4][5] Due to the presence of a thiol group, this compound is also likely to have a strong, unpleasant odor.[6][7][8] Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
All handling procedures must be conducted in a certified chemical fume hood. [1][9]
A summary of the required Personal Protective Equipment is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[9] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[1] | Prevents skin contact. Nitrile gloves should be changed immediately upon contact with pyridine compounds.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used, especially when handling the solid compound.[1] | Minimizes the inhalation of any potential vapors or aerosols.[9] |
| Protective Clothing | A flame-resistant and fully buttoned lab coat must be worn at all times.[1][9] | Prevents skin and personal clothing contamination. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical for the safe handling and storage of this compound.
Handling:
-
Ensure an eyewash station and safety shower are readily accessible.[9]
-
Avoid all personal contact, including inhalation of vapor or mist.[4][9] Do not eat, drink, or smoke in the laboratory.[9]
-
Inform colleagues in the vicinity when working with thiols due to their potent smell.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]
-
Recommended storage is in a dedicated fume hood cabinet.[8]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5][9]
Disposal Plan: Decontamination and Waste Management
Proper decontamination and waste disposal are crucial to prevent environmental contamination and ensure safety.
Decontamination Procedure:
-
Glassware: Immediately after use, rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the chemical fume hood.[1] Subsequently, soak the glassware in a 10% sodium hypochlorite solution (household bleach) for at least 24 hours to oxidize the thiol.[7][11] After soaking, rinse thoroughly with water.
-
Work Surfaces: Wipe down all potentially contaminated surfaces with a 10% bleach solution.
-
Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[9] Collect the absorbed material into a sealed and clearly labeled hazardous waste container.[9] For larger spills, evacuate the area and contact the appropriate safety personnel.[7]
Waste Disposal:
-
All liquid and solid waste containing this compound must be disposed of as hazardous waste.
-
Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.[7][11]
-
Disposable items such as gloves and paper towels that are contaminated should be sealed in a plastic bag and placed in a solid hazardous waste container.[7][8]
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. benchchem.com [benchchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. How To [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
